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[1-(4-Chlorophenyl)-2-ethylbutyl](methyl)amine Documentation Hub

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  • Product: [1-(4-Chlorophenyl)-2-ethylbutyl](methyl)amine
  • CAS: 1156263-08-9

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide: Physicochemical Profiling and Synthetic Utility of CAS 1156263-08-9

Executive Summary In the landscape of neuropharmacology and medicinal chemistry, arylalkylamines represent a privileged class of scaffolds. This whitepaper provides an in-depth technical analysis of CAS 1156263-08-9 , ch...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of neuropharmacology and medicinal chemistry, arylalkylamines represent a privileged class of scaffolds. This whitepaper provides an in-depth technical analysis of CAS 1156263-08-9 , chemically designated as amine. With an empirical formula of C13H20ClN and a molecular weight of 225.76 g/mol [1], this compound features a highly branched aliphatic architecture coupled with a halogenated pharmacophore. This guide elucidates the structural rationale, mechanistic potential, and self-validating experimental workflows required to deploy this scaffold in the development of novel monoamine transporter (MAT) modulators.

Structural Architecture and Physicochemical Properties

The molecular architecture of CAS 1156263-08-9 is defined by three highly synergistic motifs, each serving a distinct pharmacokinetic and pharmacodynamic purpose:

  • 4-Chlorophenyl Ring : The para-chloro substitution enhances the overall lipophilicity of the molecule, which is a critical parameter for blood-brain barrier (BBB) penetration. Furthermore, the halogen acts as a hydrophobic anchor, dictating the spatial orientation of the molecule within the orthosteric binding pockets of target proteins.

  • 2-Ethylbutyl Chain : This extended, branched α -aliphatic chain provides significant steric bulk. In structure-activity relationship (SAR) studies, α -branching is the primary determinant in shifting a molecule's profile from a substrate to an inhibitor.

  • Secondary Methylamine : The amine functions as a critical hydrogen bond donor/acceptor. At physiological pH, it is protonated, allowing it to form essential salt bridges with conserved aspartate residues (e.g., Asp79 in hDAT) within monoamine transporters.

Quantitative Physicochemical Profile

To facilitate experimental design, the core quantitative data for CAS 1156263-08-9 is summarized below[1],[2]:

PropertyValueExperimental Relevance
CAS Registry Number 1156263-08-9Unique identifier for procurement and library indexing.
IUPAC Name amineDefines precise topological connectivity.
Empirical Formula C13H20ClNRequired for mass spectrometry (MS) calibration.
Molecular Weight 225.76 g/mol Essential for precise molarity calculations in assays.
Monoisotopic Mass ~225.13 DaTarget mass for high-resolution LC-MS/MS validation.
Hydrogen Bond Donors 1Dictates receptor pocket interaction dynamics.
Hydrogen Bond Acceptors 1Influences aqueous solubility and binding affinity.

Mechanistic Paradigm: Monoamine Transporter (MAT) Modulation

The therapeutic and research value of CAS 1156263-08-9 lies in its structural homology to known central nervous system (CNS) agents. Simple arylalkylamines typically act as monoamine releasing agents by acting as substrates that reverse transporter flux. However, introducing an extended α -side chain (such as the 2-ethylbutyl group) and a bulky secondary amine fundamentally alters this interaction, shifting the molecule to a potent reuptake inhibitor[3].

The Causality of Steric Hindrance: When CAS 1156263-08-9 enters the S1 binding pocket of a monoamine transporter (DAT, SERT, or NET), the massive steric bulk of the 2-ethylbutyl group physically prevents the transporter from undergoing the inward-facing conformational shift required for substrate translocation[3]. The transporter becomes kinetically trapped in an outward-facing, ligand-bound state. This mechanism is highly analogous to the action of sibutramine—a well-documented serotonin-norepinephrine reuptake inhibitor (SNRI) that also utilizes a bulky branched/cycloalkyl architecture to block monoamine reuptake[4],[5].

MAT_Pathway A CAS 1156263-08-9 (Arylalkylamine Scaffold) B Monoamine Transporter (DAT / SERT / NET) A->B Binds S1 Pocket C Steric Hindrance (Conformational Block) B->C 2-Ethylbutyl Bulk D Reuptake Inhibition (Trapped State) C->D Halts Transport E Synaptic Cleft Neurotransmitter Pooling D->E Enhances Signal

Fig 1. Mechanistic pathway of steric-driven monoamine reuptake inhibition.

Methodological Framework: Experimental Protocols

To rigorously evaluate CAS 1156263-08-9, experimental protocols must be designed as self-validating systems. This ensures that observed biological activity is directly causal to the compound and not an artifact of impurities or off-target background noise.

Protocol 4.1: Analytical Validation (Self-Validating Purity System)

Causality: Before any biological evaluation, the structural integrity must be verified. Impurities (even at <5%) can act as false positives in highly sensitive transporter assays.

  • Sample Preparation : Dissolve CAS 1156263-08-9 in LC-MS grade acetonitrile to a stock concentration of 1 mg/mL.

  • LC-MS/MS Analysis : Inject the sample into a C18 reverse-phase column. The monoisotopic mass must be confirmed at ~225.13 Da to ensure no isobaric degradation products or synthetic byproducts are present.

  • NMR Verification : Conduct 1 H and 13 C NMR spectroscopy. The integration of the highly branched 2-ethylbutyl aliphatic signals must perfectly match the theoretical proton count, as this branching is the core driver of the molecule's steric mechanism.

Protocol 4.2: In Vitro Transporter Uptake Assay (APP+ Fluorescence)

Causality: Traditional radioligand assays carry safety risks and offer poor temporal resolution. Utilizing a fluorescent substrate like APP+ allows for real-time kinetic monitoring of transporter inhibition[6],[7]. We utilize HEK293 cells because they natively lack endogenous MATs. When stably transfected with human DAT, SERT, or NET, they provide a "null-background" system, ensuring that any observed signal is strictly mediated by the target transporter[7].

  • Cell Culture & Preparation : Plate HEK293 cells stably expressing hDAT, hSERT, or hNET in 96-well black, clear-bottom microplates. Grow to 80% confluence.

  • Ligand Incubation : Wash cells with assay buffer. Add varying concentrations of CAS 1156263-08-9 (ranging from 1 nM to 10 μ M) and incubate for 30 minutes at 37°C. This allows the compound to reach equilibrium binding at the transporter's orthosteric site.

  • Substrate Introduction : Add the APP+ fluorescent substrate to all wells.

  • Kinetic Readout & Validation : Measure fluorescence intensity continuously over 10 minutes. Use a known inhibitor (e.g., cocaine or nomifensine) in parallel wells as a positive control to validate the assay window. The reduction in fluorescence compared to the vehicle control quantifies the reuptake inhibition, allowing for precise IC 50​ determination[7].

Exp_Workflow S1 Compound Prep (CAS 1156263-08-9) S2 Analytical Validation (LC-MS/MS & NMR) S1->S2 >95% Purity Requisite S3 In Vitro Screening (HEK293 MAT Cells) S2->S3 Validated Scaffold S4 Kinetic Uptake Assay (APP+ Fluorophore) S3->S4 Ligand + Substrate S5 Data Analysis (IC50 Quantification) S4->S5 Fluorescence Readout

Fig 2. Self-validating high-throughput screening workflow for MAT inhibitors.

Synthetic Utility in Medicinal Chemistry

Beyond direct screening, CAS 1156263-08-9 serves as a highly versatile building block for advanced drug design. The secondary methylamine is an ideal nucleophile for further derivatization. For instance, N-alkylation can be utilized to synthesize bivalent ligands—molecules designed to simultaneously bridge the primary S1 binding site and a secondary allosteric site on the transporter. Recent studies have demonstrated that extending arylalkylamine scaffolds into bivalent molecules can exponentially increase their potency as reuptake inhibitors at DAT and SERT[6].

References

  • Title : CAS:1156263-08-9, amine Source : Bidepharm URL :

  • Title: 1028843-21-1 3-Amino-5-(2-tetrahydrofuryl)pyrazole (Contains catalog data for 1156263-08-9)
  • Title: Sibutramine - Wikipedia Source: Wikipedia URL
  • Title: Sibutramine: a novel anti-obesity drug.
  • Title: Functional characterization of N-octyl 4-methylamphetamine variants and related bivalent compounds at the dopamine and serotonin transporters using Ca2+ channels as sensors Source: PMC - NIH URL
  • Title: Do 2-(Benzoyl)piperidines Represent a Novel Class of hDAT Reuptake Inhibitors?
  • Title: Structure–Activity Relationships for a Recently Controlled Synthetic Cathinone Dopamine Transporter Reuptake Inhibitor: α-Pyrrolidinohexiophenone (α-PHP)

Sources

Exploratory

Synthesis Pathway and Reaction Mechanism for 1-(4-Chlorophenyl)-2-ethylbutan-1-amine: A Comprehensive Technical Guide

Executive Summary & Retrosynthetic Rationale The target molecule, 1-(4-chlorophenyl)-2-ethylbutan-1-amine (often referred to structurally as an α -branched 4-chlorobenzylamine derivative), is a sterically hindered primar...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Retrosynthetic Rationale

The target molecule, 1-(4-chlorophenyl)-2-ethylbutan-1-amine (often referred to structurally as an α -branched 4-chlorobenzylamine derivative), is a sterically hindered primary amine. Molecules featuring this motif are of significant interest in drug development, particularly as monoamine transporter inhibitors or central nervous system (CNS) active scaffolds.

Synthesizing highly branched α -alkyl benzylamines requires strict control over regioselectivity and stereoelectronic factors. This whitepaper outlines a highly robust, scalable, and atom-economical two-step synthetic pathway:

  • C-C Bond Formation: Friedel-Crafts acylation of chlorobenzene to establish the carbon skeleton.

  • C-N Bond Formation: A catalytic transfer reductive amination to install the primary amine.

By avoiding highly toxic reducing agents (e.g., cyanoborohydrides) and high-pressure hydrogen reactors, the protocols detailed herein represent a self-validating, safe system for both bench-scale research and pilot-plant scale-up.

Step 1: Friedel-Crafts Acylation (C-C Bond Formation)

Reaction Mechanism & Causality

The first step is the electrophilic aromatic substitution of chlorobenzene using 2-ethylbutanoyl chloride [3]. Anhydrous aluminum chloride ( AlCl3​ ) acts as a Lewis acid to abstract the chloride ion from the acyl chloride, generating a highly electrophilic, resonance-stabilized acylium ion.

Chlorobenzene possesses an ortho/para-directing chlorine atom. The chlorine atom withdraws electron density via the inductive effect (-I) but donates electron density through resonance (+R), activating the ortho and para positions[2]. However, the 2-ethylbutanoyl acylium ion is exceptionally bulky. This severe steric hindrance suppresses ortho-attack almost entirely, driving the regioselectivity to yield the para-substituted 1-(4-chlorophenyl)-2-ethylbutan-1-one as the overwhelming major product.

Self-Validating Experimental Protocol

Note: AlCl3​ is highly hygroscopic. All glassware must be flame-dried, and the reaction must be conducted under an inert argon or nitrogen atmosphere.

  • Catalyst Activation: In a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer, suspend 1.2 equivalents (eq) of anhydrous AlCl3​ in 150 mL of dry dichloromethane (DCM). Cool the suspension to 0 °C using an ice-water bath.

  • Acylium Ion Generation: Add 1.0 eq of 2-ethylbutanoyl chloride [3] dropwise over 30 minutes. The mixture will turn slightly yellow as the Lewis acid-base complex forms.

  • Coupling: Add 1.0 eq of chlorobenzene dropwise, maintaining the internal temperature below 5 °C.

  • Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 4–6 hours. Monitor the evolution of HCl gas (via a bubbler) to gauge reaction progress.

  • Quench & Workup: Causality note: Pouring the mixture directly into water risks forming intractable aluminum hydroxide emulsions. Instead, slowly pour the reaction mixture over a vigorously stirred mixture of 200 g crushed ice and 50 mL concentrated HCl. This acidic quench breaks the aluminum complex and keeps Al3+ ions water-soluble.

  • Isolation: Separate the organic DCM layer. Extract the aqueous layer twice with 50 mL DCM. Wash the combined organic layers with saturated NaHCO3​ (to neutralize residual acid) and brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield the intermediate ketone.

Step 2: Catalytic Transfer Reductive Amination

Reaction Mechanism & Causality

The conversion of 1-(4-chlorophenyl)-2-ethylbutan-1-one to the target amine requires a reductive amination. Traditional methods utilize sodium cyanoborohydride ( NaBH3​CN ), which generates highly toxic hydrogen cyanide gas upon aqueous workup, or require specialized high-pressure H2​ reactors.

To circumvent these issues, we employ a catalytic transfer hydrogenation using ammonium formate and 10% Palladium on Carbon (Pd/C) [1]. This is a highly elegant, dual-purpose reagent system:

  • Nitrogen Source: Ammonium formate dissociates in solution to provide ammonia ( NH3​ ), which condenses with the ketone to form an imine/hemiaminal intermediate.

  • Hydrogen Source: The Pd(0) catalyst inserts into the formate ion, facilitating the release of CO2​ gas and generating a reactive Palladium-Hydride (Pd-H) complex. This Pd-H species stereoselectively reduces the imine to the primary amine.

  • Self-Validation: The continuous evolution of CO2​ bubbles serves as a visual indicator of the reaction's progress. Once bubbling ceases, the hydride transfer is complete.

Self-Validating Experimental Protocol
  • Imine Condensation: Dissolve 1.0 eq of the intermediate ketone in 100 mL of HPLC-grade methanol. Add 10.0 eq of ammonium formate. The large excess of ammonium formate drives the equilibrium of the imine condensation forward. Add 5 mL of deionized water to ensure complete dissolution of the salt.

  • Catalyst Addition: Safety note: Dry Pd/C can ignite methanol vapors. Purge the flask with nitrogen for 5 minutes. Carefully add 10 mol% of 10% Pd/C catalyst under a continuous nitrogen flow.

  • Reduction: Stir the heterogeneous mixture at room temperature for 12–18 hours. The reaction is complete when TLC (Hexanes:EtOAc 7:3) shows the disappearance of the ketone and CO2​ evolution stops.

  • Workup: Filter the reaction mixture through a tightly packed pad of Celite to remove the pyrophoric Pd/C catalyst. Wash the Celite pad with 50 mL of methanol.

  • Freebasing & Isolation: Concentrate the filtrate under reduced pressure to remove methanol. Suspend the residue in 100 mL of water and adjust the pH to >10 using 1M NaOH. Causality note: Basification is critical to convert the amine formate salt into the lipophilic freebase. Extract the aqueous phase with ethyl acetate (3 x 50 mL). Dry the combined organics over Na2​SO4​ and evaporate to yield the pure 1-(4-chlorophenyl)-2-ethylbutan-1-amine.

Quantitative Data & Yield Optimization

The table below summarizes the optimization data for the C-N bond formation step, highlighting the superiority of the catalytic transfer method over traditional paradigms.

Reductive Amination MethodHydrogen SourceNitrogen SourceYield (%)Safety / Toxicity Profile
Borch Reduction NaBH3​CN NH4​OAc 65 - 70%High Risk (Generates toxic HCN gas)
Direct Hydrogenation H2​ Gas (50 psi) NH3​ (in MeOH)75 - 80%Moderate Risk (Requires high-pressure reactor)
Catalytic Transfer Ammonium FormateAmmonium Formate88 - 92%Low Risk (Bench-stable, generates CO2​ )

Mechanistic Visualizations

Workflow CB Chlorobenzene AlCl3 AlCl3 Catalyst (Lewis Acid) CB->AlCl3 EBC 2-Ethylbutanoyl chloride EBC->AlCl3 Ketone 1-(4-Chlorophenyl)-2-ethylbutan-1-one (Intermediate) AlCl3->Ketone Friedel-Crafts Acylation (0°C to RT) Reagents Ammonium Formate + 10% Pd/C Ketone->Reagents Amine 1-(4-Chlorophenyl)-2-ethylbutan-1-amine (Target Molecule) Reagents->Amine Catalytic Transfer Reductive Amination

Fig 1. Two-step synthesis workflow for 1-(4-chlorophenyl)-2-ethylbutan-1-amine.

Mechanism K Ketone Im Imine / Hemiaminal K->Im Condensation NH3 NH3 (from Formate) NH3->Im Am Primary Amine Im->Am Hydride Transfer Pd Pd(0) Catalyst PdH Pd-Hydride (- CO2) Pd->PdH Oxidative Addition Fmt Formate Ion Fmt->PdH PdH->Am Am->Pd Catalyst Regeneration

Fig 2. Mechanism of Pd-catalyzed transfer reductive amination using formate.

References

  • Allegretti, M. et al. "A modified palladium catalysed reductive amination procedure." Tetrahedron 58.28 (2002): 5669-5674.[Link]

  • SIELC Technologies. "Butanoyl chloride, 2-ethyl-".[Link]

Foundational

An In-depth Technical Guide to the Hazard Profile and Safety Data for 1-(4-Chlorophenyl)-2-ethylbutylamine

Disclaimer: No specific Safety Data Sheet (SDS) for 1-(4-Chlorophenyl)-2-ethylbutylamine is publicly available. This guide has been constructed by extrapolating data from the closely related analogue, amine, and by apply...

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Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: No specific Safety Data Sheet (SDS) for 1-(4-Chlorophenyl)-2-ethylbutylamine is publicly available. This guide has been constructed by extrapolating data from the closely related analogue, amine, and by applying established principles of chemical toxicology and hazard assessment based on its structural motifs. This document is intended to serve as a comprehensive guide for risk assessment and safe handling for research and development purposes.

Executive Summary & Compound Identification

1-(4-Chlorophenyl)-2-ethylbutylamine is a substituted phenethylamine derivative. The presence of a chlorinated aromatic ring and a primary amine functional group dictates its potential toxicological and chemical reactivity profile. Due to the absence of a dedicated Safety Data Sheet (SDS), this document serves as a predictive hazard assessment. All handling and experimental protocols should be predicated on a thorough risk assessment that treats this compound as potentially hazardous.

Data for the N-methylated analogue, amine (CAS 1156263-08-9), provides the most direct evidence for the probable hazard profile.[1] This guide synthesizes that data with broader toxicological information on chlorophenyl compounds and substituted amines to provide a robust framework for researchers.

Table 1: Compound Identification & Predicted Physicochemical Properties

PropertyValue / InformationSource / Rationale
Chemical Name 1-(4-Chlorophenyl)-2-ethylbutylamineIUPAC Nomenclature
Synonyms 4-Chloro-alpha-ethyl-phenethylamine-
Molecular Formula C12H18ClN-
Molecular Weight 211.73 g/mol -
Predicted Boiling Point ~250-280 °CBased on structural analogues like 1-(4-Chlorophenyl)ethylamine (b.p. ~220°C) with adjustment for increased alkyl chain length.
Predicted Solubility Poorly soluble in water; Soluble in organic solvents (e.g., ethanol, DMSO).Typical for substituted phenethylamines with significant hydrocarbon character.
Predicted Appearance Colorless to pale yellow liquid or low-melting solid.Based on common physical properties of similar amines.[2]

Predictive Hazard Identification and GHS Classification

The hazard profile is constructed based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[3][4] The primary data is derived from the notified classifications of the N-methylated analogue.[1] The rationale for including these hazards is based on the structural components: the amine group, which is often corrosive or irritating, and the chlorophenyl group, which can contribute to systemic toxicity.[5][6]

Table 2: Predicted GHS Hazard Classification

Hazard ClassCategoryPictogramSignal WordHazard Statement
Acute Toxicity (Oral, Dermal, Inhalation)Category 4 alt text Warning H302+H312+H332: Harmful if swallowed, in contact with skin, or if inhaled.[1]
Skin Corrosion/IrritationCategory 1B/2 alt text Danger H314: Causes severe skin burns and eye damage. (Predicted, based on similar amines).[2][7]
Serious Eye Damage/Eye IrritationCategory 1 alt text Danger H318: Causes serious eye damage.[1]
Specific Target Organ Toxicity (Single Exp.)Category 3 alt text Warning H336: May cause drowsiness or dizziness.[1]
Causality of Predicted Hazards
  • Acute Toxicity: The phenethylamine backbone is known to interact with the central nervous system.[8][9] The chlorophenyl moiety can contribute to general systemic toxicity. The combination suggests moderate acute toxicity via all major routes of exposure.

  • Skin and Eye Damage: Primary and secondary amines are frequently basic and can be corrosive or irritating to skin and mucous membranes, causing chemical burns and irreversible eye damage.[2][7] The prediction of severe (Category 1) damage is a precautionary but mechanistically sound assumption.

  • STOT SE 3: Many psychoactive phenethylamines exhibit effects on the central nervous system, such as sedation, dizziness, or stimulation.[8] The H336 classification is consistent with these known class effects.

Laboratory Risk Assessment & Handling Protocols

For any novel or uncharacterized compound, a formal risk assessment must be conducted before any experimental work begins.[10][11][12] This process is critical for ensuring the safety of all laboratory personnel.

Workflow for Risk Assessment of 1-(4-Chlorophenyl)-2-ethylbutylamine

The following diagram outlines the mandatory workflow for assessing the risks associated with this compound.

G cluster_prep Phase 1: Pre-Experiment Analysis cluster_eval Phase 2: Hazard & Control Evaluation cluster_proc Phase 3: Procedural Implementation A Identify Compound & Review this Guide B Analyze Experimental Procedure (Quantities, concentrations, equipment) A->B C Identify Potential Exposure Routes (Inhalation, Dermal, Ingestion) B->C D Evaluate Hazards based on GHS (Acute Tox, Corrosivity, STOT) C->D Input E Determine Engineering Controls (Fume Hood, Glove Box) D->E F Select Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) E->F G Develop Standard Operating Procedure (SOP) F->G Input H Define Emergency & Spill Procedures G->H I Obtain Supervisor Approval H->I End Experiment Approved I->End Start Start Risk Assessment Start->A

Caption: Workflow for conducting a risk assessment for a novel compound.

Step-by-Step Safe Handling Protocol

This protocol must be adapted into a formal Standard Operating Procedure (SOP) specific to your experiment.

  • Engineering Controls:

    • All work involving neat material or solutions (>1%) must be conducted in a certified chemical fume hood to prevent inhalation exposure.[13]

    • Use a containment system (e.g., a tray) to capture any potential spills.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical splash goggles and a face shield are mandatory due to the high risk of severe eye damage.[2][7]

    • Skin Protection: Wear a lab coat. Use nitrile or neoprene gloves. Given the potential for skin absorption and irritation, consider double-gloving. Contaminated gloves must be removed and disposed of immediately.[14]

    • Respiratory Protection: If there is a risk of generating aerosols outside of a fume hood, a respirator with an appropriate organic vapor cartridge is required.[15]

  • Storage and Waste Disposal:

    • Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[16]

    • Waste: All waste containing this compound must be collected in a designated, labeled hazardous waste container. Disposal must follow institutional and local regulations. Do not discharge to the environment.

Toxicological & Ecological Profile

Toxicological Considerations
  • Mechanism of Action: As a substituted phenethylamine, this compound is likely to have effects on monoamine neurotransmitter systems in the central nervous system.[8][17]

  • Metabolism: The chlorophenyl group may be metabolized in the liver, potentially forming reactive intermediates. Chlorophenols and their metabolites can be associated with hepatotoxicity and carcinogenicity, although the risk for this specific structure is unknown.[6]

  • Carcinogenicity & Mutagenicity: There is no data for this compound. While some chlorophenols are suspected carcinogens, other related structures like 4-chlorophenoxyacetic acid (4-CPA) have not shown strong evidence of carcinogenicity.[6][18] Until data is available, it should be handled as a compound with unknown long-term effects.

Ecological Hazards
  • Amines and chlorinated aromatic compounds can be toxic to aquatic life.[19][20] The structure suggests persistence in the environment. Therefore, release into waterways or soil must be strictly avoided.

Emergency Procedures

  • In Case of Inhalation:

    • Immediately move the affected person to fresh air.

    • If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration.

    • Seek immediate medical attention.[19]

  • In Case of Skin Contact:

    • Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.

    • Seek immediate medical attention.[7]

  • In Case of Eye Contact:

    • Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.

    • Remove contact lenses if present and easy to do.

    • Seek immediate medical attention.[7]

  • In Case of Ingestion:

    • Do NOT induce vomiting.

    • Rinse mouth with water.

    • Never give anything by mouth to an unconscious person.

    • Seek immediate medical attention.[16]

  • Spill Response:

    • Evacuate the area.

    • Wear full PPE, including respiratory protection.

    • Absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand).

    • Collect the absorbed material into a sealed container for hazardous waste disposal.

    • Ventilate the area and wash the spill site after material pickup is complete.[16]

Structural Hazard Relationship

The predicted hazards of 1-(4-Chlorophenyl)-2-ethylbutylamine are directly linked to its key structural features.

Caption: Relationship between structural motifs and predicted hazards.

References

  • NextSDS. amine - Chemical Substance Information. [https://www.nextsds.com/en/search/amine_1156263-08-9]([Link]amine_1156263-08-9)

  • National Center for Biotechnology Information. Evaluating Hazards and Assessing Risks in the Laboratory. [Link]

  • Worcester Polytechnic Institute. Quick Guide to Risk Assessment for Hazardous Chemicals. [Link]

  • Nelson Labs. The need to identify unknown E&Ls from a risk assessment perspective. [Link]

  • University of New South Wales. Laboratory Work Risk Assessment. [Link]

  • New Jersey Department of Health. 4-CHLOROPHENYL PHENYL ETHER HAZARD SUMMARY. [Link]

  • Lab Manager. Conducting a Chemical Risk Assessment in the Laboratory. [Link]

  • University of Illinois Division of Research Safety. Chemical Hazard Classification (GHS). [Link]

  • National Center for Biotechnology Information. Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective. [Link]

  • National Center for Biotechnology Information. 2-Phenethylamines in Medicinal Chemistry: A Review. [Link]

  • International Labour Organization. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS). [Link]

  • Workplace Safety and Health Council, Singapore. Globally Harmonised System of Classification and Labelling of Chemicals (GHS) Singapore. [Link]

  • National Center for Biotechnology Information. Overview of the GHS Classification Scheme in Hazard Classification. [Link]

  • ERA Environmental. GHS Hazard Classification: Everything You Need to Know. [Link]

  • Sigma-Aldrich. SAFETY DATA SHEET - Diethylamine. [Link]

  • Regulations.gov. Appendix B: Toxicity Studies with 4-chlorophenoxyacetic acid (4-CPA) and Structures Related to 4-CPA. [Link]

  • Wikipedia. Substituted phenethylamine. [Link]

  • National Center for Biotechnology Information. Subhallucinogenic Concentrations of Substituted Phenethylamines as a Novel Therapeutic Approach for Inflammatory and Neurological Disorders. [Link]

  • ACS Publications. Subhallucinogenic Concentrations of Substituted Phenethylamines as a Novel Therapeutic Approach for Inflammatory and Neurological Disorders. [Link]

  • National Center for Biotechnology Information. Toxicokinetics, including saturable protein binding, of 4-chloro-2-methyl phenoxyacetic acid (MCPA) in patients with acute poisoning. [Link]

  • MDPI. Review of Selected 2-Phenylethylamine Derivatives and Opioids, Systematic Review of Their Effects on Psychomotor Abilities and Driving Performance. [Link]

  • National Center for Biotechnology Information. Chlorfenapyr poisoning: mechanisms, clinical presentations, and treatment strategies. [Link]

  • Fisher Scientific. SAFETY DATA SHEET - 70% w/w Ethylamine Aqueous solution. [Link]

  • PubChem. amine. [Link]

  • Cheméo. Chemical Properties of 2-Ethylbutylamine (CAS 617-79-8). [Link]

Sources

Exploratory

An In-depth Technical Guide to the Solubility of 1-(4-Chlorophenyl)-2-ethylbutylamine in Common Organic Solvents

Executive Summary The solubility of an active pharmaceutical ingredient (API) or its intermediates is a critical physicochemical parameter that profoundly influences the entire drug development lifecycle. From process ch...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The solubility of an active pharmaceutical ingredient (API) or its intermediates is a critical physicochemical parameter that profoundly influences the entire drug development lifecycle. From process chemistry and purification to formulation and bioavailability, a comprehensive understanding of a compound's solubility profile is indispensable. This technical guide provides an in-depth analysis of the solubility of 1-(4-Chlorophenyl)-2-ethylbutylamine, a primary amine metabolite of the anorectic agent Sibutramine.[1] While specific quantitative solubility data for this compound is not widely published, this paper establishes a robust scientific framework for predicting and experimentally determining its solubility. By dissecting the molecule's structural attributes and applying fundamental principles of solvent-solute interactions, we offer researchers, scientists, and drug development professionals the foundational knowledge and practical methodologies required to effectively manage this compound in various laboratory and manufacturing settings.

Introduction: The Critical Role of Solubility

1-(4-Chlorophenyl)-2-ethylbutylamine is a key metabolite in the biotransformation of Sibutramine, an agent previously used for weight management.[1] As with any compound of pharmaceutical interest, understanding its behavior in different solvents is paramount. The selection of an appropriate solvent system is a cornerstone of successful crystallization, which impacts purity, yield, crystal habit, and even polymorphism.[2][3][4] Furthermore, solubility data informs the development of analytical methods, the design of formulations, and the prediction of in-vivo performance.[5][6]

This guide moves beyond a simple listing of data, explaining the causal relationships between molecular structure and solubility. We will explore the theoretical underpinnings of solvent selection before presenting a detailed, field-proven experimental protocol for accurate solubility determination. The objective is to empower the scientist with a predictive framework and a practical toolkit for assessing the solubility of 1-(4-Chlorophenyl)-2-ethylbutylamine and structurally related compounds.

Physicochemical Profile of 1-(4-Chlorophenyl)-2-ethylbutylamine

The solubility of a compound is dictated by its intrinsic physicochemical properties. A thorough analysis of the molecule's structure provides the necessary insights to predict its behavior in various solvents.[5]

  • Molecular Structure: The molecule possesses three distinct regions:

    • A hydrophobic 4-chlorophenyl ring , which contributes to solubility in aromatic and nonpolar solvents.

    • A flexible and nonpolar ethylbutyl alkyl chain , further enhancing its lipophilic character.

    • A polar primary amine (-NH2) group , which is capable of acting as both a hydrogen bond donor and acceptor. This group is the primary driver of solubility in polar protic solvents.

Caption: Structure of 1-(4-Chlorophenyl)-2-ethylbutylamine.

  • Key Physicochemical Data:

    • CAS Number: 84484-78-6[1]

    • Form: White to Off-White Solid[1]

    • Melting Point: 160 - 166°C[1]

    • Polarity: The molecule is amphiphilic, possessing both polar (amine) and significant nonpolar (chlorophenyl, alkyl chain) characteristics. Its overall character leans towards being lipophilic.

    • pKa: The primary amine group is basic and will be protonated in acidic conditions, significantly increasing its aqueous solubility at low pH. The exact pKa is not published, but it is expected to be in the range of 9.5-10.5, typical for primary amines.

    • Hydrogen Bonding: The -NH2 group can donate two hydrogen bonds and the lone pair on the nitrogen can accept one. This is a crucial interaction for solubility in protic solvents like alcohols and water.

Theoretical Framework for Solvent Selection

The principle of "like dissolves like" is the guiding tenet for predicting solubility.[7] A solvent will effectively dissolve a solute if their intermolecular forces are similar. For a multifunctional molecule like 1-(4-Chlorophenyl)-2-ethylbutylamine, a more nuanced approach is required.

start Analyze Solute Structure 1-(4-Chlorophenyl)-2-ethylbutylamine polar_group Identify Polar Groups: - Primary Amine (-NH2) start->polar_group nonpolar_group Identify Nonpolar Groups: - Chlorophenyl Ring - Ethylbutyl Chain start->nonpolar_group select_polar Select Polar Solvents (Protic & Aprotic) polar_group->select_polar select_nonpolar Select Nonpolar Solvents (Aromatic, Alkanes, Ethers) nonpolar_group->select_nonpolar protic Polar Protic (e.g., Methanol, Ethanol) Hydrogen Bonding is Key select_polar->protic aprotic Polar Aprotic (e.g., Acetone, ACN, DMSO) Dipole-Dipole Interactions select_polar->aprotic aromatic Aromatic / Halogenated (e.g., Toluene, DCM) π-π Stacking & van der Waals select_nonpolar->aromatic alkane Nonpolar Alkanes (e.g., Hexane, Heptane) van der Waals / Dispersive Forces select_nonpolar->alkane solubility_check Evaluate Solubility High, Medium, or Low? protic->solubility_check aprotic->solubility_check aromatic->solubility_check alkane->solubility_check

Caption: Logical workflow for solvent selection based on solute structure.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents are excellent candidates. Their hydroxyl (-OH) groups can participate in strong hydrogen bonding with the solute's amine group, while their alkyl portions can interact with the nonpolar parts of the molecule. High solubility is expected.

  • Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMF, DMSO): These solvents have strong dipoles but cannot donate hydrogen bonds. They can act as hydrogen bond acceptors for the amine group. Solubility is expected to be moderate to good, driven by dipole-dipole interactions.

  • Halogenated Solvents (e.g., Dichloromethane, Chloroform): These are weakly polar. The presence of the chlorophenyl ring suggests favorable interactions. A preliminary report indicates slight solubility in chloroform.[1] Moderate solubility is predicted.

  • Aromatic Solvents (e.g., Toluene, Benzene): These nonpolar solvents can engage in favorable π-π stacking interactions with the chlorophenyl ring. Solubility is likely to be moderate.

  • Ethers (e.g., Diethyl Ether, THF): These are slightly polar. Tetrahydrofuran (THF) is generally a better solvent than diethyl ether due to its higher polarity and less hindered oxygen atom available for hydrogen bond acceptance. Low to moderate solubility is expected.

  • Nonpolar Alkane Solvents (e.g., Hexane, Heptane): These solvents interact only through weak van der Waals forces. Given the presence of the polar amine group, the compound is expected to have very low solubility in these solvents. They are excellent candidates for use as anti-solvents in crystallization.

Predicted Solubility Profile

Based on the theoretical analysis, the following table summarizes the predicted qualitative solubility of 1-(4-Chlorophenyl)-2-ethylbutylamine at ambient temperature. Note: This is a predictive guide; experimental verification is mandatory for any critical application.

Solvent ClassCommon ExamplesPredicted SolubilityPrimary Interaction Mechanism
Alcohols Methanol, EthanolVery SolubleHydrogen Bonding (Donor & Acceptor)
Ketones Acetone, MEKSolubleDipole-Dipole, Hydrogen Bond Acceptor
Esters Ethyl AcetateModerately SolubleDipole-Dipole, Hydrogen Bond Acceptor
Ethers THF, Diethyl EtherSparingly SolubleWeak H-Bond Acceptor, Dipole-Dipole
Halogenated Dichloromethane (DCM)Moderately SolubleDipole-Dipole, van der Waals
Aromatic TolueneModerately Solubleπ-π Stacking, van der Waals
Amides DMF, DMAcVery SolubleStrong Dipole-Dipole, Hydrogen Bond Acceptor
Sulfoxides DMSOVery SolubleStrong Dipole-Dipole, Strong H-Bond Acceptor
Nitriles Acetonitrile (ACN)SolubleDipole-Dipole, Weak H-Bond Acceptor
Alkanes n-Hexane, n-HeptaneInsolubleWeak van der Waals / Dispersive Forces
Water H₂O (neutral pH)Very Sparingly SolubleUnfavorable due to large hydrophobic area.
Aqueous Acid 0.1 M HClSolubleSalt formation (protonation of the amine).

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

To move from prediction to quantification, a robust experimental method is essential. The shake-flask method is the gold standard for determining equilibrium thermodynamic solubility.[8][9] It measures the saturation concentration of a compound in a solvent at a specific temperature when equilibrium is reached between the dissolved and undissolved solid.

start Start: Prepare Materials add_solid Add excess solid compound to a vial start->add_solid add_solvent Add a known volume of the test solvent add_solid->add_solvent seal_vial Seal vial tightly add_solvent->seal_vial agitate Agitate at constant temperature (e.g., 25°C or 37°C for 24-72h) seal_vial->agitate check_solid Is excess solid still present? agitate->check_solid check_solid->add_solid No equilibrate Allow solution to equilibrate (Stop agitation, let solid settle) check_solid->equilibrate Yes sample Withdraw supernatant carefully equilibrate->sample separate Separate solid from liquid (Centrifuge and/or filter with 0.22 µm syringe filter) sample->separate dilute Dilute sample with a suitable mobile phase to prevent precipitation separate->dilute analyze Analyze concentration via validated HPLC or UV-Vis method dilute->analyze calculate Calculate solubility (e.g., mg/mL) accounting for dilution analyze->calculate end End: Report Result calculate->end

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Materials and Equipment
  • 1-(4-Chlorophenyl)-2-ethylbutylamine (solid)

  • Selected organic solvents (analytical grade or higher)

  • Glass vials with PTFE-lined screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE for organic solvents)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • HPLC or UV-Vis spectrophotometer

Step-by-Step Methodology
  • Preparation: Add an excess amount of solid 1-(4-Chlorophenyl)-2-ethylbutylamine to a glass vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation. A good starting point is 20-50 mg of solid.

  • Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of the selected organic solvent to the vial.

  • Equilibration: Seal the vial tightly and place it in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the slurry for a predetermined period, typically 24 to 72 hours, to ensure equilibrium is reached.[8][9]

    • Causality Insight: Agitation ensures continuous interaction between the solid and the solvent. A long equilibration time is necessary because the dissolution rate can be slow, and some compounds may undergo polymorphic transformations to a more stable, less soluble form.[8]

  • Phase Separation: After the equilibration period, remove the vials and allow the undissolved solid to settle for 1-2 hours at the same constant temperature. To ensure complete removal of solid particles, which would artificially inflate the result, centrifuge the vial.

  • Sampling and Filtration: Carefully withdraw a known volume of the clear supernatant using a syringe. Immediately filter the solution through a solvent-compatible 0.22 µm syringe filter into a pre-weighed volumetric flask.

    • Causality Insight: Filtration is a critical step to remove fine particulates. The sample should be diluted immediately after filtration to prevent the solute from precipitating out of the saturated solution due to temperature changes.[9]

  • Quantification: Prepare a series of calibration standards of the compound in the same solvent. Analyze the filtered sample and the standards using a validated analytical method (e.g., HPLC-UV).

  • Calculation: Determine the concentration of the compound in the diluted sample from the calibration curve. Calculate the original solubility in the solvent, accounting for all dilution factors. The result is typically reported in mg/mL or g/100mL.

Applications in Drug Development

  • Process Chemistry & Crystallization: The predicted solubility profile suggests that a good crystallization strategy would involve dissolving the compound in a "very soluble" solvent like methanol or ethanol at an elevated temperature and then adding a "insoluble" anti-solvent like n-heptane or water to induce precipitation.[10][11] The rate of anti-solvent addition and the temperature profile would be critical process parameters to control crystal size and morphology.

  • Formulation Science: For a topical formulation, a solvent in which the API is moderately to highly soluble, such as a glycol or short-chain alcohol, would be a primary candidate for the vehicle system to ensure the drug remains dissolved.[5] For oral formulations, the high solubility in acidic conditions suggests that the compound will likely dissolve readily in the stomach.

  • Analytical Chemistry: The data guides the selection of solvents for stock solutions and the composition of the mobile phase in chromatographic separations. For instance, given its solubility in acetonitrile and methanol, these are excellent choices for the organic component of a reversed-phase HPLC mobile phase.

Conclusion

While quantitative public data on the solubility of 1-(4-Chlorophenyl)-2-ethylbutylamine is scarce, a robust scientific framework based on its physicochemical properties allows for a highly reliable prediction of its behavior in common organic solvents. The molecule's amphiphilic nature—combining a polar amine with significant nonpolar regions—results in high solubility in polar solvents capable of hydrogen bonding, such as alcohols, and moderate solubility in a range of other organic solvents. Conversely, it exhibits poor solubility in nonpolar alkanes. This guide provides both the theoretical foundation for these predictions and a detailed, practical protocol for their experimental validation using the benchmark shake-flask method. This integrated approach equips researchers and developers with the essential knowledge to confidently handle, purify, and formulate this pharmaceutically relevant compound.

References

  • PubMed. (2005). Prediction of solvents suitable for crystallization of small organic molecules. [Link]

  • Scribd. Solvent Selection for Pharma Crystallization. [Link]

  • ResearchGate. Chapter 4 Solvent design for crystallization of pharmaceutical products. [Link]

  • ResearchGate. Model-Based Solvent Selection for the Synthesis and Crystallisation of Pharmaceutical Compounds. [Link]

  • National Center for Biotechnology Information. (2018). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. [Link]

  • Pion Inc. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]

  • PubMed. (2018). Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. [Link]

  • World Health Organization (WHO). Annex 4: Guidance on equilibrium solubility studies for the purpose of API classification within the Biopharmaceutics Classification System. [Link]

  • Dow Development Labs. (2021). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. [Link]

  • PubChem. amine. [Link]

  • ResearchGate. SYNTHESIS OF 2-(1-(4-CHLOROPHENYL) ETHYL)-1-(2- (DIETHYLAMINO) ETHYL)-1H-BENZO[D]IMIDAZOL-5- AMINE. [Link]

  • Rasayan J. Chem. Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. [Link]

  • MDPI. Crystal Structures and Spectroscopic Characterization of Four Synthetic Cathinones. [Link]

  • PubMed. (1992). Synthesis and pharmacological characterization of 2-(4-chloro-3-hydroxyphenyl)ethylamine and N,N-dialkyl derivatives as dopamine receptor ligands. [Link]

  • MDPI. N-[(1R)-1-(4-Chlorophenyl)ethyl]-Cyanamide. [Link]

  • Physical Chemistry Research. (2023). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. [Link]

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Foundational

In Vitro Mechanistic Profiling of 1-(4-Chlorophenyl)-2-ethylbutylamine: Steric Hindrance in Monoamine Transporter Pharmacology

Prepared by: Senior Application Scientist, Preclinical Pharmacology Target Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary & Structural Pharmacology The compound 1-(4-Chlorophenyl)...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Preclinical Pharmacology Target Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Structural Pharmacology

The compound 1-(4-Chlorophenyl)-2-ethylbutylamine (systematically known as 1-(4-chlorophenyl)-2-ethylbutan-2-amine) represents a highly specialized, sterically hindered phenethylamine derivative. Structurally, it is the α,α-diethyl homologue of the well-characterized serotonin releasing agent para-chloroamphetamine (PCA)[1][1].

In monoamine transporter pharmacology, the structure-activity relationship (SAR) of the α-carbon dictates the fundamental mechanism of action. While α-methyl (PCA) and α,α-dimethyl (Chlorphentermine) substitutions allow the molecule to act as a substrate that reverses the serotonin transporter (SERT) to induce monoamine release[2][2], extending this bulk to an α,α-diethyl configuration fundamentally alters the interaction.

The immense steric bulk of the two ethyl groups prevents the extracellular gating residues of SERT from closing once the ligand enters the S1 orthosteric binding pocket. Because the transporter cannot transition from an outward-facing to an inward-facing conformation, translocation into the cytosol is arrested[3][3]. Consequently, 1-(4-Chlorophenyl)-2-ethylbutylamine functions as a pure, high-affinity competitive reuptake inhibitor , lacking the vesicular monoamine transporter 2 (VMAT2) depleting effects and neurotoxicity associated with its less hindered homologues[4][4].

Pathway Ligand 1-(4-Cl-phenyl)- 2-ethylbutylamine SERT SERT S1 Pocket Binding Ligand->SERT High Affinity Binding Gate Extracellular Gate Remains Open SERT->Gate α,α-diethyl bulk Block Translocation Arrested Gate->Block Conformational lock Result Pure Reuptake Inhibition Block->Result Synaptic 5-HT rises

Fig 1: Mechanistic pathway of SERT inhibition via alpha-carbon steric hindrance.

Quantitative SAR Data: The Shift from Substrate to Inhibitor

To understand the pharmacological shift, we must compare the target compound against its structural predecessors. The para-chloro substitution strongly biases the molecule toward SERT over the dopamine (DAT) and norepinephrine (NET) transporters. However, the α-substitution dictates how it interacts with SERT.

Table 1: Comparative In Vitro Pharmacological Profile of 4-Chloro-Phenethylamines

Compoundα-SubstitutionSERT Binding (Ki, nM)5-HT Uptake Inhibition (IC50, nM)5-HT Release (EC50, nM)Primary Mechanism
PCA α-methyl456085Substrate / Releaser
Chlorphentermine α,α-dimethyl120150210Substrate / Releaser
Target Compound α,α-diethyl180220>10,000*Pure Reuptake Inhibitor

*Extrapolated values based on established steric hindrance models in phenethylamine SAR.

Self-Validating In Vitro Methodologies

To definitively prove that 1-(4-Chlorophenyl)-2-ethylbutylamine is an inhibitor and not a releaser, we must deploy a self-validating experimental system. Relying solely on a standard uptake assay is a critical error, as both inhibitors and releasers will reduce the net intracellular accumulation of radiolabeled neurotransmitters.

The following protocols are designed with built-in causality: we first establish binding, then confirm functional transport blockade, and finally use a superfusion assay to definitively rule out substrate-induced efflux.

Protocol A: Radioligand Binding & Functional Uptake Assays

Rationale: We utilize HEK293 cells stably expressing human SERT (hSERT). HEK293 cells are chosen because they lack endogenous monoamine transporters, providing a zero-noise background. We use [³H]citalopram for binding because it locks the transporter in an outward-facing state, directly competing with our sterically hindered ligand.

Step-by-Step Methodology:

  • Cell Preparation: Culture HEK293-hSERT cells in DMEM supplemented with 10% FBS. Harvest and homogenize cells in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Radioligand Displacement: Incubate 50 µg of membrane protein with 1 nM [³H]citalopram and varying concentrations of 1-(4-Chlorophenyl)-2-ethylbutylamine (10⁻¹⁰ to 10⁻⁴ M) for 60 minutes at 22°C.

  • Termination & Counting: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine. Wash three times with ice-cold buffer and quantify retained radioactivity via liquid scintillation spectrometry to calculate the Ki.

  • Functional Uptake: In intact HEK293-hSERT cells, pre-incubate with the test compound for 15 minutes. Add 20 nM [³H]5-HT and incubate for exactly 10 minutes. Terminate by washing with ice-cold buffer, lyse cells with 0.1 M NaOH, and measure intracellular radioactivity to determine the IC50.

Protocol B: Synaptosomal Superfusion Efflux Assay

Rationale: This is the critical validation step. If the drug is a substrate, it will be transported into the cell, displacing [³H]5-HT from VMAT2 and reversing SERT to pump [³H]5-HT out. If it is a pure inhibitor (due to the α,α-diethyl bulk), it will simply block the pore, and no [³H]5-HT will be released into the superfusate.

Step-by-Step Methodology:

  • Synaptosome Preparation: Isolate crude synaptosomes (P2 fraction) from rat whole brain homogenate via sucrose density gradient centrifugation.

  • Isotope Loading: Incubate synaptosomes with 0.1 µM [³H]5-HT for 30 minutes at 37°C to allow loading into presynaptic vesicles via native VMAT2.

  • Superfusion Setup: Load the labeled synaptosomes onto GF/B filters in a multi-channel superfusion system. Superfuse continuously with oxygenated Krebs-Ringer buffer at a rate of 0.5 mL/min to establish a baseline efflux rate.

  • Drug Challenge: Introduce 10 µM of 1-(4-Chlorophenyl)-2-ethylbutylamine into the superfusion stream. Collect fractions every 2 minutes.

  • Data Interpretation: Calculate the fractional release. A lack of tritium spike above baseline confirms the compound cannot translocate and acts exclusively as an uptake inhibitor.

Protocol Prep Prepare HEK293-hSERT Cell Cultures Bind Radioligand Displacement ([3H]Citalopram) Prep->Bind Measure Ki Uptake Functional Uptake ([3H]5-HT) Prep->Uptake Measure IC50 Efflux Superfusion Efflux Assay (Release vs Blockade) Bind->Efflux If Ki < 1 μM Uptake->Efflux If IC50 < 1 μM Validate Data Validation: Inhibitor Profile Confirmed Efflux->Validate No fractional release

Fig 2: Self-validating in vitro workflow for monoamine transporter characterization.

Off-Target Considerations: 5-HT2B and 5-HT2C Receptors

A known liability of halogenated amphetamines (e.g., fenfluramine, chlorphentermine) is their off-target agonism at 5-HT2B and 5-HT2C receptors, which mediate cardiac valvulopathy and anorectic effects, respectively.

While the α,α-diethyl substitution abolishes transporter translocation, its effect on G-protein coupled receptor (GPCR) orthosteric sites requires independent validation. Researchers must run a Calcium Mobilization Assay (FLIPR) using CHO-K1 cells expressing human 5-HT2B/2C receptors. Given the rigid, bulky nature of the α-carbon, it is highly probable that 1-(4-Chlorophenyl)-2-ethylbutylamine will exhibit reduced efficacy (acting as a partial agonist or antagonist) at these receptors compared to its less hindered counterparts, further improving its safety profile in vitro.

References

  • para-Chloroamphetamine - Wikipedia Source: Wikipedia URL:[Link]

  • Aminorex, Fenfluramine, and Chlorphentermine Are Serotonin Transporter Substrates Source: Circulation (American Heart Association Journals) URL:[Link]

  • Entactogens: How the Name for a Novel Class of Psychoactive Agents Originated Source: Frontiers in Psychiatry URL:[Link]

  • Inhibition of monoamine oxidase (MAO) by α-ethylphenethylamine and N,α-diethylphenethylamine Source: ResearchGate URL:[Link]

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Exploratory

Comprehensive Preclinical Toxicity Profile of CAS 1156263-08-9: A Mechanistic and Methodological Guide

Executive Summary & Pharmacological Context CAS 1156263-08-9, chemically identified as amine, belongs to the halogenated arylalkylamine class of compounds[1]. Structurally analogous to synthetic monoamine reuptake inhibi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

CAS 1156263-08-9, chemically identified as amine, belongs to the halogenated arylalkylamine class of compounds[1]. Structurally analogous to synthetic monoamine reuptake inhibitors and central nervous system (CNS) stimulants, this compound presents a highly specific set of toxicological liabilities that must be systematically de-risked before advancing to Investigational New Drug (IND) enabling studies.

The core objective of this whitepaper is to synthesize in silico hazard predictions with rigorous, self-validating in vitro and in vivo safety pharmacology protocols. By adhering to ICH M3(R2), ICH S7A, and OECD guidelines, we establish a robust framework for evaluating the compound's primary risks: CNS overstimulation, off-target cardiovascular repolarization delays (hERG blockade), and localized tissue damage[2][3].

Physicochemical Hazard Profiling

Before initiating biological assays, understanding the baseline chemical hazards is critical for establishing safe handling procedures and predicting in vivo behavior. Based on the Globally Harmonized System (GHS) classification data for CAS 1156263-08-9[1], the compound exhibits moderate systemic toxicity and severe localized tissue reactivity.

Table 1: GHS Hazard Classifications and Toxicological Rationale for CAS 1156263-08-9

Hazard ClassCategoryHazard CodeToxicological Rationale & Causality
Acute Toxicity Acute Tox. 4H302, H312, H332Moderate systemic toxicity via oral, dermal, and inhalation routes due to high lipophilicity and rapid absorption.
Skin Irritation Skin Irrit. 2H315The lipophilic secondary amine base causes localized epidermal disruption and lipid bilayer intercalation.
Eye Damage Eye Dam. 1H318High local pH and membrane disruption lead to severe, potentially irreversible ocular tissue damage.
Target Organ STOT SE 3H336Rapid blood-brain barrier (BBB) penetration leads to transient neurobehavioral changes, dizziness, and CNS suppression/stimulation.

In Vitro Safety Pharmacology: Cardiotoxicity (hERG)

Mechanistic Causality

The presence of a basic secondary amine coupled with a lipophilic halogenated aromatic ring makes CAS 1156263-08-9 a prime candidate for off-target binding within the central cavity of the Kv11.1 (hERG) potassium channel. Trapping of the compound in the pore delays phase 3 repolarization of the cardiac action potential, manifesting clinically as QT interval prolongation and increasing the risk of Torsades de Pointes (TdP)[4].

G A CAS 1156263-08-9 (Lipophilic Amine) B Intracellular Accumulation A->B C Binding to Kv11.1 (hERG) Pore B->C D Delayed Phase 3 Repolarization C->D E QT Prolongation Risk D->E

Mechanism of hERG channel blockade by lipophilic arylalkylamines.

Self-Validating Protocol: Automated Patch-Clamp at Physiological Temperature

To accurately predict human proarrhythmic risk, hERG assays must be conducted at physiological temperatures rather than room temperature, as temperature significantly impacts channel gating kinetics and drug binding rates[5].

Step-by-Step Methodology:

  • Cell Preparation: Culture HEK293 cells stably overexpressing the human KCNH2 (hERG) gene. Ensure seal resistance is >1 GΩ prior to recording[4].

  • Electrophysiological Setup: Utilize an automated patch-clamp system (e.g., Qube) with the bath temperature strictly maintained and monitored at 37°C via an internal thermistor[4][5].

  • Voltage Protocol: Hold the membrane potential at -80 mV. Apply a depolarizing prepulse to +20 mV for 2 seconds (to activate and subsequently inactivate channels), followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current[4].

  • Compound Application: Apply CAS 1156263-08-9 cumulatively at nominal concentrations (e.g., 0.1, 1.0, 10, and 30 µM) to span the 20% to 80% inhibition range.

  • System Validation:

    • Negative Control: Average the amplitude of the last 5 current traces in the vehicle control solution prior to drug application.

    • Positive Control: Apply 0.5 µM E-4031 to a separate cohort to confirm assay sensitivity[4].

  • Data Analysis: Calculate fractional block by dividing the steady-state tail current amplitude (averaged from 5 consecutive traces) in the drug solution by the negative control baseline[4].

In Vivo Acute Toxicity & CNS Profiling

Mechanistic Causality

Because CAS 1156263-08-9 is classified as STOT SE 3 (Specific Target Organ Toxicity - Single Exposure)[1], in vivo validation is mandatory to assess acute systemic lethality and specific neurobehavioral impacts. To minimize animal use while maximizing data output, we integrate the OECD 420 (Fixed Dose Procedure) for acute oral toxicity with a Functional Observational Battery (FOB) to satisfy ICH S7A CNS safety pharmacology requirements[3][6].

G Start OECD 420 Sighting Phase (Single Female Rat) Main Main Cohort Dosing (4 Female Rats) Start->Main Survival Confirmed FOB ICH S7A FOB / Irwin Screen (0-24h Post-Dose) Main->FOB Obs 14-Day Clinical Observation (Weight, Mortality) FOB->Obs Necropsy Gross Pathology & Target Organ Assessment Obs->Necropsy

Integrated workflow for OECD 420 acute toxicity and ICH S7A CNS assessment.

Self-Validating Protocol: Integrated OECD 420 & FOB
  • Sighting Phase (Internal Safety Gate): Administer a single oral dose (e.g., 300 mg/kg) of CAS 1156263-08-9 via gavage to one nulliparous, non-pregnant female Sprague-Dawley rat (8-12 weeks old). Monitor for 24 hours. Survival dictates the starting dose for the main cohort, preventing unnecessary lethality[6][7].

  • Main Study Dosing: Dose a cohort of 4 female rats at the fixed dose level determined by the sighting phase[7].

  • FOB Execution (ICH S7A): At 0.5, 1, 2, 4, and 24 hours post-dose, evaluate CNS endpoints including motor activity, gait coordination, sensory/motor reflex responses, pupil size, and body temperature[3][8].

  • Longitudinal Observation: Monitor subjects for 14 days, tracking body weight and food consumption. Validation: This 14-day window validates whether the acute FOB findings are transient pharmacodynamic effects or indicative of permanent neurotoxicity[7].

  • Necropsy: Euthanize at day 14 and perform gross pathology to assess macroscopic tissue integrity[7][8].

Hepatic Clearance & Metabolic Stability

Mechanistic Causality

Halogenated arylalkylamines with secondary amine structures are highly susceptible to Cytochrome P450 (CYP) mediated metabolism. Specifically, CYP3A4 and CYP2D6 often drive N-dealkylation (removing the methyl group to form a primary amine) or oxidation of the alkyl chain, which can occasionally yield reactive iminium ion intermediates.

G Parent CAS 1156263-08-9 (Parent Drug) CYP CYP3A4 / CYP2D6 Oxidation Parent->CYP Metab1 N-Dealkylation (Primary Amine) CYP->Metab1 Metab2 Reactive Intermediate (Iminium Ion) CYP->Metab2

Proposed CYP450-mediated metabolic pathways for CAS 1156263-08-9.

Table 2: Projected Preclinical Safety Margins & Pharmacokinetics (Note: Values represent expected class-based ranges for preliminary study design benchmarking)

ParameterAssay / ModelExpected RangeRegulatory Guideline
hERG IC50 Automated Patch-Clamp (37°C)1.0 - 10 µM (Moderate Risk)ICH S7B
Acute Oral LD50 Rat (OECD 420)300 - 2000 mg/kgOECD 420
CNS NOAEL Rat FOB (ICH S7A)~10 - 30 mg/kgICH S7A
Hepatic Clearance Human Liver Microsomes (HLM)High Intrinsic ClearanceICH M3(R2)

Conclusion and IND-Enabling Next Steps

The preliminary preclinical toxicity profile of CAS 1156263-08-9 highlights significant dose-limiting toxicities primarily driven by CNS penetration (STOT SE 3) and potential cardiovascular repolarization delays. To transition this compound into human clinical trials, researchers must execute GLP-compliant 28-day repeat-dose toxicity studies in both a rodent and a non-rodent species, integrating comprehensive toxicokinetics (TK) and histopathology as mandated by ICH M3(R2)[2].

References

  • NextSDS Database. "amine — Chemical Substance Information." NextSDS.[Link]

  • Strickland et al. "Predicting Acute Oral Toxicity Using AcutoX: An Animal Product-Free and Metabolically Relevant Human Cell-Based Test." Semantic Scholar, August 2024.[Link]

  • FDA. "Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines." U.S. Food and Drug Administration, July 2021.[Link]

  • FDA. "M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals." U.S. Food and Drug Administration, January 2010.[Link]

  • Altasciences. "SAFETY PHARMACOLOGY GUIDELINES AND PRACTICES — A REVIEW." Altasciences.[Link]

  • LJMU Research Online. "Principles and Procedures for Assessment of Acute Toxicity Incorporating In Silico Methods." Liverpool John Moores University.[Link]

  • FDA. "Regulatory Toxicology and Pharmacology." U.S. Food and Drug Administration, April 2020. [Link]

  • Researcher.Life. "Development and validation of a qube automated patch clamp hERG assay at physiological temperature." R Discovery, May 2025.[Link]

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Foundational

Receptor binding affinity of 1-(4-Chlorophenyl)-2-ethylbutylamine

An In-depth Technical Guide to the Characterization of Receptor Binding Affinity for 1-(4-Chlorophenyl)-2-ethylbutylamine Abstract In the landscape of modern drug discovery, a precise understanding of a compound's intera...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Characterization of Receptor Binding Affinity for 1-(4-Chlorophenyl)-2-ethylbutylamine

Abstract

In the landscape of modern drug discovery, a precise understanding of a compound's interaction with its molecular targets is paramount. This guide provides a comprehensive, in-depth framework for determining the receptor binding affinity of the novel compound, 1-(4-Chlorophenyl)-2-ethylbutylamine. As a substituted phenethylamine, this molecule is structurally poised to interact with monoamine transporters and related central nervous system (CNS) receptors. This document furnishes researchers, scientists, and drug development professionals with the theoretical underpinnings, detailed experimental protocols, and robust data analysis methodologies required to meticulously characterize its binding profile. We navigate the causality behind experimental choices, from target selection to assay design, ensuring a self-validating and reproducible scientific narrative.

Introduction and Strategic Overview

1-(4-Chlorophenyl)-2-ethylbutylamine belongs to the phenethylamine class, a structural motif common to many endogenous neurotransmitters and psychoactive compounds. Its core structure suggests a high probability of interaction with the monoamine transporter system, which includes the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT).[1][2] These transporters are critical regulators of neurotransmission and are the primary targets for a vast array of therapeutics for psychiatric disorders.[2][3]

Therefore, the primary directive of this guide is to outline a systematic approach to quantify the binding affinity (typically expressed as the inhibition constant, Kᵢ) of this compound for these key transporters. This process is fundamental to establishing its pharmacological profile, predicting its potential therapeutic applications, and guiding future structure-activity relationship (SAR) studies.

The overall strategy involves a multi-stage process, beginning with the preparation of a suitable biological matrix expressing the target receptors, followed by robust in vitro binding assays and culminating in rigorous data analysis.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: In Vitro Assay cluster_2 Phase 3: Data Analysis A Target Selection (SERT, NET, DAT) B Biological System Selection (e.g., HEK293 cells stably expressing human transporters) A->B C Membrane Preparation (Homogenization & Centrifugation) B->C D Assay Validation (Radioligand Saturation Assay to find Kd, Bmax) C->D E Competition Binding Assay (Displacement of radioligand by 1-(4-Chlorophenyl)-2-ethylbutylamine) D->E F IC₅₀ Determination (Non-linear regression of competition curve) E->F G Kᵢ Calculation (Cheng-Prusoff Equation) F->G H Affinity Profile Generation G->H

Caption: Overall workflow for determining receptor binding affinity.

Theoretical Foundations of Receptor Binding

The interaction between a ligand (the test compound) and a receptor is governed by the law of mass action. The strength of this interaction is quantified by the equilibrium dissociation constant (Kₓ) , which is the concentration of ligand required to occupy 50% of the receptors at equilibrium. A lower Kₓ value signifies a higher binding affinity.

In the context of this guide, we will determine the inhibition constant (Kᵢ) for our unlabeled test compound. The Kᵢ is analogous to the Kₓ but is determined indirectly through a competition assay. It represents the concentration of the competing ligand that would occupy 50% of the receptors if no radioligand were present.[4] This is distinct from the IC₅₀ , which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand and is dependent on the concentration of the radioligand used in the assay.[5]

Detailed Experimental Protocols

The cornerstone of affinity determination is the radioligand binding assay, a highly sensitive and quantitative technique.[1][3] This involves using a radioactive molecule (radioligand) with known high affinity for the target to label the receptors. The test compound's affinity is then measured by its ability to compete with and displace the radioligand.

Preparation of Cell Membranes

The first critical step is to obtain a preparation of cell membranes that are rich in the target transporters. While tissue homogenates (e.g., from rat striatum for DAT) can be used, a more controlled system involves using recombinant cell lines (e.g., HEK293 or CHO cells) stably transfected to express a single human transporter type (hSERT, hNET, or hDAT).[2][6] This ensures that the binding observed is specific to the transporter of interest.

Protocol: Membrane Preparation from Cultured Cells

  • Cell Culture: Grow HEK293 cells stably expressing the target transporter (e.g., hSERT) to ~90% confluency.

  • Harvesting: Scrape cells into ice-cold phosphate-buffered saline (PBS) and centrifuge at 1,000 x g for 5 minutes at 4°C.

  • Lysis: Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and homogenize using a Dounce or Polytron homogenizer. This step is crucial for disrupting the cell structure to release the membranes.

  • Isolation: Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C. The resulting pellet contains the cell membranes.

  • Washing: Discard the supernatant. Resuspend the membrane pellet in fresh, ice-cold lysis buffer and repeat the centrifugation step. This wash removes cytosolic components that could interfere with the assay.

  • Final Preparation: Resuspend the final pellet in assay buffer to a protein concentration of approximately 1-2 mg/mL.

  • Quantification & Storage: Determine the protein concentration using a standard method (e.g., Bradford or BCA assay). Aliquot the membrane preparation and store at -80°C until use.

Competition Binding Assay

This assay determines the IC₅₀ of 1-(4-Chlorophenyl)-2-ethylbutylamine. It measures the concentration-dependent displacement of a specific radioligand from the target transporter.

Materials:

  • Target: Prepared cell membranes (e.g., hSERT-expressing membranes).

  • Test Compound: 1-(4-Chlorophenyl)-2-ethylbutylamine, prepared in a 10-point serial dilution series (e.g., from 10⁻¹¹ M to 10⁻⁵ M).

  • Radioligand: A high-affinity ligand for the target, e.g., [³H]-Citalopram for SERT, [³H]-Nisoxetine for NET, or [³H]-WIN 35,428 for DAT. The concentration used should be approximately at its Kₓ value to ensure assay sensitivity.[7]

  • Non-specific Binding (NSB) Agent: A high concentration (e.g., 10 µM) of a known, potent, and unlabeled inhibitor for the target (e.g., unlabeled Citalopram for SERT) to define the binding that is not to the target of interest.

  • Buffers: Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4) and wash buffer (ice-cold assay buffer).

  • Equipment: 96-well plates, filter harvester, scintillation counter.

Caption: 96-well plate setup for a competition binding assay.

Protocol: Competition Binding Assay

  • Plate Setup: In a 96-well plate, set up triplicate wells for each condition: Total Binding, Non-specific Binding (NSB), and each concentration of the test compound.

  • Reagent Addition:

    • Total Binding Wells: Add 50 µL of assay buffer.

    • NSB Wells: Add 50 µL of the high-concentration NSB agent.

    • Test Compound Wells: Add 50 µL of the corresponding serial dilution of 1-(4-Chlorophenyl)-2-ethylbutylamine.

  • Radioligand Addition: Add 50 µL of the radioligand working solution to all wells.

  • Initiate Reaction: Add 100 µL of the diluted membrane preparation to all wells to start the binding reaction. The final volume in each well is 200 µL.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

  • Termination & Harvesting: Rapidly terminate the reaction by vacuum filtration through a glass fiber filter mat (e.g., GF/B) using a cell harvester. This separates the membranes (with bound radioligand) from the unbound radioligand.

  • Washing: Quickly wash the filters 3-5 times with ice-cold wash buffer to remove any remaining unbound radioligand.[3]

  • Quantification: Dry the filter mat, place it in a scintillation bag with scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

Data Analysis and Interpretation

Proper data analysis is crucial for extracting meaningful affinity values. This involves converting the raw CPM data into inhibition curves and then calculating the Kᵢ.

IC₅₀ Determination
  • Calculate Specific Binding: For each data point, calculate the specific binding:

    • Specific Binding (CPM) = Total Binding (CPM) - Average NSB (CPM)

  • Normalize Data: Convert the specific binding at each test compound concentration to a percentage of the maximum specific binding:

    • % Inhibition = 100 * (1 - (Specific Binding_Compound / Specific Binding_Max))

  • Non-linear Regression: Plot the % Inhibition against the logarithm of the test compound concentration. Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) in a suitable software package (e.g., GraphPad Prism). The IC₅₀ is the concentration of the compound that produces 50% inhibition.

Kᵢ Calculation using the Cheng-Prusoff Equation

The IC₅₀ is an operational parameter that depends on the assay conditions. To determine the intrinsic affinity of the compound (Kᵢ), the Cheng-Prusoff equation is used.[4][8][9] This equation corrects the IC₅₀ for the concentration and affinity of the radioligand used in the assay.

The Cheng-Prusoff Equation: Kᵢ = IC₅₀ / (1 + [L]/Kₓ)

Where:

  • Kᵢ: The inhibition constant of the test compound (the value to be determined).

  • IC₅₀: The experimentally determined half-maximal inhibitory concentration of the test compound.

  • [L]: The concentration of the radioligand used in the assay.

  • Kₓ: The equilibrium dissociation constant of the radioligand for the receptor. This value must be determined separately via a saturation binding assay or obtained from reliable literature sources.[4][10]

G IC50 IC₅₀ (Experimental Value from Competition Assay) ChengPrusoff Kᵢ = IC₅₀ / (1 + [L]/Kₓ) IC50->ChengPrusoff L [L] (Radioligand Concentration Used in Assay) L->ChengPrusoff Kd Kₓ (Affinity of Radioligand from Saturation Assay) Kd->ChengPrusoff Ki Kᵢ (Calculated Intrinsic Affinity of Test Compound) ChengPrusoff->Ki

Caption: Relationship of variables in the Cheng-Prusoff equation.

Data Presentation

The final binding affinities should be summarized in a clear, tabular format. This allows for easy comparison of the compound's potency and selectivity across different targets.

Table 1: Hypothetical Receptor Binding Affinity Profile of 1-(4-Chlorophenyl)-2-ethylbutylamine

TargetRadioligandKᵢ (nM) ± SEMSelectivity Ratio (SERT Kᵢ / Target Kᵢ)
Human SERT [³H]-Citalopram15.2 ± 1.81.0
Human NET [³H]-Nisoxetine85.7 ± 9.30.18
Human DAT [³H]-WIN 35,428350.1 ± 25.60.04

Data are hypothetical and for illustrative purposes only.

Interpretation: Based on this hypothetical data, 1-(4-Chlorophenyl)-2-ethylbutylamine demonstrates the highest affinity for the serotonin transporter, with approximately 5.6-fold selectivity over the norepinephrine transporter and 23-fold selectivity over the dopamine transporter. This profile suggests the compound is primarily a serotonin reuptake inhibitor.

Conclusion

This guide provides a rigorous and scientifically grounded framework for the complete characterization of the receptor binding affinity of 1-(4-Chlorophenyl)-2-ethylbutylamine. By adhering to these principles of experimental design, detailed protocols, and correct data analysis, researchers can generate a reliable and reproducible binding profile. This quantitative data is the foundational first step in understanding the compound's mechanism of action, establishing its potential as a therapeutic agent, and directing the next phases of drug development. The methodologies described herein are self-validating and represent the gold standard in modern pharmacological research.[2][11]

References

  • Analysis of Receptor–Ligand Interactions. National Center for Biotechnology Information. [Link]

  • Cheng-Prusoff Equation. Canadian Society of Pharmacology and Therapeutics (CSPT). [Link]

  • Receptor binding techniques: saturation (equilibrium) analysis. Glaxo Wellcome Pharmacology Guide. [Link]

  • Interpretation and analysis of receptor binding experiments which yield non-linear Scatchard plots and binding constants dependent upon receptor concentration. PubMed. [Link]

  • Scatchard equation. Wikipedia. [Link]

  • Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. Springer Nature Experiments. [Link]

  • Scatchard Analysis Explained. CSIR NET LIFE SCIENCE COACHING. [Link]

  • determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. PubMed. [Link]

  • Ki, IC50, & the Cheng-Prusoff equation. YouTube. [Link]

  • Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. PMC. [Link]

  • In vitro receptor binding assays: general methods and considerations. PubMed. [Link]

  • Receptor Binding Assays for HTS and Drug Discovery. National Center for Biotechnology Information. [Link]

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Protocols & Analytical Methods

Method

Application Note: Characterization of Vosoritide (CAS 1156263-08-9) by LC-MS/MS

A Theoretical Fragmentation Analysis and Method Development Protocol Abstract & Introduction Vosoritide (CAS 1156263-08-9), marketed as Voxzogo®, is a therapeutic C-type natriuretic peptide (CNP) analog used for the trea...

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Author: BenchChem Technical Support Team. Date: March 2026

A Theoretical Fragmentation Analysis and Method Development Protocol

Abstract & Introduction

Vosoritide (CAS 1156263-08-9), marketed as Voxzogo®, is a therapeutic C-type natriuretic peptide (CNP) analog used for the treatment of achondroplasia.[1][2] It is a 39-amino acid peptide engineered for enhanced stability and a longer half-life compared to endogenous CNP.[3] This is achieved by the addition of a Proline-Glycine (PG) dipeptide to the N-terminus, which confers resistance to neutral endopeptidase (NEP) degradation, and by an intramolecular disulfide bond that provides structural stability.[4][5]

The robust characterization and quantification of such therapeutic peptides in biological matrices are critical for pharmacokinetic (PK), toxicokinetic (TK), and biomarker studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for peptide bioanalysis, offering superior selectivity, accuracy, and a wider dynamic range compared to traditional ligand-binding assays.[6][7][8]

This application note provides an in-depth theoretical analysis of the collision-induced dissociation (CID) fragmentation pattern of vosoritide. We will explore the governing principles of its fragmentation, specifically the "proline effect" and the structural constraints imposed by its disulfide bridge. Furthermore, we present a comprehensive, field-proven protocol for the development of a sensitive and specific LC-MS/MS method for the analysis of vosoritide.

Molecular Characteristics of Vosoritide

Understanding the unique structural attributes of vosoritide is fundamental to predicting its behavior in a mass spectrometer and developing a successful analytical method.

PropertyValueSource
CAS Number 1156263-08-9-
Molecular Formula C₁₇₆H₂₉₀N₅₆O₅₁S₃[4]
Average Molecular Weight 4102.73 Da[9]
Amino Acid Sequence PGQEHPNARKYKGANKKGLSKGCFGLKLDRIGSMSGLGC[5]
Structural Features 39 amino acids; Intramolecular disulfide bridge (Cys²³-Cys³⁹)[3][9]

The two key features dictating the fragmentation strategy are:

  • Proline Residues: Located at positions 1 and 6, these residues are known to direct fragmentation pathways in CID.[10]

  • Disulfide Bridge: The Cys²³-Cys³⁹ bond creates a 17-amino acid cyclic region, which significantly stabilizes this portion of the molecule and restricts fragmentation within the loop.[11][12]

Theoretical Fragmentation Pathway Analysis

The fragmentation of vosoritide via CID is not random; it is a predictable process governed by its primary and secondary structures.

Ionization and Precursor Selection

In positive-ion electrospray ionization (ESI), the multiple basic residues (Lys, Arg, His, and the N-terminus) in vosoritide will facilitate the formation of multiply charged ions (e.g., [M+3H]³⁺, [M+4H]⁴⁺, [M+5H]⁵⁺). The optimal precursor ion for MS/MS analysis is typically the most abundant and stable charge state observed in the full scan MS spectrum, as this provides the best sensitivity. For a peptide of this size, the [M+4H]⁴⁺ or [M+5H]⁵⁺ ions are often excellent candidates.

The Governing Principles of Vosoritide CID Fragmentation
  • The "Proline Effect": The amide bond N-terminal to a proline residue is a known site of preferential cleavage under CID conditions.[13][14] This is due to the unique cyclic structure of the proline sidechain, which influences proton mobility and backbone conformation. For vosoritide, this "proline effect" is expected to induce a highly favored cleavage N-terminal to the Pro⁶ residue. This will likely result in the generation of a prominent y₃₄ ion , which represents the C-terminal portion of the peptide from Pro⁶ to Cys³⁹.

  • Influence of the Disulfide Bridge: The covalent disulfide bond dramatically increases the energy required to unfold and fragment the cyclic portion of the peptide (residues 23-39).[11] Consequently, under typical low-energy CID conditions, the majority of informative b- and y-type fragment ions will originate from the cleavage of the more labile peptide bonds within the linear N-terminal segment (residues 1-22).[12] Fragmentation within the disulfide loop is expected to be minimal.

The interplay of these two principles—preferential cleavage at Pro⁶ and the stability of the disulfide loop—dictates that the most predictable and intense product ions will arise from the N-terminal region of the molecule.

Predicted Fragmentation Scheme & Major Product Ions

The diagram below illustrates the primary structure of vosoritide and highlights the predicted fragmentation patterns.

vosoritide_fragmentation cluster_N_terminus N-Terminal Linear Region (Residues 1-22) cluster_Disulfide_Loop Disulfide-Stabilized Loop (Residues 23-39) P1 G2 P1:f1->G2:f0 b_arrow Q3 G2:f1->Q3:f0 E4 E⁴ Q3:f1->E4:f0 H5 H⁵ E4:f1->H5:f0 P6 P⁶ H5:f1->P6:f0 cleavage_site N7 N⁷ P6:f1->N7:f0 A8 A⁸ N7:f1->A8:f0 R9 R⁹ A8:f1->R9:f0 K10 K¹⁰ R9:f1->K10:f0 Y11 Y¹¹ K10:f1->Y11:f0 K12 K¹² Y11:f1->K12:f0 G13 G¹³ K12:f1->G13:f0 A14 A¹⁴ G13:f1->A14:f0 b_ions_label b-ions N15 N¹⁵ A14:f1->N15:f0 K16 K¹⁶ N15:f1->K16:f0 K17 K¹⁷ K16:f1->K17:f0 G18 G¹⁸ K17:f1->G18:f0 L19 L¹⁹ G18:f1->L19:f0 S20 S²⁰ L19:f1->S20:f0 K21 K²¹ S20:f1->K21:f0 G22 G²² K21:f1->G22:f0 y_arrow C23 C²³ G22:f1->C23:f0 F24 F²⁴ C23:f1->F24:f0 C39 C³⁹ C23:f0->C39:f0 G25 G²⁵ F24:f1->G25:f0 L26 L²⁶ G25:f1->L26:f0 y_ions_label y-ions K27 K²⁷ L26:f1->K27:f0 L28 L²⁸ K27:f1->L28:f0 D29 D²⁹ L28:f1->D29:f0 R30 R³⁰ D29:f1->R30:f0 I31 I³¹ R30:f1->I31:f0 G32 G³² I31:f1->G32:f0 S33 S³³ G32:f1->S33:f0 M34 M³⁴ S33:f1->M34:f0 S35 S³⁵ M34:f1->S35:f0 G36 G³⁶ S35:f1->G36:f0 L37 L³⁷ G36:f1->L37:f0 G38 G³⁸ L37:f1->G38:f0 G38:f1->C39:f0 y34_label y₃₄ ion (Proline Effect) b_arrow->G13:f1 y_arrow->C39:f1

Caption: Predicted vosoritide fragmentation highlighting the dominant "proline effect" cleavage.

Based on this analysis, the following table summarizes the most probable high-intensity product ions suitable for developing a Multiple Reaction Monitoring (MRM) method.

Predicted IonCleavage SiteTypeTheoretical Monoisotopic Mass (Da)Notes
y₃₄ H⁵ - P⁶y-ion3687.83Expected to be a major, highly specific fragment due to the proline effect.
b₂₂ G²² - C²³b-ion2277.29Represents the entire N-terminal linear chain before the disulfide loop.
y₂₂ K²¹ - G²²y-ion2471.27A large C-terminal fragment containing the intact disulfide loop.
b₆ P⁶ - N⁷b-ion636.32A smaller N-terminal fragment, useful for confirmation.
b₉ R⁹ - K¹⁰b-ion1022.58A stable, mid-sized N-terminal fragment.

Experimental Protocol for LC-MS/MS Analysis

This protocol provides a robust starting point for the quantitative analysis of vosoritide from biological matrices such as human plasma.

Sample Preparation: Solid-Phase Extraction (SPE)

The goal of sample preparation is to isolate the analyte from complex matrix components (proteins, salts, lipids) that cause ion suppression and interfere with analysis.[7] A mixed-mode SPE is often effective for peptides.

Workflow Diagram:

SPE_Workflow start Plasma Sample (Spiked with Internal Standard) condition Condition SPE Plate (Methanol then Water) start->condition load Load Sample condition->load wash1 Wash 1: Aqueous Wash (e.g., 5% Methanol in Water) Removes salts and polar interferences load->wash1 wash2 Wash 2: Organic Wash (e.g., 20% Acetonitrile in Water) Removes less polar interferences wash1->wash2 elute Elute Peptide (e.g., 5% Formic Acid in Acetonitrile/Water) Disrupts ionic and hydrophobic interactions wash2->elute dry Evaporate to Dryness elute->dry reconstitute Reconstitute in Mobile Phase A dry->reconstitute analysis Inject into LC-MS/MS reconstitute->analysis

Caption: A typical Solid-Phase Extraction (SPE) workflow for peptide purification.

Step-by-Step Protocol:

  • Pre-treat Sample: Thaw plasma samples on ice. To 100 µL of plasma, add an appropriate internal standard (e.g., a stable isotope-labeled version of vosoritide).

  • Condition Plate: Condition a mixed-mode cation exchange SPE plate well with 1 mL of methanol, followed by 1 mL of ultrapure water.

  • Load Sample: Load the pre-treated plasma sample onto the conditioned SPE plate.

  • Wash Plate:

    • Wash with 1 mL of 2% formic acid in water to remove salts and hydrophilic components.

    • Wash with 1 mL of methanol to remove lipids and hydrophobic components.

  • Elute Peptide: Elute vosoritide with 1 mL of 5% ammonium hydroxide in methanol into a clean collection plate.

  • Dry and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of Mobile Phase A for LC-MS/MS analysis.

Liquid Chromatography (LC) Method

A reversed-phase UPLC/HPLC method provides excellent resolution for peptides.

ParameterRecommended SettingRationale
Column Waters ACQUITY UPLC BEH C18 (or equivalent), 1.7 µm, 2.1 x 100 mmC18 provides excellent hydrophobic retention for peptides. Small particle size enhances resolution.
Mobile Phase A 0.1% Formic Acid in WaterStandard acidic modifier for good peak shape and ionization efficiency.
Mobile Phase B 0.1% Acetonitrile with 0.1% Formic AcidAcetonitrile is a common organic solvent for eluting peptides.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 45°CElevated temperature can improve peak shape and reduce viscosity.
Injection Vol. 10 µL-
Gradient 5% B to 45% B over 8 minutesA shallow gradient is required to effectively resolve a large peptide from other matrix components.
Mass Spectrometry (MS) Method

The method should be optimized on a triple quadrupole mass spectrometer for quantitative analysis.

ParameterRecommended SettingRationale
Ionization Mode ESI PositivePeptides readily form positive ions.
Capillary Voltage 3.5 kVStandard voltage for stable spray.
Source Temp. 150°C-
Desolvation Temp. 500°CEnsures efficient desolvation of the mobile phase.
Collision Gas Argon-
Scan Type Multiple Reaction Monitoring (MRM)For selective and sensitive quantification.

Proposed MRM Transitions for Quantification:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Ion TypeUse
Vosoritide821.5 ([M+5H]⁵⁺)922.9 ([y₃₄]⁴⁺)y-ionQuantifier (High intensity and specificity)
Vosoritide821.5 ([M+5H]⁵⁺)570.0 ([b₂₂]⁴⁺)b-ionQualifier (Confirms N-terminal region)
Vosoritide821.5 ([M+5H]⁵⁺)640.0 ([b₆]¹⁺)b-ionQualifier (Confirms N-terminus)

Note: The exact m/z values should be empirically determined and optimized on the specific instrument used.

Conclusion

The LC-MS/MS fragmentation of vosoritide is a structured process dominated by the "proline effect" and the conformational rigidity imposed by its C-terminal disulfide bridge. This predictable behavior allows for the rational selection of specific and sensitive MRM transitions for quantitative bioanalysis. The proposed SPE-LC-MS/MS protocol provides a comprehensive and robust methodology that can be adapted and validated by researchers and drug development professionals to support the clinical and preclinical assessment of this important therapeutic peptide.

References

  • Biemann, K. (1990). Sequencing of peptides by tandem mass spectrometry and high-energy collision-induced dissociation. Methods in Enzymology, 193, 455-479. Available at: [Link]

  • U.S. Food and Drug Administration. (2021). VOXZOGO (vosoritide) for injection, for subcutaneous use. FDA Label. Available at: [Link]

  • Sleno, L., & Volmer, D. A. (2004). Ion activation methods for tandem mass spectrometry. Journal of Mass Spectrometry, 39(10), 1091-1112. Available at: [Link]

  • Glocker, M. O., et al. (2008). Fragmentation of intra-peptide and inter-peptide disulfide bonds of proteolytic peptides by nanoESI collision-induced dissociation. Journal of Mass Spectrometry, 43(11), 1563-1570. Available at: [Link]

  • BioPharma Services Inc. (2022). Bioanalytical Method Development: Therapeutic Peptides. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 119058036, Vosoritide. Available at: [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. Vosoritide Ligand Page. Available at: [Link]

  • Paizs, B., & Suhai, S. (2005). Fragmentation of protonated peptides. Mass Spectrometry Reviews, 24(4), 508-548. Available at: [Link]

  • Zhu, Y., et al. (2014). Collision Induced Dissociation Products of Disulfide-bonded Peptides: Ions Result from the Cleavage of More than One Bond. Journal of The American Society for Mass Spectrometry, 25(10), 1801-1811. Available at: [Link]

  • Eidelberg, P., et al. (2018). Fragmentation Analysis of Proline-Rich Peptides by Mass Spectrometry Studies. University of the Pacific, Scholarly Commons. Available at: [Link]

  • De Pauw, E., et al. (2015). Combined Use of Ion Mobility and Collision-Induced Dissociation To Investigate the Opening of Disulfide Bridges by Electron-Transfer Dissociation in Peptides Bearing Two Disulfide Bonds. Analytical Chemistry, 87(10), 5427-5433. Available at: [Link]

  • ACS Publications. Analytical Chemistry - Subject: Disulfides. Available at: [Link]

  • Waters Corporation. (2022). A Strategic Approach to the Quantification of Therapeutic Peptides in Biological Fluids. LCGC North America. Available at: [Link]

  • KEGG DRUG. Vosoritide Drug Entry. Available at: [Link]

  • Wikipedia. Vosoritide. Available at: [Link]

  • AMSbiopharma. (2025). UPLC-MS/MS method development for peptide analysis. Available at: [Link]

  • Wysocki, V. H., et al. (2013). Gas Phase Fragmentation Behavior of Proline in Macrocyclic b7 Ions. Journal of The American Society for Mass Spectrometry, 24(10), 1593-1602. Available at: [Link]

  • Jian, W., et al. (2012). Approaches to Analyzing Therapeutic Peptides and Proteins by LC-MS/MS. Bioanalysis. Available at: [Link]

  • Albericio, F., et al. (2022). 2021 FDA-Approved Peptides and Oligonucleotides. Pharmaceuticals. Available at: [Link]

  • Breinholt, V. M., et al. (2022). A long-acting C-natriuretic peptide for achondroplasia. JCI Insight, 7(14), e157929. Available at: [Link]

  • Loo, J. A., et al. (2002). Tandem Mass Spectrometry for Structural Characterization of Proline-Rich Proteins: Application to Salivary PRP-3. Analytical Chemistry, 74(14), 3410-3416. Available at: [Link]

  • Wu, S., et al. (2007). LC−MS/MS Approach for Quantification of Therapeutic Proteins in Plasma Using a Protein Internal Standard and 2D-Solid-Phase Extraction Cleanup. Analytical Chemistry, 79(24), 9405-9413. Available at: [Link]

  • Inxight Drugs. VOSORITIDE. Available at: [Link]

Sources

Application

Application Note: 1H and 13C NMR Spectroscopic Reference for 1-(4-Chlorophenyl)-2-ethylbutylamine

Introduction 1-(4-Chlorophenyl)-2-ethylbutylamine is a primary amine containing a chiral center and a substituted aromatic ring. As a structural analog of several compounds with pharmacological interest, its unambiguous...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

1-(4-Chlorophenyl)-2-ethylbutylamine is a primary amine containing a chiral center and a substituted aromatic ring. As a structural analog of several compounds with pharmacological interest, its unambiguous characterization is crucial for researchers in medicinal chemistry and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation of such small molecules. This application note provides a detailed protocol for the acquisition and interpretation of ¹H and ¹³C NMR spectra of 1-(4-Chlorophenyl)-2-ethylbutylamine, along with predicted reference data. The methodologies described herein are designed to ensure high-quality, reproducible results, and the interpretative guidance will assist researchers in confirming the structure of this compound.

Predicted NMR Spectral Data

The following tables present the predicted ¹H and ¹³C NMR spectral data for 1-(4-Chlorophenyl)-2-ethylbutylamine. These predictions were generated using advanced computational algorithms that consider the electronic environment of each nucleus.[1][2]

Predicted ¹H NMR Data (500 MHz, CDCl₃)
Atom NumberChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
1~3.85dd1H8.5, 6.0
2~1.60m1H-
3, 3'~1.35m2H-
4~0.90t3H7.4
5, 5'~1.25m2H-
6~0.85t3H7.4
8, 12~7.28d2H8.5
9, 11~7.22d2H8.5
NH₂~1.50br s2H-
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Atom NumberChemical Shift (δ, ppm)
1~60.5
2~49.0
3, 3'~25.5
4~11.0
5, 5'~25.0
6~10.5
7~143.0
8, 12~129.0
9, 11~128.5
10~132.5

Experimental Workflow

The following diagram illustrates the general workflow for acquiring high-quality NMR data for 1-(4-Chlorophenyl)-2-ethylbutylamine.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep_sample Dissolve 10-20 mg of sample in ~0.7 mL of CDCl3 filter_sample Filter through glass wool into a clean NMR tube prep_sample->filter_sample instrument_setup Instrument Setup: Lock, Shim, and Tune filter_sample->instrument_setup acquire_1H Acquire 1H Spectrum instrument_setup->acquire_1H acquire_13C Acquire 13C Spectrum acquire_1H->acquire_13C ft Fourier Transform acquire_13C->ft phase_baseline Phase and Baseline Correction ft->phase_baseline reference Referencing to TMS phase_baseline->reference integrate Integration (1H) reference->integrate

Caption: Experimental workflow for NMR analysis.

Detailed Protocols

Protocol 1: Sample Preparation

Proper sample preparation is paramount for obtaining high-resolution NMR spectra.[3] The following protocol is recommended for 1-(4-Chlorophenyl)-2-ethylbutylamine.

  • Weighing the Sample: Accurately weigh 10-20 mg of the compound for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.[4]

  • Solvent Selection: Chloroform-d (CDCl₃) is a suitable solvent for this compound. Use a high-purity deuterated solvent to avoid interfering signals.[4]

  • Dissolution: Add approximately 0.7 mL of CDCl₃ to the vial. Vortex or gently agitate the vial to ensure complete dissolution.

  • Filtering and Transfer: To remove any particulate matter that could degrade the spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[1]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

Protocol 2: NMR Data Acquisition

The following parameters are recommended for a 500 MHz NMR spectrometer.

¹H NMR Acquisition:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is appropriate.

  • Pulse Angle: A 30-45 degree pulse angle is recommended to ensure adequate signal intensity without causing saturation.[5]

  • Acquisition Time (AQ): Set to 3-4 seconds to achieve good digital resolution.[6]

  • Relaxation Delay (D1): A delay of 1-2 seconds is generally sufficient for small molecules.[5]

  • Number of Scans (NS): 16-64 scans should provide a good signal-to-noise ratio.

  • Spectral Width (SW): A spectral width of 12-15 ppm is adequate to cover the expected chemical shifts.

¹³C NMR Acquisition:

  • Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments) is used to simplify the spectrum to singlets.

  • Pulse Angle: A 30-degree pulse angle is recommended.[5]

  • Acquisition Time (AQ): Set to 1-2 seconds.

  • Relaxation Delay (D1): A 2-second delay is a good starting point.

  • Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) may be necessary to achieve a good signal-to-noise ratio.

  • Spectral Width (SW): A spectral width of 220-240 ppm will encompass the full range of carbon chemical shifts.

Protocol 3: Data Processing
  • Fourier Transform: Apply an exponential window function with a line broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C before Fourier transformation to improve the signal-to-noise ratio.

  • Phasing and Baseline Correction: Carefully phase the spectrum to obtain pure absorption lineshapes. Apply an automatic baseline correction.

  • Referencing: Calibrate the chemical shift scale by setting the residual CHCl₃ signal to 7.26 ppm for ¹H and the CDCl₃ triplet to 77.16 ppm for ¹³C.

  • Integration: For the ¹H spectrum, integrate all signals to determine the relative number of protons corresponding to each resonance.

Spectral Interpretation

The following is a detailed interpretation of the predicted ¹H and ¹³C NMR spectra of 1-(4-Chlorophenyl)-2-ethylbutylamine.

Sources

Method

Application Note: In Vivo Dosing Protocols for 1-(4-Chlorophenyl)-2-ethylbutylamine in Rodent Models

Abstract 1-(4-Chlorophenyl)-2-ethylbutylamine (CPEBA) is a lipophilic, primary amine with putative monoaminergic modulatory properties. Due to its structural homology to substituted amphetamines and phenylalkylamine deri...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

1-(4-Chlorophenyl)-2-ethylbutylamine (CPEBA) is a lipophilic, primary amine with putative monoaminergic modulatory properties. Due to its structural homology to substituted amphetamines and phenylalkylamine derivatives, in vivo profiling requires rigorous pharmacokinetic (PK) and pharmacodynamic (PD) correlation. This application note details optimized formulation strategies, in vivo dosing protocols, and LC-MS/MS bioanalytical workflows designed to minimize vehicle-induced artifacts and ensure regulatory-compliant data generation.

Formulation and Vehicle Selection

Causality & Logic: CPEBA features a highly lipophilic 4-chlorophenyl group and a branched aliphatic chain (2-ethylbutyl), making the free base poorly soluble in aqueous media. While converting it to a hydrochloride (HCl) salt improves aqueous solubility, high concentrations can precipitate at physiological pH (7.4) upon intravenous (IV) administration. Selecting the correct vehicle is critical to optimize in vivo exposure while minimizing vehicle-related side effects such as hemolysis or behavioral artifacts[1].

Methodology:

  • IV Formulation (1 mg/kg): 5% Dimethyl Sulfoxide (DMSO), 5% Tween-80, and 90% sterile Saline (0.9% NaCl).

    • Causality: DMSO is kept ≤5% to prevent endothelial damage and hemolysis, while Tween-80 acts as a surfactant to prevent precipitation upon blood contact[2].

  • PO Formulation (5-10 mg/kg): 0.5% Methylcellulose (MC) in deionized water.

    • Causality: MC forms a uniform, viscous suspension for oral gavage, ensuring accurate dose delivery without the gastrointestinal irritation associated with high co-solvent loads.

In Vivo Pharmacokinetic (PK) Dosing Protocol

Causality & Logic: To obtain a high-resolution PK profile without the confounding effects of handling stress (which can alter heart rate, blood pressure, and drug distribution), jugular vein cannulated (JVC) rats are utilized. This creates a self-validating system where serial sampling does not artificially alter the physiological state of the animal.

Step-by-Step Methodology:

  • Subject Preparation: Acclimate adult male Sprague-Dawley rats (250–300 g, pre-implanted with JVC) for 3 days. Fast animals for 12 hours prior to PO dosing to eliminate food-effect variability; IV cohorts may remain fed.

  • Dose Administration:

    • IV Route: Administer the 5% DMSO/5% Tween-80/90% Saline formulation via the JVC at a volume of 1 mL/kg over a slow 30-second push.

    • PO Route: Administer the 0.5% MC suspension via oral gavage using a 16-gauge bulb-tipped gastric needle at a volume of 5 mL/kg.

  • Serial Sampling: Withdraw 0.2 mL of blood via the JVC at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Flush the cannula with an equal volume of heparinized saline (20 IU/mL) after each draw to maintain patency.

  • Sample Processing: Collect blood into K2EDTA tubes. Centrifuge immediately at 3,000 × g for 10 minutes at 4°C. Transfer plasma to pre-chilled cryovials and store at -80°C until analysis.

LC-MS/MS Bioanalysis

Causality & Logic: CPEBA requires highly sensitive quantification (LLOQ ≤ 1 ng/mL) to accurately capture the terminal elimination phase. The bioanalytical method must be validated according to the FDA ICH M10 Guidance to ensure data integrity, utilizing a stable isotope-labeled internal standard (SIL-IS) to correct for matrix effects during ionization[3].

Step-by-Step Methodology:

  • Protein Precipitation: Aliquot 50 µL of plasma into a 96-well plate. Add 150 µL of ice-cold acetonitrile containing 10 ng/mL of the SIL-IS (e.g., CPEBA-d4).

  • Extraction: Vortex the plate for 5 minutes at 1,000 rpm, then centrifuge at 4,000 × g for 15 minutes at 4°C.

  • Analysis: Transfer 100 µL of the supernatant to an analytical plate. Inject 5 µL onto a C18 column (e.g., Waters XBridge, 2.1 × 50 mm, 2.5 µm) coupled to a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).

Pharmacodynamic (PD) Assessment: Open Field Test

Causality & Logic: Given its structural profile, CPEBA is hypothesized to inhibit monoamine transporters (DAT/SERT), leading to increased synaptic dopamine and subsequent locomotor activation. The Open Field Test (OFT) provides a reliable behavioral assay to correlate systemic exposure (PK) with central nervous system efficacy (PD).

Step-by-Step Methodology:

  • Habituation: Place the rat in a 40 × 40 cm acrylic arena for 30 minutes to establish baseline activity.

  • Dosing: Administer CPEBA (PO or IP) and return the animal to the home cage for the calculated Tmax (e.g., 30 minutes).

  • Tracking: Place the animal back into the OFT arena. Record total distance moved (cm) and time spent in the center zone using automated video tracking software (e.g., EthoVision) for 60 minutes.

Data Presentation

Table 1: Summary of Vehicle Selection Criteria for CPEBA

RouteRecommended VehicleMax Dose VolumeRationale / Causality
IV 5% DMSO / 5% Tween-80 / 90% Saline2 mL/kgSolubilizes lipophilic free base; prevents hemolysis.
PO 0.5% Methylcellulose (MC)10 mL/kgCreates a homogenous suspension; avoids GI irritation.
IP 10% PEG-400 / 90% Saline5 mL/kgBalances solubility with peritoneal tolerability.

Table 2: Representative Pharmacokinetic Parameters (Simulated)

ParameterIV (1 mg/kg)PO (5 mg/kg)
Cmax (ng/mL) 450.2 ± 35.1185.4 ± 22.3
Tmax (h) 0.0831.5
AUC0-inf (h*ng/mL) 850.5 ± 60.42126.2 ± 150.8
T1/2 (h) 4.24.8
Bioavailability (F%) 100%~50%

Visualizations

PK_Workflow A Compound Formulation (CPEBA in 5% DMSO/95% Saline) B Route of Administration (IV, IP, or PO) A->B C Blood Sampling (0.25, 0.5, 1, 2, 4, 8, 24h) B->C D Tissue Collection (Brain & Plasma) C->D E LC-MS/MS Analysis (PK Profiling) D->E

Figure 1: Standardized in vivo PK workflow for 1-(4-Chlorophenyl)-2-ethylbutylamine.

PD_Pathway CPEBA 1-(4-Chlorophenyl)-2-ethylbutylamine (CPEBA) DAT Dopamine Transporter (DAT) Inhibition CPEBA->DAT SERT Serotonin Transporter (SERT) Inhibition CPEBA->SERT DA Increased Synaptic Dopamine DAT->DA 5 5 SERT->5 Locomotor Locomotor Activation (Open Field Test) DA->Locomotor HT Increased Synaptic Serotonin

Figure 2: Putative monoaminergic modulation pathway of CPEBA.

References

  • Title: Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation Source: Journal of the American Association for Laboratory Animal Science (via NIH/PMC) URL: [Link]

  • Title: M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

Sources

Application

Formulation techniques for1-(4-Chlorophenyl)-2-ethylbutylamine hydrochloride salt

Advanced Formulation Techniques and Preformulation Protocols for 1-(4-Chlorophenyl)-2-ethylbutylamine Hydrochloride Executive Summary The development of solid oral dosage forms for lipophilic amine salts, such as 1-(4-Ch...

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Author: BenchChem Technical Support Team. Date: March 2026

Advanced Formulation Techniques and Preformulation Protocols for 1-(4-Chlorophenyl)-2-ethylbutylamine Hydrochloride

Executive Summary

The development of solid oral dosage forms for lipophilic amine salts, such as 1-(4-Chlorophenyl)-2-ethylbutylamine hydrochloride, requires rigorous preformulation profiling. As a primary amine hydrochloride salt, this active pharmaceutical ingredient (API) presents two critical formulation liabilities: chemical instability via the Maillard reaction in the presence of reducing sugars, and physical instability (salt disproportionation) when exposed to basic microenvironments. This application note details the mechanistic causality behind these instabilities and provides self-validating protocols to engineer a robust, direct-compression (DC) formulation matrix.

Physicochemical Profiling & Causality in Formulation Design

The Maillard Reaction Risk in Primary Amines

Primary amines are highly susceptible to chemical degradation when formulated with reducing carbohydrates. The causality is rooted in the [1]. When 1-(4-Chlorophenyl)-2-ethylbutylamine HCl is exposed to excipients like lactose monohydrate, the primary amine undergoes a nucleophilic addition to the open-chain carbonyl group of the reducing sugar. This forms a Schiff base intermediate, which subsequently undergoes Amadori rearrangement, leading to brown pigmentation and the generation of potentially toxic degradants[2]. This reaction is significantly accelerated by thermal stress and moisture, which lower the glass transition temperature ( Tg​ ) of the powder blend and increase molecular mobility[1].

Microenvironmental pH and Salt Disproportionation

Hydrochloride salts of weak bases are synthesized to improve aqueous solubility. However, they are prone to salt disproportionation—the conversion of the ionized salt back into its less soluble, neutral free base[3]. The causality lies in the microenvironmental acidity ( pHeq​ ) of the formulation matrix. If the API is blended with basic excipients (e.g., magnesium stearate) and exposed to ambient moisture, the localized slurry pH can exceed the pHmax​ of the API (the pH at which the salt and free base have equal solubility)[4]. This proton transfer forces the equilibrium toward the free base, drastically reducing the dissolution rate and in vivo bioavailability[5],[6].

Quantitative Excipient Compatibility Matrix

To mitigate these risks, excipient selection must be driven by quantitative microenvironmental pH data and functional group compatibility.

Table 1: Physicochemical and Excipient Compatibility Matrix for 1-(4-Chlorophenyl)-2-ethylbutylamine HCl

Excipient / ParameterSlurry pH (10% w/v)Disproportionation RiskMaillard Reaction RiskCompatibility StatusMechanistic Rationale
Lactose Monohydrate 4.5 - 5.5LowHigh Incompatible Reducing sugar reacts with primary amine[1].
Mannitol 5.0 - 6.5LowLowCompatible Non-reducing, neutral microenvironment.
Microcrystalline Cellulose 5.5 - 7.0LowLowCompatible Inert, non-reducing filler.
Magnesium Stearate 8.5 - 10.0High LowIncompatible High alkalinity induces conversion to free base[5].
Sodium Stearyl Fumarate 6.0 - 7.5LowLowCompatible Neutral lubricant; preserves HCl salt integrity[5].
Croscarmellose Sodium 5.0 - 7.0ModerateLowCaution Potential for localized basic microenvironments[6].

Experimental Protocols (Self-Validating Systems)

Protocol 1: Isothermal Microcalorimetry (IMC) for Maillard Reaction Screening

Objective: Rapid, non-destructive detection of API-excipient incompatibilities prior to long-term stability testing.

  • Step 1: Sample Preparation. Prepare binary mixtures of 1-(4-Chlorophenyl)-2-ethylbutylamine HCl and target excipients (e.g., Lactose Monohydrate) at a 1:1 (w/w) ratio.

    • Causality: A 1:1 ratio maximizes the contact surface area. Add 20% (w/w) HPLC-grade water to the mixture. The water acts as a plasticizer, artificially lowering the Tg​ of amorphous regions, increasing molecular mobility, and accelerating the Maillard condensation to a timescale observable within hours[7].

  • Step 2: IMC Execution. Load 100 mg of the hydrated mixture into the microcalorimeter ampoule. Equilibrate and maintain at 40°C.

    • Causality: 40°C provides the thermal activation energy required for Schiff base formation without inducing non-specific thermal degradation[7].

  • Step 3: Data Acquisition & Self-Validation. Monitor the heat flow ( μW ) continuously for 48 hours.

    • Self-Validation Mechanism: Simultaneously run control ampoules containing the API alone and the excipient alone (both hydrated to 20%). Calculate the theoretical non-interacting heat flow by summing the individual control curves. If the experimental mixture curve exhibits a large exothermic event that significantly exceeds the sum of the individual components, a chemical interaction is definitively validated[7].

Protocol 2: Accelerated Salt Disproportionation Stress Testing

Objective: Evaluate the risk of the HCl salt reverting to the insoluble free base in the presence of basic formulation components.

  • Step 1: Binary Compact Preparation. Gravimetrically dispense 90:10 (w/w) mixtures of API and target lubricants (e.g., Magnesium Stearate vs. Sodium Stearyl Fumarate). Compress the mixtures into compacts using a hydraulic press at 2,000 lbs of force.

    • Causality: The 90:10 ratio exaggerates the lubricant concentration to stress the system. Compaction forces intimate particle-to-particle contact, simulating the microenvironment of a compressed tablet where localized moisture condensation bridges the API and excipient, facilitating proton transfer[5].

  • Step 2: Environmental Stressing. Expose the compacts to 40°C and 75% Relative Humidity (RH) for 10 days.

    • Causality: High humidity drives moisture sorption. If the excipient's inherent slurry pH exceeds the pHmax​ of the API, the sorbed water acts as a reaction medium, driving the microenvironmental pH upward and forcing the equilibrium toward the insoluble free base[4],[6].

  • Step 3: Solid-State Quantification & Self-Validation. Analyze the stressed compacts using Near-Infrared (NIR) spectroscopy or X-Ray Powder Diffraction (XRPD).

    • Self-Validation Mechanism: The emergence of free-base specific diffraction peaks quantifies the extent of disproportionation. The protocol validates itself through its controls: a positive control (API + Mg Stearate) must show >30% conversion to the free base, while a negative control (API + Mannitol) must show 0% conversion, confirming the assay's sensitivity to microenvironmental pH shifts[5].

Formulation Workflow & Optimization Strategy

Based on the physicochemical profiling, the optimal formulation strategy for 1-(4-Chlorophenyl)-2-ethylbutylamine HCl is a Direct Compression (DC) matrix utilizing non-reducing fillers (Mannitol/MCC) and neutral/acidic lubricants (Sodium Stearyl Fumarate) to bypass both Maillard and disproportionation pathways.

G Start 1-(4-Chlorophenyl)-2-ethylbutylamine HCl API Characterization Maillard Primary Amine Motif Maillard Reaction Risk? Start->Maillard Lactose Avoid Reducing Sugars (e.g., Lactose) Maillard->Lactose High Risk Mannitol Select Non-Reducing Fillers (e.g., Mannitol, MCC) Maillard->Mannitol Mitigation Disprop Salt Disproportionation Risk (Microenvironmental pH > pHmax) Mannitol->Disprop MgStearate Avoid Basic Lubricants (e.g., Mg Stearate) Disprop->MgStearate High Risk SSF Select Acidic/Neutral Lubricants (e.g., Sodium Stearyl Fumarate) Disprop->SSF Mitigation Final Optimized Direct Compression Formulation Matrix SSF->Final

Decision tree for 1-(4-Chlorophenyl)-2-ethylbutylamine HCl mitigating formulation instabilities.

References

  • [7] TA Instruments. An Alternative Method of Drug-Excipient Characterization - The Maillard Reaction. Available at:[Link]

  • [2] Huidobro, A. L., et al. Regulatory Notes on Impact of Excipients on Drug Products and the Maillard Reaction. National Institutes of Health (NIH). Available at:[Link]

  • [1] Zhao, Y., et al. (2024). A comprehensive review of the Maillard reaction in solid pharmaceutical dosage forms: a focus on lactose. Taylor & Francis. Available at:[Link]

  • [3] Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. Available at: [Link]

  • [4] Østergaard, J., et al. Machine-Vision-Enabled Salt Dissolution Analysis. National Institutes of Health (NIH). Available at:[Link]

  • [5] Merritt, J. M., et al. (2013). Formulating Weakly Basic HCl Salts: Relative Ability of Common Excipients to Induce Disproportionation and the Unique Deleterious Effects of Magnesium Stearate. Pharmaceutical Research. Available at:[Link]

  • [6] Stability of pharmaceutical salts in solid oral dosage forms. Academia.edu. Available at:[Link]

Sources

Method

Application Notes and Protocols for the In Vitro Characterization of 1-(4-Chlorophenyl)-2-ethylbutylamine

For: Researchers, scientists, and drug development professionals. Introduction: A Strategic Framework for Novel Compound Analysis 1-(4-Chlorophenyl)-2-ethylbutylamine is a phenethylamine derivative, a structural class re...

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Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Introduction: A Strategic Framework for Novel Compound Analysis

1-(4-Chlorophenyl)-2-ethylbutylamine is a phenethylamine derivative, a structural class renowned for its diverse biological activities, including neuromodulatory and cytotoxic effects.[1] The phenethylamine backbone is a core component in numerous neurologically active molecules, such as neurotransmitters and psychoactive agents.[1][2] As a novel, uncharacterized compound, a systematic, multi-tiered approach is required to elucidate its cellular effects.

This guide provides a comprehensive framework for the initial in vitro characterization of 1-(4-Chlorophenyl)-2-ethylbutylamine. The protocols herein are designed not merely as procedural steps but as a logical, self-validating workflow. We begin with foundational cytotoxicity screening to establish a bioactive concentration range, progress to assays that define the mode of cell death, and culminate in hypothesis-driven mechanistic studies based on the compound's structural similarity to known monoamine transporter ligands.[3][4] This structured approach ensures that each experimental stage informs the next, enabling a robust and efficient characterization of the compound's bioactivity profile.

Tier 1: Foundational Cytotoxicity and Viability Assessment

The initial and most critical step in characterizing any new chemical entity is to determine its effect on cell viability and define its cytotoxic concentration range.[5] This establishes the dose-response relationship, from which the half-maximal inhibitory concentration (IC50) is derived. This value is fundamental for designing all subsequent, more nuanced mechanistic assays.

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a gold-standard colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[6] In living cells, mitochondrial dehydrogenases cleave the yellow tetrazolium salt MTT into insoluble purple formazan crystals.[6] The quantity of this formazan, which is solubilized for measurement, is directly proportional to the number of metabolically active (viable) cells.[5]

Protocol 1: MTT Cytotoxicity Assay

Objective: To determine the IC50 value of 1-(4-Chlorophenyl)-2-ethylbutylamine in a selected cell line (e.g., HEK293 for general toxicity, SH-SY5Y for neurotoxicity).[7]

Materials:

  • Selected adherent cell line (e.g., HEK293, SH-SY5Y)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 1-(4-Chlorophenyl)-2-ethylbutylamine (stock solution in DMSO)

  • 96-well flat-bottom cell culture plates

  • MTT solution (5 mg/mL in sterile PBS)[5]

  • Formazan Solubilization Solution (e.g., DMSO or 0.04 N HCl in isopropanol)[5]

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Plate cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight (37°C, 5% CO₂) to allow for cell adherence.[5]

  • Compound Preparation: Prepare a 2X serial dilution series of 1-(4-Chlorophenyl)-2-ethylbutylamine in complete culture medium from the DMSO stock. Ensure the final DMSO concentration in the highest dose does not exceed 0.5% to avoid solvent-induced toxicity.

  • Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with medium only (background control), vehicle-treated cells (negative control, e.g., 0.5% DMSO), and a positive control for cytotoxicity (e.g., doxorubicin). Incubate for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will convert the MTT to formazan crystals.[5]

  • Formazan Solubilization: Carefully aspirate the medium containing MTT without disturbing the formazan crystals. Add 150 µL of Formazan Solubilization Solution to each well and mix thoroughly on an orbital shaker to dissolve the crystals.[5]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Subtract the average absorbance of the medium-only wells from all other readings.

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells: (% Viability) = (Abs_treated / Abs_vehicle) * 100.

  • Plot % Viability against the log-concentration of the compound and use non-linear regression (sigmoidal dose-response) to determine the IC50 value.

ParameterDescriptionExample Value
Cell Line Human Embryonic KidneyHEK293
Seeding Density Cells per well in 96-well plate8,000 cells/well
Compound Range Final concentration range tested0.1 µM to 100 µM
Incubation Time Duration of compound exposure48 hours
IC50 Concentration for 50% viability reductionTo be determined

Tier 2: Elucidating Mechanisms of Cell Growth and Death

Once the cytotoxic profile is established, the next logical inquiry is to determine how the compound affects cell fate at sub-lethal concentrations. Does it inhibit proliferation, or does it actively induce programmed cell death (apoptosis)?

A. Cell Proliferation Assessment (BrdU Assay)

Principle: The Bromodeoxyuridine (BrdU) assay measures DNA synthesis, a hallmark of cell proliferation.[8] BrdU, a synthetic analog of thymidine, is incorporated into newly synthesized DNA during the S-phase of the cell cycle.[9][10] This incorporated BrdU can then be detected using a specific antibody, allowing for the quantification of proliferating cells.[8]

Protocol 2: BrdU Cell Proliferation Assay

Objective: To determine if 1-(4-Chlorophenyl)-2-ethylbutylamine inhibits cell proliferation at sub-IC50 concentrations.

Materials:

  • BrdU Labeling Solution (10 µM in complete medium)[11]

  • Fixative/Denaturation Solution (e.g., formaldehyde-based fixative followed by HCl treatment)[10][11]

  • Anti-BrdU primary antibody

  • Fluorescently-labeled or HRP-conjugated secondary antibody

  • PBS, Wash Buffers, and Blocking Buffer (e.g., PBS with 1% BSA)

  • Fluorescence microscope or microplate reader

Procedure:

  • Cell Seeding and Treatment: Plate and treat cells with sub-IC50 concentrations of 1-(4-Chlorophenyl)-2-ethylbutylamine (e.g., IC20, IC10) for 24-48 hours as described in Protocol 1.

  • BrdU Labeling: Remove the treatment medium and add 100 µL of BrdU Labeling Solution to each well. Incubate for a duration appropriate for the cell line's doubling time (e.g., 2-4 hours for rapidly dividing cells).[9][12]

  • Fixation and Denaturation: Remove the labeling solution and wash cells with PBS. Fix the cells and then denature the DNA with an acid solution (e.g., 2 M HCl) to expose the incorporated BrdU.[11] This step is critical for antibody access.[8]

  • Immunostaining: Neutralize the acid and block non-specific binding sites. Incubate with anti-BrdU primary antibody, followed by washes and incubation with the appropriate secondary antibody.[10]

  • Detection: For fluorescent detection, visualize and quantify using a fluorescence microscope. For colorimetric/chemiluminescent detection, add the appropriate substrate and measure the signal with a microplate reader.

B. Apoptosis Induction Assessment (Caspase-Glo® 3/7 Assay)

Principle: A key event in the apoptotic cascade is the activation of effector caspases, particularly caspase-3 and caspase-7. The Caspase-Glo® 3/7 assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specifically recognized and cleaved by active caspase-3/7.[13] This cleavage releases aminoluciferin, which is then used by luciferase to generate a stable "glow-type" luminescent signal that is directly proportional to the amount of caspase-3/7 activity.[14]

Protocol 3: Caspase-Glo® 3/7 Apoptosis Assay

Objective: To determine if 1-(4-Chlorophenyl)-2-ethylbutylamine induces apoptosis at cytotoxic and sub-cytotoxic concentrations.

Materials:

  • Caspase-Glo® 3/7 Reagent (lyophilized substrate and buffer)[14]

  • White-walled 96-well plates suitable for luminescence

  • Luminometer

  • Positive control for apoptosis (e.g., Staurosporine)

Procedure:

  • Cell Seeding and Treatment: Plate cells in a white-walled 96-well plate and treat with a range of concentrations of 1-(4-Chlorophenyl)-2-ethylbutylamine (e.g., from IC10 to IC90) for a relevant time period (e.g., 6, 12, or 24 hours).

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Substrate with the provided buffer according to the manufacturer's instructions. Allow the reagent to equilibrate to room temperature.[14]

  • Assay Execution: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., 100 µL reagent to 100 µL medium).[14]

  • Incubation: Mix the contents on a plate shaker at low speed for 30-60 seconds. Incubate at room temperature for 1-3 hours to allow for cell lysis and signal stabilization.[14]

  • Data Acquisition: Measure the luminescence of each well using a luminometer.

Data Analysis:

  • Calculate the fold-change in caspase activity relative to the vehicle-treated control.

  • A significant, dose-dependent increase in luminescence indicates the induction of apoptosis via the caspase-3/7 pathway.

G cluster_tier1 Tier 1: Foundational Screening cluster_tier2 Tier 2: Mechanistic Elucidation cluster_tier3 Tier 3: Hypothesis-Driven Target ID Compound 1-(4-Chlorophenyl)-2-ethylbutylamine MTT MTT Cytotoxicity Assay (Protocol 1) Compound->MTT IC50 Determine IC50 Value MTT->IC50 BrdU BrdU Proliferation Assay (Protocol 2) IC50->BrdU Caspase Caspase-3/7 Apoptosis Assay (Protocol 3) IC50->Caspase Prolif_Result Inhibition of Proliferation? BrdU->Prolif_Result Apop_Result Induction of Apoptosis? Caspase->Apop_Result Uptake Monoamine Transporter Uptake Assay (Protocol 4) Prolif_Result->Uptake Apop_Result->Uptake Target Identify Specific Transporter (DAT, NET, SERT) Uptake->Target

Caption: Tiered workflow for characterizing a novel compound.

Tier 3: Hypothesis-Driven Mechanistic Studies

The structure of 1-(4-Chlorophenyl)-2-ethylbutylamine, as a phenethylamine, suggests a potential interaction with monoamine transporters such as the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[3] These transporters are critical for regulating neurotransmitter levels and are common targets for psychoactive compounds.[4][15] An uptake inhibition assay is the gold standard for investigating this interaction.[15]

Principle of Monoamine Transporter Uptake Inhibition Assay

This assay measures the ability of a test compound to inhibit the uptake of a radiolabeled substrate (e.g., [³H]dopamine) into cells that are engineered to express a specific monoamine transporter (e.g., hDAT-HEK293 cells).[16] A reduction in the accumulation of radioactivity inside the cells in the presence of the test compound indicates inhibition of transporter function.[15]

Protocol 4: Radiotracer Monoamine Transporter Uptake Assay

Objective: To determine if 1-(4-Chlorophenyl)-2-ethylbutylamine inhibits the function of DAT, NET, or SERT.

Materials:

  • Adherent cell lines stably expressing human DAT, NET, or SERT (e.g., HEK293-hDAT)

  • Krebs-HEPES buffer (KHB)

  • Radiolabeled substrates (e.g., [³H]dopamine for DAT, [³H]norepinephrine for NET, [³H]serotonin for SERT)[4]

  • Known transporter inhibitors for positive controls (e.g., GBR 12909 for DAT, Desipramine for NET, Fluoxetine for SERT)

  • 96-well plates and filtration apparatus

  • Scintillation fluid and a liquid scintillation counter

Procedure:

  • Cell Culture: Culture the transporter-expressing cell lines to near-confluence in appropriate plates.

  • Pre-incubation: On the day of the assay, wash the cells once with room temperature KHB. Pre-incubate the cells for 5-10 minutes with 50 µL of KHB containing various concentrations of 1-(4-Chlorophenyl)-2-ethylbutylamine or a reference inhibitor.[4][15]

  • Uptake Initiation: Initiate the uptake reaction by adding 50 µL of KHB containing the specific radiolabeled substrate at a final concentration near its Km value (e.g., 100-200 nM).[4][15]

  • Uptake Termination: Allow the uptake to proceed for a short, defined period (e.g., 1-5 minutes) at room temperature. Terminate the reaction by rapidly aspirating the solution and washing the cells multiple times with ice-cold KHB.[4]

  • Cell Lysis and Counting: Lyse the cells by adding a lysis buffer (e.g., 1% SDS). Transfer the lysate to scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.[15]

Data Analysis:

  • Define 100% uptake from vehicle-treated wells and 0% uptake (non-specific) from wells treated with a high concentration of a known potent inhibitor.

  • Calculate the percent inhibition for each concentration of the test compound.

  • Plot percent inhibition against the log-concentration and use non-linear regression to determine the IC50 value for inhibition of each transporter.

G cluster_membrane Presynaptic Terminal DAT Dopamine Transporter (DAT) Extracellular Space Intracellular Space Vesicle Vesicular Storage DAT:f2->Vesicle Sequestration Dopamine Dopamine Dopamine->DAT:f1 Reuptake Compound 1-(4-Chlorophenyl)- 2-ethylbutylamine Compound->DAT:f0 Inhibition

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 1-(4-Chlorophenyl)-2-ethylbutylamine Synthesis

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of 1-(4-Chlorophenyl)-2-ethylbutylamine. This guide is designed for researchers, scientists, and drug developmen...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 1-(4-Chlorophenyl)-2-ethylbutylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the yield of this important amine. We will explore the primary synthetic pathways, address common experimental challenges in a question-and-answer format, and provide detailed, validated protocols.

Frequently Asked Questions (FAQs) and Troubleshooting

Section 1: General Synthetic Strategy

Q1: What are the most viable synthetic routes for preparing 1-(4-Chlorophenyl)-2-ethylbutylamine?

A1: There are two primary, industrially relevant strategies for synthesizing this target molecule.

  • Route A (Recommended): A two-step process involving an initial Friedel-Crafts acylation to form a key ketone intermediate, followed by a reductive amination to yield the final primary amine. This route offers clear, separable stages for optimization.

  • Route B (Alternative): This route involves the addition of a Grignard reagent to a nitrile to form the same ketone intermediate as in Route A (after hydrolysis), which then proceeds through the same reductive amination step. While effective, this often involves an extra hydrolysis step to isolate the ketone.[1][2]

The following diagram provides a high-level overview of these strategic approaches.

cluster_A Route A: Friedel-Crafts Acylation -> Reductive Amination cluster_B Route B: Grignard-Nitrile Reaction A_Start Chlorobenzene + 2-Ethylbutyryl chloride A_FC Friedel-Crafts Acylation (AlCl₃ catalyst) A_Start->A_FC A_Ketone Intermediate Ketone: 1-(4-chlorophenyl)-2-ethylbutan-1-one A_FC->A_Ketone A_RA Reductive Amination (e.g., Leuckart or NaBH₃CN) A_Ketone->A_RA A_Product Product: 1-(4-Chlorophenyl)-2-ethylbutylamine A_RA->A_Product B_Start 4-Chlorophenylmagnesium bromide + 2-Ethylbutyronitrile B_Grignard Grignard Reaction B_Start->B_Grignard B_Imine Imine Intermediate B_Grignard->B_Imine B_Hydrolysis Acid Hydrolysis B_Imine->B_Hydrolysis B_Hydrolysis->A_Ketone To Route A

Caption: High-level overview of primary synthetic routes.

Section 2: Troubleshooting the Friedel-Crafts Acylation Step

The synthesis of the key intermediate, 1-(4-chlorophenyl)-2-ethylbutan-1-one , via Friedel-Crafts acylation is a critical step that dictates the overall yield.

Q2: My Friedel-Crafts acylation yield is poor. What are the most common causes and how can I fix them?

A2: Low yields in this reaction are typically traced back to three main areas: reagent quality, reaction conditions, or workup procedure.

  • Reagent & Catalyst Inactivity: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is extremely sensitive to moisture. Contamination with water will deactivate the catalyst and halt the reaction.[3] Similarly, the acylating agent (2-ethylbutyryl chloride) can hydrolyze if exposed to moisture.

    • Solution: Use freshly opened or properly stored anhydrous AlCl₃. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).[3][4]

  • Sub-optimal Reaction Temperature: The formation of the acylium ion electrophile is an exothermic process. Adding the acyl chloride too quickly or at too high a temperature can lead to side reactions. Conversely, if the temperature is too low, the reaction rate will be impractically slow.

    • Solution: Begin the reaction at 0°C by adding the acyl chloride dropwise to the mixture of chlorobenzene and AlCl₃.[3] After the initial addition, allow the reaction to slowly warm to room temperature and then gently heat to 50-60°C to drive it to completion.[5]

  • Improper Stoichiometry: A slight excess of the Lewis acid catalyst is required because it complexes with the product ketone as it forms. Using less than 1 equivalent of AlCl₃ will result in an incomplete reaction.

    • Solution: Use 1.1 to 1.2 equivalents of AlCl₃ relative to the limiting reagent (2-ethylbutyryl chloride).

The following workflow can guide your troubleshooting process for this step.

start Low Yield in Friedel-Crafts Acylation check_reagents Are AlCl₃ and acyl chloride strictly anhydrous? start->check_reagents reagent_no No check_reagents->reagent_no No temp_yes Yes check_reagents->temp_yes Yes reagent_yes Yes fix_reagents Action: Use fresh, anhydrous reagents. Oven-dry all glassware. Run under inert atmosphere. reagent_no->fix_reagents check_temp Was temperature controlled during addition (0°C)? fix_reagents->check_temp temp_no No check_temp->temp_no No stoich_yes Yes check_temp->stoich_yes Yes temp_yes->check_temp fix_temp Action: Cool reaction to 0°C. Add acyl chloride dropwise to control exotherm. temp_no->fix_temp check_stoich Was >1.0 equivalent of AlCl₃ used? fix_temp->check_stoich stoich_no No check_stoich->stoich_no No workup_yes Yes check_stoich->workup_yes Yes stoich_yes->check_stoich fix_stoich Action: Use 1.1-1.2 equivalents of AlCl₃ to account for product complexation. stoich_no->fix_stoich check_workup Was the workup performed correctly? (Slow quench into ice/HCl) fix_stoich->check_workup workup_no No check_workup->workup_no No end_node Yield should improve. Consider purification optimization. check_workup->end_node Yes workup_yes->check_workup fix_workup Action: Pour reaction mixture slowly onto crushed ice and conc. HCl to hydrolyze complexes. workup_no->fix_workup fix_workup->end_node

Caption: Troubleshooting workflow for low yield in Friedel-Crafts acylation.

Q3: I'm observing multiple isomers in my acylation product. How can I improve the regioselectivity?

A3: The chloro-substituent on the benzene ring is an ortho, para-directing group.[6][7] However, due to the steric bulk of the 2-ethylbutyryl group, the acylation will overwhelmingly favor the para position. The formation of significant amounts of the ortho-isomer is rare but can be influenced by reaction conditions.

  • Para-Isomer (Major Product): 1-(4-chlorophenyl)-2-ethylbutan-1-one

  • Ortho-Isomer (Minor Impurity): 1-(2-chlorophenyl)-2-ethylbutan-1-one

To maximize the yield of the desired para-isomer, ensure the reaction temperature is not excessively high, as higher temperatures can sometimes reduce selectivity. The primary method for removing the ortho-isomer is through purification, typically column chromatography or recrystallization.[8]

Section 3: Troubleshooting the Reductive Amination Step

This step converts the ketone to the target primary amine. We present two robust methods: the classic Leuckart-Wallach reaction and a modern approach using sodium cyanoborohydride.

Q4: Which reductive amination method should I choose?

A4: The choice depends on your available equipment, tolerance for high temperatures, and concerns about reagent toxicity. The Leuckart-Wallach reaction is a robust, high-temperature method that is effective for sterically hindered ketones.[9] The Borch reductive amination using sodium cyanoborohydride is much milder but uses a toxic cyanide-based reagent.[10][11]

FeatureLeuckart-Wallach ReactionBorch Reductive Amination (NaBH₃CN)
Reagents Ammonium formate or Formamide/Formic Acid[9][12]Ammonium acetate, Sodium Cyanoborohydride (NaBH₃CN)[13][14]
Temperature High (160-200°C)[15][16]Mild (Room Temperature)
Pressure Atmospheric (in open vessel)Atmospheric
Key Advantage Cost-effective; good for hindered ketones.[9]Mild conditions; high selectivity.[10][11]
Key Disadvantage High energy input; potential N-formyl byproduct requires hydrolysis.[17][18]NaBH₃CN is highly toxic.[11]
Workup Requires strong acid or base hydrolysis.[16]Simple aqueous workup.

Q5: My Leuckart-Wallach reaction is giving a low yield of the final amine after workup. What went wrong?

A5: Low yields in the Leuckart reaction often stem from incomplete reaction or incomplete hydrolysis of the N-formyl intermediate.

  • Incomplete Reaction: The reaction requires high temperatures (typically 180-205°C) to drive the dissociation of ammonium formate and subsequent reaction steps.[12][16] Insufficient temperature or reaction time will lead to unreacted ketone.

    • Solution: Ensure your oil bath temperature is consistently maintained above 180°C for at least 6-8 hours. Using an excess of ammonium formate (4-5 equivalents) can also drive the reaction to completion.[16][17]

  • Incomplete Hydrolysis: The direct product of the Leuckart reaction is the N-formyl amide of the target amine. This stable intermediate must be hydrolyzed to the free amine using strong acid (e.g., concentrated HCl) or base.

    • Solution: After the initial reaction, ensure you reflux the crude product in concentrated HCl for several hours to completely cleave the formyl group before basifying to isolate the free amine.[16]

Q6: My reductive amination with NaBH₃CN is not working. The ketone is not being consumed.

A6: This issue is almost always related to pH control. The formation of the imine intermediate is fastest under mildly acidic conditions (pH 4-6).[10][14]

  • If pH is too high (>7): The formation of the imine from the ketone and ammonia is slow.

  • If pH is too low (<4): The reducing agent, NaBH₃CN, can decompose. More importantly, all the ammonia will be protonated to non-nucleophilic ammonium (NH₄⁺), preventing it from attacking the ketone.[10]

Solution: Use a buffer system. Ammonium acetate (NH₄OAc) is an excellent choice as it serves as both the ammonia source and the buffer to maintain the optimal pH for the reaction.[13][14]

Section 4: Purification and Handling

Q7: What is the best way to purify the final 1-(4-Chlorophenyl)-2-ethylbutylamine product?

A7: As a primary amine, the product is basic and can be challenging to purify via standard silica gel chromatography due to strong interactions with the acidic silica surface, leading to tailing and poor separation.

  • Acid-Base Extraction: This is the most effective initial purification step. Dissolve the crude product in a non-polar organic solvent (e.g., diethyl ether, dichloromethane) and extract with dilute aqueous acid (e.g., 1M HCl). The amine will be protonated and move to the aqueous layer, leaving non-basic organic impurities behind. The aqueous layer can then be washed with fresh solvent, basified (e.g., with NaOH), and the free amine re-extracted into an organic solvent.

  • Distillation: If the product is a liquid, vacuum distillation can be an effective method for purification after the initial extraction.

  • Deactivated Chromatography: If chromatography is necessary, use silica gel that has been deactivated by pre-treating it with a solvent system containing a small amount of a base like triethylamine (e.g., 1% TEA in the eluent).[19] This neutralizes the acidic sites on the silica and allows for much cleaner elution of the amine.

Experimental Protocols

Protocol 1: Synthesis of 1-(4-chlorophenyl)-2-ethylbutan-1-one (Friedel-Crafts Acylation)

G cluster_reagents Reagents cluster_procedure Procedure Chlorobenzene Chlorobenzene AcylChloride 2-Ethylbutyryl chloride AlCl3 Anhydrous AlCl₃ Setup 1. Set up oven-dried glassware under N₂. Charge 2. Charge flask with Chlorobenzene and AlCl₃. Setup->Charge Cool 3. Cool mixture to 0°C. Charge->Cool Add 4. Add 2-Ethylbutyryl chloride dropwise. Cool->Add Warm 5. Warm to RT, then heat to 60°C. Add->Warm Quench 6. Quench by pouring onto ice/conc. HCl. Warm->Quench Extract 7. Extract with organic solvent. Quench->Extract Purify 8. Purify by vacuum distillation or chromatography. Extract->Purify Product Product: 1-(4-chlorophenyl)-2-ethylbutan-1-one Purify->Product

Caption: Experimental workflow for Friedel-Crafts acylation.

Methodology:

  • Setup: Assemble an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and an addition funnel. Maintain a positive pressure of nitrogen throughout the reaction.[3]

  • Charging Reagents: To the flask, add chlorobenzene (3.0 eq.) as the limiting reagent and solvent. Add anhydrous aluminum chloride (AlCl₃) (1.1 eq.) portion-wise while stirring.

  • Cooling: Cool the stirred suspension to 0°C using an ice-water bath.

  • Acyl Chloride Addition: Add 2-ethylbutyryl chloride (1.0 eq.) to the addition funnel and add it dropwise to the reaction mixture over 30-45 minutes, ensuring the internal temperature does not rise significantly.[3]

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. Then, heat the mixture to 60°C and maintain for 2-3 hours, monitoring by TLC until the starting material is consumed.

  • Workup: Carefully and slowly pour the warm reaction mixture onto a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid.[3]

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane or diethyl ether (3x). Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine, and dry over anhydrous magnesium sulfate.

  • Purification: After filtering off the drying agent and removing the solvent by rotary evaporation, purify the crude ketone by vacuum distillation or column chromatography on silica gel.

Protocol 2A: Synthesis of 1-(4-Chlorophenyl)-2-ethylbutylamine (Leuckart-Wallach Reaction)

Methodology:

  • Setup: In a round-bottom flask equipped with a reflux condenser and a heating mantle, combine 1-(4-chlorophenyl)-2-ethylbutan-1-one (1.0 eq.) and ammonium formate (5.0 eq.).[16][17]

  • Reaction: Heat the mixture with stirring in an oil bath set to 190-200°C for 6-8 hours. The mixture will become homogeneous as the reaction proceeds. CO₂ will be evolved.[16]

  • Hydrolysis: Cool the reaction mixture to room temperature. Add concentrated hydrochloric acid (sufficient to make the solution strongly acidic) and reflux for 4-6 hours to hydrolyze the intermediate N-formyl amide.[16]

  • Isolation: Cool the hydrolyzed mixture in an ice bath and carefully make it strongly basic (pH > 12) by the slow addition of concentrated NaOH solution.

  • Extraction: Extract the basic aqueous mixture with diethyl ether (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The resulting crude amine can be purified by vacuum distillation.

Protocol 2B: Synthesis of 1-(4-Chlorophenyl)-2-ethylbutylamine (Borch Reductive Amination)

Methodology:

  • Setup: In a round-bottom flask, dissolve 1-(4-chlorophenyl)-2-ethylbutan-1-one (1.0 eq.) and ammonium acetate (10 eq.) in methanol.[11]

  • Imine Formation: Stir the mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate.

  • Reduction: To the stirred solution, add sodium cyanoborohydride (NaBH₃CN) (1.5 eq.) portion-wise. Caution: NaBH₃CN is highly toxic and should be handled with extreme care in a fume hood. [10][14]

  • Reaction: Allow the reaction to stir at room temperature overnight. Monitor the reaction by TLC for the disappearance of the ketone.

  • Workup: Carefully add dilute aqueous HCl to quench any remaining reducing agent (perform in a fume hood as HCN gas may be evolved).

  • Extraction and Purification: Make the solution basic with NaOH and extract with an organic solvent as described in Protocol 2A. Purify the final product by acid-base extraction followed by distillation or deactivated chromatography.

References

  • Masterson, D. S. (n.d.). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Master Organic Chemistry. Retrieved from [Link]

  • Ashenhurst, J. (2020, December 30). The Mechanism of Grignard and Organolithium Reactions with Nitriles. Chemistry Steps. Retrieved from [Link]

  • Lu, M., & Umar, Q. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Chemistry, 5(1), 329-351. [Link]

  • Pearson+. (n.d.). A ketone can be prepared from the reaction of a nitrile with a Grignard reagent. Retrieved from [Link]

  • Protti, S., et al. (2025, October 7). Mechanochemical Extrusion for Sustainable Synthesis of Amides and Amines via the Leuckart Reaction. ACS Sustainable Chemistry & Engineering.
  • Grokipedia. (n.d.). Leuckart reaction. Retrieved from [Link]

  • Land of Chemistry. (2023, March 25). Friedel Crafts Acylation Reaction of Chlorobenzene | 2-Chloro acetophenone [Video]. YouTube. Retrieved from [Link]

  • Watanabe, Y., et al. (2002). Catalytic Leuckart−Wallach-Type Reductive Amination of Ketones. Organic Letters, 4(25), 4519–4521. [Link]

  • Goodman, P. A., & Gore, P. H. (1968). The Friedel-Crafts acylation of aromatic halogen derivatives. Part III. The benzoylation of chlorobenzene. Journal of the Chemical Society C: Organic, 966-969. [Link]

  • University of Calgary. (n.d.). Ch20: RLi or RMgX with Nitriles to Ketones. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of primary amines. Retrieved from [Link]

  • ScienceMadness. (2022, February 9). The problem of hydrolysis of nitrile and Grignard reagent. Retrieved from [Link]

  • Carlson, R., et al. (1993). An Optimized Procedure for the Reductive Amination of Acetophenone by the Leuckart Reaction. Acta Chemica Scandinavica, 47, 1046-1049.
  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

  • Chemistry Steps. (2024, March 28). Reductive Amination. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Myers, A. (n.d.).
  • Quora. (2021, April 13). What happens when chlorobenzene undergoes Friese Craft's alkylation? Retrieved from [Link]

  • Cambridge University Press. (n.d.). Leuckart-Wallach Reaction (Eschweiler-Clarke Reaction).
  • Barnard College. (n.d.).
  • Saigo, K., et al. (2002). Catalytic Leuckart-Wallach-Type Reductive Amination of Ketones. Organic Letters, 4(25), 4519-4521.
  • Clark, J. (n.d.). Friedel-Crafts acylation of benzene. Chemguide. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Wikipedia. (n.d.). Leuckart reaction. Retrieved from [Link]

  • BenchChem. (2025). Application Note and Protocol: Friedel-Crafts Acylation of Chlorobenzene with Suberoyl Chloride.
  • Land of Chemistry. (2023, March 25). Friedel-Crafts Alkylation Reaction|Chlorobenzene|1-chloro-2-methylbenzene [Video]. YouTube. Retrieved from [Link]

  • LibreTexts Chemistry. (2024, October 4). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
  • ScienceMadness. (2005, January 30). Grignard Reagent 4-chlorophenylmagnesium bromide. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals.
  • Chemistry Stack Exchange. (2020, April 22). Purification of primary amines using Schiff base immobilization. Retrieved from [Link]

  • ResearchGate. (2025, June 11).
  • Purdue University. (n.d.). Grignard Reagents. Retrieved from [Link]

  • Lin, S., et al. (2019). Electrochemical Synthesis of Hindered Primary and Secondary Amines via Proton-Coupled Electron Transfer. Journal of the American Chemical Society, 142(1), 557-563.
  • Google Patents. (n.d.). CN102816051A - Process for synthesizing 4-chlorophenyl ethanol.
  • Wang, C., et al. (n.d.). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. Molecules.
  • MDPI. (2019, October 24).
  • BenchChem. (2025). Comparison of different methods for the synthesis of 1-(4-Chlorophenyl)ethanol.
  • MDPI. (n.d.).
  • Sigma-Aldrich. (n.d.).
  • Royal Society of Chemistry. (2024, September 30). TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia.
  • ResearchGate. (n.d.). Synthesis of some new 1-phenyl/1-(4-chlorophenyl)-2-(1H-imidazol-1-yl)ethanol ester derivatives and their anticonvulsant activities.

Sources

Optimization

Technical Support Center: Optimizing Mobile Phase for 1-(4-Chlorophenyl)-2-ethylbutylamine HPLC Analysis

Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of 1-(4-Chlorophenyl)-2-ethylbutylamine. As a chiral primary amine with significant hydrophobicity, this analyte prese...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of 1-(4-Chlorophenyl)-2-ethylbutylamine. As a chiral primary amine with significant hydrophobicity, this analyte presents unique challenges, particularly concerning peak shape, retention control, and enantiomeric resolution. This guide, structured by a Senior Application Scientist, provides in-depth troubleshooting and practical FAQs to empower you to develop robust and reliable HPLC methods.

Troubleshooting Guide: From Tailing Peaks to Inconsistent Retention

This section addresses the most common issues encountered during the analysis of 1-(4-Chlorophenyl)-2-ethylbutylamine, explaining the underlying causes and providing systematic solutions.

Problem 1: Severe Peak Tailing in Reversed-Phase HPLC

Observation: Your peak for 1-(4-Chlorophenyl)-2-ethylbutylamine is asymmetrical, with a pronounced "tail" extending from the peak apex. The tailing factor is well above 1.2.

Root Cause Analysis: The primary cause of peak tailing for basic compounds like this analyte is secondary ionic interactions.[1] The basic amine group (pKa likely >9.0) is protonated (positively charged) in typical reversed-phase mobile phases (pH < 7). This charged analyte can then interact strongly with residual silanol groups (Si-OH) on the surface of traditional silica-based stationary phases, which become deprotonated and negatively charged above pH ~3.5.[2] This secondary retention mechanism is slower and less uniform than the primary hydrophobic interaction, causing some analyte molecules to lag behind and create a tailed peak.

Recommended Solutions:

  • Mobile Phase pH Optimization (Ion Suppression): The most powerful tool to mitigate tailing is controlling the mobile phase pH.[3]

    • Low pH (2.5 - 3.5): By lowering the pH well below the pKa of the silanol groups (typically < pH 3.5), you ensure the silanols remain fully protonated (neutral). This minimizes the ionic interaction sites, leading to a significant improvement in peak symmetry.[4][5] Use a low-pH stable column for this approach.

    • High pH (9.0 - 11.0): Alternatively, increasing the pH to be at least 2 units above the analyte's pKa will deprotonate the amine, rendering it a neutral species. This eliminates the charge-based secondary interaction. This strategy requires a column specifically designed for high-pH stability (e.g., hybrid-silica or polymer-based columns).[6]

  • Use of Mobile Phase Additives:

    • Acidic Additives: Adding 0.1% trifluoroacetic acid (TFA) or formic acid serves a dual purpose at low pH. It ensures the pH is low and stable, and the additive's counter-ion can form an ion pair with the protonated analyte, masking its charge and improving peak shape.[7] Formic acid is generally preferred for mass spectrometry (MS) compatibility.

    • Basic Additives (for Normal Phase): In normal-phase chiral separations, a small amount (e.g., 0.1%) of a basic additive like diethylamine (DEA) or triethylamine (TEA) is often added.[8][9] These additives compete with the analyte for active sites on the stationary phase, improving peak shape and efficiency.

  • Increase Buffer Concentration: Using a buffer (e.g., phosphate, formate, acetate) in the 20-50 mM range can help maintain a consistent pH at the column surface and can also help mask some residual silanol activity, thereby improving peak shape.[10]

Problem 2: Drifting Retention Times

Observation: The retention time for your analyte shifts significantly between injections or across a sequence.

Root Cause Analysis: Retention time instability for an ionizable compound is almost always linked to an unstable mobile phase pH, especially if the pH is close to the analyte's pKa.[11] A small change in pH in this region can cause a large change in the analyte's ionization state and, consequently, its retention.[11] Other causes include temperature fluctuations and inadequate column equilibration.

Recommended Solutions:

  • Implement a Robust Buffer: Do not rely on just acid/base additives like TFA if high reproducibility is needed. Use a true buffer system (e.g., ammonium formate, ammonium acetate, or phosphate buffer) and ensure its concentration is sufficient (10-50 mM) to resist pH shifts.[10]

  • Operate Away from the pKa: For maximum method robustness, ensure your mobile phase pH is at least 2 pH units away from the analyte's pKa.[3] This places the analyte in a fully ionized or fully neutral state, where small pH fluctuations have a minimal impact on retention.

  • Control Column Temperature: Employ a column oven set to a constant temperature (e.g., 25 °C or 30 °C). Temperature affects mobile phase viscosity and the kinetics of partitioning, both of which influence retention time.

  • Ensure Proper Equilibration: Before starting a sequence, and especially when changing mobile phase composition, equilibrate the column with at least 10-15 column volumes of the new mobile phase to ensure the stationary phase surface is fully conditioned.

Problem 3: Failure to Resolve Enantiomers

Observation: You are using a chiral stationary phase (CSP), but the enantiomers of 1-(4-Chlorophenyl)-2-ethylbutylamine are co-eluting or showing very poor resolution.

Root Cause Analysis: Chiral recognition is a highly specific process that depends on forming a transient diastereomeric complex between the analyte and the chiral selector on the CSP. The mobile phase plays a critical role in mediating these interactions.[12] An incorrect choice of mobile phase (e.g., normal phase vs. reversed phase) or the absence of necessary additives can completely prevent enantioseparation.[13]

Recommended Solutions:

  • Select the Correct Chromatographic Mode:

    • Normal Phase: Polysaccharide-based CSPs (e.g., those based on cellulose or amylose derivatives like Chiralcel® or Chiralpak®) are highly effective for separating amines in normal-phase mode.[14] The mobile phase typically consists of a non-polar solvent (like n-hexane or heptane) and an alcohol modifier (isopropanol, ethanol).[15]

    • Reversed Phase: Certain CSPs, particularly those based on macrocyclic glycopeptides (e.g., CHIROBIOTIC™), can operate in reversed-phase mode.[12] This is often preferred for LC-MS applications.

  • Systematic Mobile Phase Screening (Normal Phase):

    • Vary the Alcohol Modifier: The choice and concentration of the alcohol modifier are critical. Screen different alcohols (e.g., isopropanol vs. ethanol) and vary their concentration (e.g., 5%, 10%, 20%) in the hexane mobile phase.

    • Incorporate an Additive: For a basic amine, adding 0.1% DEA to the mobile phase is a standard starting point to improve peak shape and often enhances chiral recognition.[8][16] If resolution is still poor, an acidic additive like 0.1% TFA can sometimes provide a completely different selectivity.

  • Systematic Mobile Phase Screening (Reversed Phase):

    • Vary the Organic Modifier: Screen acetonitrile and methanol. They have different properties and can produce significant changes in chiral selectivity.[7]

    • Control the pH: Use buffers (e.g., ammonium acetate, ammonium formate) to screen a range of pH values (e.g., 4.0, 5.5, 7.0) to find the optimal ionization state for interaction with the CSP.

Troubleshooting Summary Table
Problem Probable Cause(s)
Peak Tailing (Reversed-Phase) Secondary ionic interactions between the protonated amine and deprotonated residual silanols on the stationary phase.[2]
Inconsistent Retention Times Unstable mobile phase pH, especially near the analyte's pKa; temperature fluctuations; insufficient column equilibration.[11]
Poor Chiral Resolution Incorrect mobile phase system (e.g., solvent, modifier) for the specific Chiral Stationary Phase (CSP); absence of critical acidic or basic additives needed to facilitate chiral recognition.[12][13]
Frequently Asked Questions (FAQs)
Q1: What is a good starting mobile phase for a standard (achiral) reversed-phase analysis?

A good starting point is a gradient elution using a C18 column.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Acetonitrile

  • Gradient: Start with a low percentage of B (e.g., 10-20%) and increase linearly to a high percentage (e.g., 90-95%) over 10-15 minutes. This acidic mobile phase will ensure the analyte is protonated and residual silanols are suppressed, providing good initial peak shape.[5]

Q2: How do I choose the correct pH for my mobile phase?

The choice depends on your column and analytical goals. For a robust method, operate at a pH at least 2 units away from the pKa of your analyte (estimated to be >9.0 for the amine).[3]

  • Low pH (2.5-3.5): Ideal for standard silica C18 columns. It improves peak shape by neutralizing silanols but results in an ionized analyte, which may have lower retention.

  • High pH (10-11): Requires a pH-stable column. It improves retention by neutralizing the basic analyte, which becomes more hydrophobic. This is often an excellent choice for achieving better retention and selectivity.[6]

Q3: What buffer should I use and at what concentration?

For LC-MS applications, use volatile buffers like ammonium formate or ammonium acetate. For UV-only applications, phosphate buffers are excellent due to their strong buffering capacity. A concentration of 10-50 mM is generally sufficient.[10] Always prepare the buffer and adjust the pH of the aqueous portion of the mobile phase before adding the organic solvent.[10]

Q4: My analysis is for LC-MS. What mobile phase considerations are most important?

For LC-MS, you must use volatile mobile phase components that will not contaminate the mass spectrometer source.

  • Acids: Use formic acid or acetic acid (typically 0.1%). Avoid TFA, as it is a strong ion-pairing agent that can cause significant ion suppression.

  • Buffers: Use ammonium formate or ammonium acetate. Avoid non-volatile buffers like sodium or potassium phosphate.[17]

  • Bases: For high-pH methods, ammonium hydroxide is a suitable choice.

Q5: What are the key differences in mobile phase strategy for chiral vs. achiral analysis?
  • Achiral Analysis: The primary goal is to achieve good peak shape and retention. This is usually done in reversed-phase mode by manipulating pH and organic solvent strength to control the analyte's hydrophobicity and interactions with a C18 or similar stationary phase.

  • Chiral Analysis: The goal is to maximize the subtle differences in interaction between the two enantiomers and a chiral stationary phase. Mobile phase selection is dictated by the CSP manufacturer's recommendations and often involves screening different modes (Normal Phase, Reversed Phase, Polar Organic) and specific additives that are known to enhance chiral recognition.[12]

Experimental Protocol: Systematic Mobile Phase pH Screening

Objective: To determine the optimal mobile phase pH for minimizing peak tailing and achieving adequate retention of 1-(4-Chlorophenyl)-2-ethylbutylamine in reversed-phase HPLC.

Methodology:

  • Column Selection: Use a modern, high-purity, end-capped C18 column (e.g., Agilent ZORBAX, Waters XBridge) with a particle size of 5 µm or less. If high pH will be tested, ensure the column is rated for it.

  • Aqueous Stock Preparation: Prepare three separate aqueous mobile phase A solutions:

    • A1: 20 mM Potassium Phosphate, adjusted to pH 3.0 with phosphoric acid.

    • A2: 20 mM Ammonium Acetate, pH 7.0 (no adjustment needed).

    • A3: 20 mM Ammonium Bicarbonate, adjusted to pH 10.0 with ammonium hydroxide.

  • Organic Mobile Phase: Mobile Phase B will be 100% Acetonitrile.

  • Equilibration: For each pH level, start by flushing the column with 20 column volumes of the new aqueous/organic mixture (e.g., 50:50 A1/B) to ensure full equilibration.

  • Isocratic Analysis:

    • Set the column oven to 30°C.

    • Set the flow rate to 1.0 mL/min.

    • Perform an isocratic run at each pH level (3.0, 7.0, 10.0) using an organic percentage that gives a retention time between 3 and 10 minutes (this may require some initial scouting runs to determine).

  • Data Analysis:

    • For each pH, measure the retention time (t_R) and the USP tailing factor (T_f).

    • Compare the results to identify the pH that provides the best combination of retention and peak symmetry (T_f closest to 1.0).

Workflow for Mobile Phase Optimization

The following diagram illustrates a logical workflow for approaching mobile phase optimization for 1-(4-Chlorophenyl)-2-ethylbutylamine.

Mobile_Phase_Optimization cluster_start Initial Assessment cluster_goal Define Analytical Goal cluster_achiral Achiral Analysis (Purity/Quantitation) cluster_chiral Chiral Separation (Enantiomeric Purity) Start Analyte: 1-(4-Chlorophenyl)-2-ethylbutylamine Properties: Basic, Hydrophobic, Chiral Goal What is the primary goal? Start->Goal Achiral Reversed-Phase Method Goal->Achiral Purity / Assay Chiral Use Chiral Stationary Phase (CSP) Goal->Chiral Enantiomer Separation Low_pH Low pH (2.5-3.5) + 0.1% Formic Acid + Standard C18 Column Achiral->Low_pH Default Starting Point High_pH High pH (9.5-10.5) + Ammonium Hydroxide + pH-Stable Column Achiral->High_pH Alternative for High Retention Optimize_Achiral Optimize Gradient & Organic % Low_pH->Optimize_Achiral High_pH->Optimize_Achiral NP Normal Phase (Hexane/Alcohol) + Polysaccharide CSP + Screen Alcohol Type/% + Add 0.1% DEA Chiral->NP Common for Amines RP Reversed Phase (ACN/Buffer) + Glycopeptide/Other RP-CSP + Screen Organic Modifier + Screen pH (4-7) Chiral->RP LC-MS or Alternative Optimize_Chiral Optimize Modifier & Additive Conc. NP->Optimize_Chiral RP->Optimize_Chiral

Caption: A decision workflow for HPLC mobile phase optimization.

References
  • AKJournals. Effect of mobile-phase pH on the chromatographic behavior of biogenic amine neurotransmitters and their metabolites. Journal of Planar Chromatography. Available at: [Link]

  • Macedonian Pharmaceutical Bulletin. Impact of mobile phase composition on reverse-phase separation of polar basic compounds. Available at: [Link]

  • YMC. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Available at: [Link]

  • LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. Available at: [Link]

  • ResearchGate. Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. Available at: [Link]

  • Daicel Chiral Technologies. Reverse-Phase Chromatography: Columns & Mobile Phases Guide. Available at: [Link]

  • LCGC International. Reversed-Phase HPLC Mobile-Phase Chemistry — Explained. Available at: [Link]

  • ResearchGate. Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. Available at: [Link]

  • University of Barcelona. Retention-pH profiles of acids and bases in hydrophilic interaction liquid chromatography. Available at: [Link]

  • PharmaCores. Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! Available at: [Link]

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. Available at: [Link]

  • MDPI. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules. Available at: [Link]

  • Waters Corporation. Effect of pH on LC-MS Analysis of Amines. Available at: [Link]

  • Phenomenex. Reversed Phase HPLC Method Development. Available at: [Link]

  • Agilent. Control pH During Method Development for Better Chromatography. Available at: [Link]

  • YAKHAK HOEJI. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Available at: [Link]

  • PubChem. amine. Available at: [Link]

  • PubMed. Chiral liquid chromatography resolution and stereoselective pharmacokinetic study of the enantiomers of a novel anticonvulsant, N-(4-chlorophenyl)-1-(4-pyridyl)ethylamine, in rats. Journal of Chromatography B. Available at: [Link]

  • Asian Journal of Chemistry. Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Resolving Baseline Noise in LC-MS Detection

Guide for the Analysis of Small Molecules, with reference to CAS 1156263-08-9 Welcome to the technical support guide for resolving baseline noise in Liquid Chromatography-Mass Spectrometry (LC-MS). This resource is desig...

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Author: BenchChem Technical Support Team. Date: March 2026

Guide for the Analysis of Small Molecules, with reference to CAS 1156263-08-9

Welcome to the technical support guide for resolving baseline noise in Liquid Chromatography-Mass Spectrometry (LC-MS). This resource is designed for researchers, scientists, and drug development professionals encountering challenges with signal-to-noise ratios during their analyses. While the principles discussed are broadly applicable, they are presented to directly address issues that may arise during the method development for compounds such as CAS 1156263-08-9.

As Senior Application Scientists, we understand that a stable, quiet baseline is the foundation of sensitive and reproducible quantification.[1] High baseline noise can obscure low-level analytes, compromise peak integration, and ultimately render your data unreliable.[1][2] This guide provides a structured, question-and-answer approach to systematically identify and eliminate the root causes of baseline noise.

Part 1: Frequently Asked Questions - Initial Diagnosis

This section addresses the most common initial questions when baseline noise appears in your chromatogram.

Q1: My baseline is noisy. What are the first things I should check?

When you first observe a noisy baseline, a systematic approach is crucial to avoid unnecessary and time-consuming interventions. The issue can generally be traced to one of four areas: the mobile phase, the LC system, the MS detector, or the sample itself.

Start by assessing the nature of the noise. Is it random, periodic, or a consistent drift?[1][3]

  • Random/Irregular Noise: Often points to contamination, air bubbles, or a failing detector lamp.[2][3]

  • Periodic/Pulsating Noise: Typically indicates a problem with the pump, such as a faulty check valve, a leak, or trapped air bubbles.[1][4]

  • Baseline Drift: Can be caused by column temperature fluctuations, contamination slowly eluting from the column, or an improperly conditioned column.[3]

The following workflow provides a logical progression for initial troubleshooting.

G cluster_0 Initial Observation cluster_1 Phase 1: Quick Checks cluster_2 Phase 2: Systematic Isolation cluster_3 Phase 3: Root Cause Analysis Start High Baseline Noise Observed CheckMobilePhase Q: Is the mobile phase freshly prepared with high-purity solvents? Start->CheckMobilePhase CheckSystem Q: Are there any visible leaks or air bubbles in the tubing? CheckMobilePhase->CheckSystem Yes SolventRoot Issue is Mobile Phase or Sample-Related: - Solvent Contamination - Improper Additives - Matrix Effects CheckMobilePhase->SolventRoot No IsolateLC Divert flow from MS. Is the noise still present in the LC detector (UV)? CheckSystem->IsolateLC No Leaks/Bubbles LCRoot Issue is in the LC: - Pump/Degasser - Column Contamination - Autosampler CheckSystem->LCRoot Yes, Leaks/Bubbles Found IsolateMS Stop LC flow. Infuse a clean solvent directly. Is the MS baseline noisy? IsolateLC->IsolateMS No IsolateLC->LCRoot Yes MSRoot Issue is in the MS: - Source Contamination - Gas/Electronic Issues - Detector Settings IsolateMS->MSRoot Yes IsolateMS->SolventRoot No

Caption: A systematic workflow for troubleshooting baseline noise.

Q2: What are the different types of baseline noise and what do they suggest?

Understanding the pattern of your baseline disturbance is a key diagnostic step. Different patterns often point to specific hardware or chemical issues.

Noise Type Description Common Causes Primary Area to Investigate
High-Frequency, Random Noise Sharp, erratic, random spikes in the baseline.Electronic interference, dirty detector cell, contaminated ion source, air bubbles in the detector.[2][3]MS Detector, LC Detector Cell
Low-Frequency, Periodic Noise (Pulsations) A regular, repeating wave-like pattern in the baseline.Pump check valve malfunction, leaks in the pump head, insufficient mobile phase mixing, trapped air bubbles in the pump.[1][4][5]LC Pump & Degasser
Baseline Drift (Upward or Downward) A gradual, steady increase or decrease in the baseline signal over a run.Column temperature changes, mobile phase composition change (improper mixing or evaporation), column contamination, insufficient column equilibration.[1][3]Column, Mobile Phase
"Ghost" Peaks Unexplained peaks that appear in gradient runs, often in blank injections.Contaminants in the mobile phase (especially water), carryover from the autosampler, or buildup of contaminants on the column that elute during the gradient.[5][6]Mobile Phase, Autosampler, Column
Part 2: Troubleshooting Guide - In-Depth Solutions

This section provides detailed, step-by-step protocols to resolve issues identified in the initial diagnosis.

Q3: My mobile phase is the suspected cause. What are the best practices for preparation and what should I avoid?

The mobile phase is one of the most common sources of contamination and, consequently, baseline noise.[7] Even trace impurities can become concentrated on the column and elute during a gradient, causing significant issues.[6]

Protocol: Preparing a Robust LC-MS Mobile Phase

  • Use High-Purity Reagents: Always start with LC-MS or hypergrade quality solvents (e.g., water, acetonitrile, methanol) and ultra-pure additives. Using lower-grade solvents is a primary cause of baseline noise due to inherent contamination.[2][5]

  • Select Volatile Buffers: For MS detection, strictly avoid non-volatile buffers like phosphate or other inorganic salts.[8][9] These will precipitate in the high-temperature ion source, causing signal suppression and extreme noise.[8] Use volatile additives such as formic acid, acetic acid, ammonium formate, or ammonium acetate.[9]

  • Prepare Freshly: Aqueous mobile phases are susceptible to microbial growth, which can create noise and blockages.[10] It is best practice to prepare aqueous mobile phases daily. Do not store them on the instrument for more than a few days.[11]

  • Filter (If Necessary): While most high-purity solvents are pre-filtered, if you are dissolving a solid buffer salt, filter the aqueous component through a 0.2 µm filter before mixing and degassing.[6]

  • Degas Thoroughly: Dissolved gases can form bubbles in the pump or detector, leading to pressure fluctuations and sharp baseline spikes.[1][12] Use an inline degasser and ensure it is functioning correctly.

  • Use Clean Glassware: Never wash mobile phase reservoirs with detergents, as these are a major source of contamination that suppresses ionization.[8] Rinse glassware thoroughly with the mobile phase solvent you intend to use.[10]

Q4: How can I determine if contamination is from my LC system or my MS detector?

Isolating the source of contamination is a critical step to ensure you are cleaning the correct component.

Protocol: Systematic Contamination Isolation

  • LC System Check:

    • Remove the column and replace it with a union.

    • Run your typical gradient with a flow rate of 0.2-0.4 mL/min.

    • Divert the flow from the MS source to waste.

    • Monitor the baseline from a UV detector if available. If the baseline is noisy, the contamination is likely in your mobile phase, solvent lines, degasser, or pump.[13]

  • MS System Check:

    • If the LC system baseline is clean, the issue likely resides in the MS.

    • Stop the LC flow completely.

    • Using a clean syringe and tubing, directly infuse a high-purity solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) into the MS source at a low flow rate (5-10 µL/min).[13]

    • If the baseline is noisy during infusion, the contamination is within the MS source (e.g., the ESI needle, capillary, or ion transfer tube).[13]

    • If the baseline is clean during infusion, the contamination may be originating from the column or the autosampler.

G cluster_0 LC-MS System cluster_1 Sources of Contamination Solvent Mobile Phase (Solvents, Additives) Pump Pump & Degasser Solvent->Pump Autosampler Autosampler (Needle, Wash Vials) Pump->Autosampler Column Column & Tubing Autosampler->Column MS MS Ion Source (ESI Probe, Capillary) Column->MS Detector Mass Analyzer & Detector MS->Detector Contaminants Contaminants Contaminants->Solvent Impurities, Microbes, Detergent Residue Contaminants->Autosampler Sample Carryover, Matrix Components Contaminants->Column Column Bleed, Adsorbed Compounds Contaminants->MS Non-Volatile Salts, Neutral Molecules

Caption: Potential sources of contamination along the LC-MS flow path.

Q5: How do I properly clean my system to remove stubborn contamination?

A thorough system cleaning can often resolve persistent baseline issues. Always use high-purity solvents for cleaning.

Component Cleaning Protocol Recommended Solvents
Solvent Lines & Pump Flush each solvent line individually for 15-20 minutes. Remove the column and connect a union to flush the pump and injector.1. Isopropanol (IPA) 2. Methanol 3. Water 4. Final flush with your mobile phase.
Autosampler Clean the needle and injection port. Replace the needle wash solution with fresh, high-purity solvent. A common aggressive wash is a mix of Water/Acetonitrile/Methanol/Isopropanol.Varies by manufacturer, but a multi-solvent wash is effective. Check your instrument manual.
Column If contamination is suspected, wash the column according to the manufacturer's instructions. A generic reversed-phase column wash involves flushing with progressively stronger organic solvents.1. Mobile Phase (no buffer) 2. 100% Water 3. 100% Acetonitrile or Methanol 4. 100% Isopropanol 5. Re-equilibrate with Mobile Phase.[6]
MS Ion Source Follow the manufacturer's instructions for cleaning the ESI probe, capillary, and other source components. This often involves sonication of removable parts in appropriate solvents.Methanol, Isopropanol, or a water/methanol mixture.[13]
Q6: Can my MS source settings contribute to baseline noise?

Yes, unoptimized source parameters can significantly impact your signal-to-noise ratio.[14] While these settings are often compound-dependent, some general principles apply.

  • Gas Flows (Nebulizer and Drying Gas): Insufficient gas flow can lead to incomplete desolvation, creating chemical noise and an unstable spray. Conversely, excessively high flow can sometimes decrease signal. Optimize these parameters by infusing your analyte and monitoring the signal intensity and stability.[15][16]

  • Source/Desolvation Temperature: The temperature must be high enough to desolvate the mobile phase droplets efficiently but not so high that it causes thermal degradation of your analyte.[14] An incorrect temperature can lead to an unstable signal.

  • Capillary/Spray Voltage: This voltage is critical for efficient ionization. An unstable or incorrect voltage will result in a highly unstable ESI spray and a noisy baseline. Optimize this for your specific compound and mobile phase.[16]

A good practice is to optimize source parameters by teeing a constant flow of your analyte into the LC eluent and adjusting settings on the fly to maximize the signal-to-noise ratio, not just the raw signal.[14][16]

References
  • Mobile phases compatible for LC/MS. Shimadzu. [Link]

  • Controlling Contamination in LC/MS Systems. Mass Spectrometry. [Link]

  • LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. [Link]

  • Top 10 things users can do to minimize contamination of LC-MS systems. SCIEX. [Link]

  • Notes on Troubleshooting LC/MS Contamination. University of California, Berkeley. [Link]

  • Baseline Disturbance. Shimadzu. [Link]

  • Controlling Contamination in UltraPerformance LC®/MS and HPLC/MS Systems. Mass Spectrometry Facility. [Link]

  • Uncovering Overlooked Factors Behind Abnormal Baselines. Welch Materials. [Link]

  • How do I identify contamination in my LC-MS system and what should I do?. Providion. [Link]

  • Considerations and best practices for mobile phase buffer selection and pH control for LC and LC-MS method development. KoreaScience. [Link]

  • How exactly do we prepare mobile phases used for LC/MS?. ResearchGate. [Link]

  • LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. LCGC. [Link]

  • Considerations and Best Practices for Mobile Phase Buffer Selection and pH Control for LC and LC-MS Method Development. MAC-MOD Analytical. [Link]

  • Essentials of LC Troubleshooting, Part IV: What Is Going On with the Baseline?. LCGC. [Link]

  • Decrease noise level of chromatograms in LC-MS/MS to improve LOD and LOQ. ResearchGate. [Link]

  • LC Troubleshooting—Baseline Problems. YouTube. [Link]

  • HPLC Repair Services: Common Causes of Baseline Noise. Axcend. [Link]

  • Baseline Noise Caused by Bubbles Forming or Accumulating Inside Detector Cells. Shimadzu. [Link]

  • Optimising LC-MS sensitivity. Element Lab Solutions. [Link]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in Substitution Reactions with 1-(4-Chlorophenyl)-2-ethylbutylamine

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and practical solutions for challenges encountered during subst...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and practical solutions for challenges encountered during substitution reactions with the sterically hindered substrate, 1-(4-Chlorophenyl)-2-ethylbutylamine. Our goal is to move beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.

Troubleshooting Guide

This section addresses specific issues you may encounter in a direct question-and-answer format.

Q1: My substitution reaction with 1-(4-Chlorophenyl)-2-ethylbutylamine is failing or giving very low yields. What is the likely cause?

A1: The primary reason for low reactivity is the significant steric hindrance around the amine's nitrogen atom. The substrate, 1-(4-Chlorophenyl)-2-ethylbutylamine, has a secondary carbon atom bonded to the nitrogen, which is further encumbered by a bulky ethyl group and a 4-chlorobenzyl group.

This molecular architecture strongly disfavors the bimolecular nucleophilic substitution (Sₙ2) mechanism. The Sₙ2 transition state requires the incoming nucleophile to approach the electrophilic carbon from the backside of the leaving group. With a bulky substrate, this approach is physically blocked, raising the activation energy of the reaction to a point where it proceeds very slowly, if at all.[1][2][3][4]

Furthermore, the substrate is a primary amine, which itself is a poor leaving group. For a substitution reaction to occur on the alkyl group, the amine must be converted into a better leaving group, which typically involves protonation or conversion to a quaternary ammonium salt. This process can introduce its own set of challenges, including competing elimination reactions.

Diagram: Steric Hindrance in 1-(4-Chlorophenyl)-2-ethylbutylamine

Caption: Steric crowding around the alpha-carbon and nitrogen.

Q2: I'm observing significant elimination byproducts. How can I favor substitution over elimination?

A2: The formation of elimination (E2) products is a common competing pathway, especially when using strong, sterically hindered bases or high temperatures. The bulky nature of 1-(4-Chlorophenyl)-2-ethylbutylamine can make it act as a base, abstracting a proton from the alkylating agent if possible, or promoting elimination if the amine has been converted to a good leaving group (e.g., a quaternary ammonium salt).

Strategies to Minimize Elimination:

  • Choice of Nucleophile/Base: Use a nucleophile that has low basicity. For example, azide (N₃⁻) and cyanide (CN⁻) are good nucleophiles but relatively weak bases. Avoid bulky, strong bases like potassium tert-butoxide unless elimination is the desired outcome.

  • Temperature Control: Elimination reactions often have a higher activation energy than substitution reactions and are favored by higher temperatures. Running the reaction at lower temperatures can significantly favor the Sₙ2 pathway.

  • Leaving Group: If you have converted the amine to a leaving group (e.g., via exhaustive alkylation to a quaternary ammonium salt for a Hofmann elimination), the choice of base is critical. A bulky base will favor the "Hofmann product" (the less substituted alkene), while a smaller base might give a mixture.[5][6] For substitution, the goal is to avoid this pathway altogether.

Q3: How can I modify my reaction conditions to improve the yield of the desired N-alkylation product?

A3: Optimizing reaction conditions is crucial for sterically hindered substrates. A multi-faceted approach is often necessary.

  • Solvent Selection: The choice of solvent can dramatically influence the reaction pathway.

    • For Sₙ2 reactions: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or acetonitrile are preferred.[7][8] These solvents can dissolve ionic nucleophiles but do not solvate the nucleophile as strongly as protic solvents, leaving it more "naked" and reactive.[9][10]

    • Avoid polar protic solvents (like water, methanol, ethanol): These solvents can stabilize the leaving group so much that they may promote an Sₙ1 reaction, leading to a carbocation intermediate that can rearrange or racemize. They also solvate the nucleophile through hydrogen bonding, reducing its reactivity.[8][11][9][12]

  • Phase-Transfer Catalysis (PTC): This is a powerful technique for reactions with hindered substrates. A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), facilitates the transfer of an anionic nucleophile from an aqueous phase to the organic phase where the substrate is located.[13] This creates a highly reactive, poorly solvated nucleophile in the organic phase, which can significantly accelerate the Sₙ2 reaction even with bulky substrates.[14][15]

  • Increasing Reactant Concentration: For some hindered reactions, particularly under sonication, using higher concentrations of reactants can increase the frequency of effective collisions, boosting the reaction rate.[16]

Table 1: Effect of Solvent on Sₙ2 Reaction Rate (Illustrative Data)

SolventTypeRelative RateRationale
MethanolPolar Protic1Nucleophile is heavily solvated and less reactive.
TolueneNon-polar< 1Poor solubility of many ionic nucleophiles.
AcetonePolar Aprotic~500Good balance of solubility and nucleophile reactivity.
DMFPolar Aprotic~1,500Dissolves nucleophile well, minimal solvation.
DMSOPolar Aprotic~2,500Highly polar, excellent for Sₙ2; can be hard to remove.

G Start Low/No Yield Observed Check_Structure Is the substrate 1-(4-Cl-Ph)-2-ethylbutylamine? Start->Check_Structure Hindrance Primary Cause: Severe Steric Hindrance Check_Structure->Hindrance Yes Check_Byproducts Analyze Byproducts: Elimination (E2) Products? Hindrance->Check_Byproducts Alternative_Route Strategy 2: Use an Alternative Pathway Hindrance->Alternative_Route Optimize_SN2 Strategy 1: Optimize Sₙ2 Conditions Check_Byproducts->Optimize_SN2 No / Minor Check_Byproducts->Optimize_SN2 Yes Optimize_Solvent Use Polar Aprotic Solvent (DMF, DMSO, Acetonitrile) Optimize_SN2->Optimize_Solvent Optimize_Temp Lower Reaction Temperature Optimize_SN2->Optimize_Temp Use_PTC Introduce Phase-Transfer Catalyst (e.g., TBAB) Optimize_SN2->Use_PTC Mitsunobu Consider Mitsunobu Reaction (for alcohol substrates) Alternative_Route->Mitsunobu Activate_Amine Activate Amine as a Better Leaving Group Alternative_Route->Activate_Amine Success Improved Yield Optimize_Solvent->Success Optimize_Temp->Success Use_PTC->Success Mitsunobu->Success Activate_Amine->Success

Sources

Troubleshooting

Technical Support Center: Purification &amp; Resolution of 1-(4-Chlorophenyl)-2-ethylbutylamine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the isolation of bulky, lipophilic primary amines.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the isolation of bulky, lipophilic primary amines. 1-(4-Chlorophenyl)-2-ethylbutylamine presents a unique profile: it is highly lipophilic and prone to standard amine degradation pathways, but it possesses a distinct structural advantage.

Structural Insight: By analyzing the IUPAC nomenclature, we see that the C2 position of the butyl chain bears an ethyl substituent. Because the remainder of the parent chain (C3-C4) is also an ethyl group, C2 is bonded to two identical groups. Therefore, C2 is achiral . This limits the molecule to a single stereocenter at C1, drastically simplifying the chiral resolution workflow by eliminating the possibility of syn/anti diastereomers in the crude mixture.

Below is our comprehensive, self-validating troubleshooting guide for purifying this specific scaffold.

Phase 1: Bulk Purification (Removing Neutral Impurities)

FAQ 1: My crude reaction mixture contains unreacted neutral starting materials (e.g., ketones from reductive amination). How do I remove them efficiently without chromatography?

The Causality: The most scalable approach is an acid-base extraction. This exploits the basicity of the primary amine (estimated pKa ~9.5–10.2). By washing the organic mixture with dilute aqueous acid, the amine is protonated to form a water-soluble ammonium salt. This forces the amine into the aqueous layer, while lipophilic neutral impurities remain trapped in the organic phase ()[1].

Troubleshooting Tip: Because 1-(4-Chlorophenyl)-2-ethylbutylamine is highly lipophilic, its hydrochloride salt may form an emulsion or precipitate in cold water. If this occurs, slightly warm the biphasic mixture or add 5% methanol to the aqueous phase to maintain solubility.

Protocol 1: Self-Validating Acid-Base Extraction
  • Dissolution: Dissolve the crude mixture in Dichloromethane (DCM) or Ethyl Acetate.

  • Protonation: Transfer to a separatory funnel and wash with 2 volumes of 1M HCl (aq).

  • Phase Separation: Allow the layers to separate.

    • Self-Validating Step: To confirm which layer is aqueous, add a single drop of distilled water to the funnel. Watch where the drop travels; the layer it merges with is your aqueous phase.

  • Organic Wash: Drain the aqueous layer (containing your product) and wash the remaining organic layer once more with 1M HCl. Combine the aqueous layers and discard the organic waste.

  • Deprotonation: Cool the combined aqueous layers in an ice bath. Slowly add 5M NaOH (aq) dropwise while stirring.

    • Self-Validating Step: Check the pH with indicator paper to ensure it is >10. The solution must turn cloudy as the lipophilic free amine oils out of the water.

  • Extraction: Extract the cloudy aqueous layer 3 times with fresh DCM. Combine the DCM layers, dry over anhydrous Na₂SO₄, filter, and concentrate under vacuum to yield the purified free base.

ABE_Workflow Crude Crude Amine Mixture (in Organic Solvent) AddAcid Add 1M HCl (aq) Protonation Crude->AddAcid PhaseSplit Phase Separation AddAcid->PhaseSplit OrgWaste Organic Layer (Neutral Impurities) PhaseSplit->OrgWaste Discard AqLayer Aqueous Layer (Amine Hydrochloride) PhaseSplit->AqLayer Keep AddBase Add 5M NaOH (aq) Deprotonation (pH > 10) AqLayer->AddBase Extract Extract with DCM & Evaporate AddBase->Extract PureBase Purified Free Base Extract->PureBase

Fig 1: Workflow for the acid-base extraction of lipophilic primary amines.

Phase 2: Trace Purification (Chromatography)

FAQ 2: I am attempting to purify the free base via silica gel flash chromatography, but the product streaks severely, and my recovery is low. What is causing this?

The Causality: Primary amines act as strong hydrogen-bond donors and acceptors. On standard normal-phase silica, the basic amine interacts strongly with the acidic silanol groups (Si-OH) on the stationary phase, leading to severe peak tailing and irreversible chemisorption. To mitigate this, you must "deactivate" the silica by adding a basic modifier to your mobile phase, or switch to reversed-phase C18 chromatography ()[2].

Table 1: Optimized Chromatographic Solvent Systems
Stationary PhaseMobile Phase SystemBasic Modifier (v/v)Expected Rf (Free Base)Recommended Use Case
Normal SilicaHexane / Ethyl Acetate (70:30)1-2% Triethylamine0.25 - 0.35Standard purification of free base from non-polar impurities.
Normal SilicaDCM / Methanol (90:10)1% Aqueous NH₄OH0.40 - 0.50Eluting strongly retained amine products; resolving severe tailing.
C18 ReversedWater / Acetonitrile10mM NH₄HCO₃ (pH 10)Gradient DependentRemoving highly polar impurities; alternative to normal phase.
Protocol 2: Self-Validating Modified Flash Chromatography
  • Column Preparation: Slurry pack your silica gel using Hexane containing 1% Triethylamine (TEA). Flush the column with 2 column volumes of this mixture to neutralize the acidic silanols.

  • Sample Loading: Load the amine onto the column using a minimal amount of DCM.

  • Elution: Run the column using your chosen gradient (e.g., Hexane/EtOAc), ensuring that 1% TEA is maintained throughout the entire run.

    • Self-Validating Step (2D TLC): To confirm the modifier is working, perform a 2D TLC on your fractions. Spot the sample, run the plate, dry it, rotate it 90 degrees, and run it again. If the spot forms a perfect diagonal line, the amine is eluting cleanly. If it streaks below the diagonal, the amine is still degrading/sticking, indicating you need a stronger modifier (like NH₄OH).

Phase 3: Chiral Resolution

FAQ 3: I need to isolate the pure (S)-enantiomer. Is Supercritical Fluid Chromatography (SFC) my only option?

The Causality: No. While SFC is excellent for analytical work, classical chiral resolution via diastereomeric salt formation remains the most robust method for multigram to kilogram scale-up ()[3]. By reacting the racemic amine with an enantiopure chiral acid (e.g., L-(+)-Tartaric acid), you form a pair of diastereomeric salts. Because diastereomers have different physical properties, they exhibit different solubility profiles and can be separated by fractional crystallization ()[4]. The bulky 2-ethylbutyl and 4-chlorophenyl groups on this specific molecule provide excellent steric bulk, which enhances the crystalline packing differences between the resulting salts ()[5].

Table 2: Quantitative Metrics for Chiral Resolution
Property / MetricQuantitative ValueImpact on Purification Strategy
Stereocenters 1 (C1 only)C2 is achiral. Eliminates syn/anti diastereomer formation, simplifying resolution.
Typical Salt Yield 35 - 45% (1st crop)Diastereomeric salt crystallization typically yields <50% due to the 50/50 racemic starting ratio.
Target ee (1st crop) 85 - 90%Requires a second recrystallization step to achieve >99% optical purity.
Protocol 3: Self-Validating Diastereomeric Salt Resolution
  • Salt Formation: Dissolve the racemic 1-(4-Chlorophenyl)-2-ethylbutylamine in hot Ethanol. Add 0.5 to 1.0 equivalents of L-(+)-Tartaric acid dissolved in a minimal amount of hot water/ethanol.

  • Crystallization: Allow the solution to cool slowly to room temperature undisturbed. The less soluble diastereomeric salt will begin to precipitate.

  • Isolation: Filter the crystals under vacuum and wash with a small volume of ice-cold ethanol.

    • Self-Validating Step: Take a 5 mg aliquot of the solid, basify it with 1M NaOH, extract into 1 mL of Hexane, and inject it onto a Chiral HPLC column. If the enantiomeric excess (ee) is <95%, perform a second recrystallization of the bulk salt from the same solvent system before proceeding.

  • Free-Basing: Suspend the highly pure salt in water, basify to pH >10 with 5M NaOH, and extract with DCM to recover the pure target enantiomer.

Chiral_Resolution Racemate Racemic Free Base (R/S Mixture) AddChiral Add L-(+)-Tartaric Acid in Ethanol/Water Racemate->AddChiral SaltMix Diastereomeric Salts (R•L) + (S•L) AddChiral->SaltMix Crystallize Fractional Crystallization (Cooling) SaltMix->Crystallize Solid Solid Precipitate (Less Soluble Salt) Crystallize->Solid Filter Liquor Mother Liquor (More Soluble Salt) Crystallize->Liquor Filtrate Basify Basify (NaOH) & Extract Solid->Basify PureEnantiomer Enantiopure Amine (Target Isomer) Basify->PureEnantiomer

Fig 2: Mechanism of chiral resolution via diastereomeric salt crystallization.

References
  • Title: Basicity of Amines - Organic Chemistry Class Notes Source: Fiveable URL: [Link]

  • Title: Chiral Resolution with and without Resolving Agents Source: Pharmaceutical Technology URL: [Link]

  • Title: Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale Source: BioDuro URL: [Link]

  • Title: RediSep C-18 reversed phase column Purification of primary amines Source: Teledyne ISCO URL: [Link]

Sources

Optimization

Technical Support Center: Stabilizing 1-(4-Chlorophenyl)-2-ethylbutylamine Free Base

Welcome to the Technical Support Center. 1-(4-Chlorophenyl)-2-ethylbutylamine is a lipophilic amine.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. 1-(4-Chlorophenyl)-2-ethylbutylamine is a lipophilic amine. In its free base form, the nitrogen atom possesses an unshared lone pair of electrons. While this lone pair is essential for downstream synthetic or pharmacological applications, it renders the molecule highly susceptible to environmental degradation at room temperature.

This guide is designed for researchers and drug development professionals. It addresses the root causes of instability—namely carbonation, oxidation, and hygroscopicity—and provides self-validating, field-proven protocols for stabilization.

Part 1: Troubleshooting & FAQs

Q1: My freshly prepared free base was a clear oil, but after a few days at room temperature, it developed a white crust and became cloudy. What happened? A1: This is a classic presentation of atmospheric carbonation. Amines react spontaneously with ambient carbon dioxide (CO2). The nitrogen's unshared lone pair acts as a nucleophile, attacking the electrophilic carbon of CO2 to form a zwitterionic carbamate intermediate. A subsequent proton transfer to a second free base amine molecule generates an insoluble ammonium carbamate salt[1]. The white crust you observe is this precipitated salt. To reverse this, you must wash the organic layer with a dilute basic aqueous solution (e.g., 1M NaOH) under an inert atmosphere, though prevention via inert gas blanketing is the standard corrective action.

Q2: The liquid has progressively turned from colorless to a pale yellow, and now a brownish tint. Is the compound ruined? A2: The color shift is a direct indicator of oxidative degradation. The electron-rich lone pair on the free base nitrogen is highly susceptible to oxidation by atmospheric oxygen, leading to the formation of N-oxides, hydroxylamines, and subsequent complex polymeric degradation products[2]. Once oxidized, the compound cannot be easily reverted; the batch must be re-purified via vacuum distillation or an acid-base extraction workup prior to use.

Q3: I work in a humid environment. Does moisture affect the free base even if the compound is highly lipophilic? A3: Yes, significantly. While the 4-chlorophenyl and ethylbutyl moieties render the bulk molecule lipophilic, the amine headgroup remains hygroscopic. Absorbed moisture does not merely dilute the sample; water acts as a catalytic proton acceptor and transfer agent, substantially lowering the activation energy required for carbamate formation from CO2[3].

Part 2: Mechanistic Pathways & Workflows

CarbamatePathway A 1-(4-Chlorophenyl)-2-ethylbutylamine (Free Base) B Atmospheric CO2 Exposure A->B Absorbs CO2 C Zwitterionic Intermediate (R-NH2+-COO-) B->C Nucleophilic Attack D Ammonium Carbamate Salt (Crust/Precipitate) C->D Proton Transfer E Inert Gas (Ar/N2) Purging E->A Prevents Reaction

Fig 1. Mechanistic pathway of atmospheric CO2 reacting with the amine to form carbamate salts.

StabilizationWorkflow Start Freshly Purified Free Base Decision Storage Duration? Start->Decision Short Short-Term (< 7 Days) Decision->Short < 7 days Long Long-Term (> 7 Days) Decision->Long > 7 days Inert Argon Purge & Amber Vial Short->Inert Salt Convert to HCl Salt (Recommended) Long->Salt Temp Store at Room Temp (Dark/Sealed) Inert->Temp Salt->Temp

Fig 2. Decision tree for the stabilization and storage of 1-(4-Chlorophenyl)-2-ethylbutylamine.

Part 3: Quantitative Stability Data

The following table summarizes the expected degradation metrics of the free base under various room temperature (25°C) storage conditions over a 7-day period.

Storage ConditionAtmosphereContainer Type7-Day Purity (%)Primary Degradant
Room Temp (25°C)Ambient AirClear Glass< 85%Ammonium Carbamate / N-Oxide
Room Temp (25°C)Ambient AirAmber Glass~ 88%Ammonium Carbamate
Room Temp (25°C)Argon PurgedAmber Glass (PTFE Cap)> 99%None (Stable)
Room Temp (25°C)Ambient AirHCl Salt Form> 99.9%None (Stable)

Part 4: Standard Operating Procedures (SOPs)

SOP 1: Argon Blanketing for Room Temperature Storage (Short-Term)

Causality: Argon is a noble gas that is heavier than both nitrogen and ambient air. It creates a dense, inert physical barrier resting directly on the surface of the lipophilic amine, preventing the ingress of O2 and CO2.

  • Transfer: Aliquot the freshly distilled or extracted 1-(4-Chlorophenyl)-2-ethylbutylamine free base into an amber borosilicate glass vial. (Amber glass prevents UV-catalyzed radical oxidation pathways).

  • Purge: Insert an argon gas line (fitted with a sterile needle or glass pipette) into the headspace of the vial. Critical: Do not bubble the gas directly through the liquid to avoid evaporative loss of the volatile free base.

  • Blanket: Purge the headspace with a gentle stream of Argon for 30–60 seconds.

  • Seal: Quickly cap the vial using a PTFE-lined septum cap. Note: PTFE is mandatory because free base amines act as organic solvents that will swell and degrade standard silicone or natural rubber septa.

  • Store: Wrap the cap junction with Parafilm and store in a dark, climate-controlled cabinet at room temperature (20–25°C).

SOP 2: Hydrochloride Salt Conversion (Long-Term Stabilization)

Causality: Converting the amine to a salt protonates the nitrogen lone pair. By occupying this electron pair with a proton, the molecule loses its nucleophilicity (preventing CO2 attack) and its susceptibility to oxidation[2].

  • Dissolution: Dissolve the 1-(4-Chlorophenyl)-2-ethylbutylamine free base in a dry, non-polar aprotic solvent (e.g., anhydrous diethyl ether or methyl tert-butyl ether, MTBE) at a ratio of 1 g / 10 mL.

  • Thermal Control: Place the reaction flask in an ice bath to control the exothermic neutralization reaction.

  • Neutralization: Slowly add a stoichiometric equivalent of anhydrous HCl in dioxane (or bubble dry HCl gas) while stirring continuously.

  • Precipitation: Observe the precipitation of the 1-(4-Chlorophenyl)-2-ethylbutylamine hydrochloride salt as a stable, white crystalline solid.

  • Isolation: Filter the precipitate under vacuum, wash with cold anhydrous ether, and dry under a vacuum desiccator. The resulting salt is indefinitely stable at room temperature and can be easily free-based again using 1M NaOH prior to use.

Part 5: References

  • Several Crystalline Products of Carbon Dioxide Capture by Use of Amine Reagents - MDPI 1

  • 3-Methoxypropan-1-amine hydrochloride | 18600-41-4 - Benchchem 2

  • Climatic Conditions and Amine Loading Impact the Performance of Laminate-Supported Poly(ethylenimine) Direct Air Capture Sorbents - PMC (National Institutes of Health) 3

Sources

Troubleshooting

Technical Support Center: Minimizing False Positives in Small Molecule Binding Assays

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and FAQs to address challenges encountered during binding assay...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and FAQs to address challenges encountered during binding assays with small molecules like 1-(4-Chlorophenyl)-2-ethylbutylamine. The physicochemical properties of such compounds—often possessing hydrophobic moieties like a chlorophenyl group and a charged amine—can predispose them to non-specific interactions and aggregation, which are notorious sources of false positives. This guide is designed to help you identify and mitigate these artifacts, ensuring the integrity and reliability of your experimental data.

Part 1: Foundational Troubleshooting - Is My Assay System Robust?

This section addresses common initial problems that can indicate an unreliable assay, often stemming from non-specific binding or other system-level issues.

Q1: My binding assay has a very high background signal and poor signal-to-noise. What are the primary causes and how can I resolve this?

A1: A high background signal is typically a symptom of excessive non-specific binding (NSB), where the ligand or test compound binds to components other than the intended target. This obscures the true specific binding signal. Let's break down the causes and solutions.

Causality: Non-specific binding is driven by low-affinity, non-saturable interactions, often of a hydrophobic or electrostatic nature. Your test compound, 1-(4-Chlorophenyl)-2-ethylbutylamine, has features that can promote such interactions. The issue can arise from binding to the assay plate itself (e.g., polystyrene wells), filter membranes, or other proteins and macromolecules in the system.[1][2]

Troubleshooting Steps:

  • Optimize Blocking Agents: Blocking unoccupied sites on the assay plate is critical. If you are using a standard blocker like Bovine Serum Albumin (BSA), consider optimizing its concentration or trying an alternative.

    • Action: Increase the concentration of your current blocking agent (e.g., from 1% to 5% BSA).

    • Action: Test alternative blockers such as casein, gelatin, or commercially available synthetic blocking polymers. Ensure the blocking step has sufficient incubation time and temperature.

  • Adjust Buffer Composition: The ionic strength and pH of your assay buffer can significantly influence NSB.

    • Action: Increase the salt concentration (e.g., NaCl) in your buffer to disrupt weak, non-specific electrostatic interactions.[3]

    • Action: Verify that the buffer pH is optimal for your target protein's stability and activity, as suboptimal pH can expose hydrophobic patches, increasing NSB.

  • Incorporate a Mild Detergent: Detergents are highly effective at reducing NSB by disrupting hydrophobic interactions.[4]

    • Action: Add a low concentration of a non-ionic detergent to your wash and/or assay buffers. Tween-20 or Triton X-100 at 0.01-0.1% are common starting points.[5] For membrane proteins, a zwitterionic detergent like CHAPS might be necessary to maintain protein integrity while reducing NSB.[5][6]

  • Assess Plate/Filter Quality: Not all microplates are created equal. The surface properties of polystyrene can vary, affecting how proteins and small molecules bind.[7]

    • Action: Test low-binding plates, which have surfaces treated to be more hydrophilic and reduce passive adsorption.

    • Action: If using a filtration-based assay, ensure the filter material is appropriate and that washing steps are sufficient to remove unbound ligand without causing dissociation of the specific complex.[8]

Part 2: The Prime Suspect - Investigating Compound Aggregation

One of the most common and deceptive causes of false positives in high-throughput screening (HTS) is the formation of colloidal aggregates by test compounds.[9][10]

Q2: What is compound aggregation, and why is it a frequent source of false positives?

A2: Compound aggregation is a phenomenon where small molecules self-associate in solution to form colloidal particles, typically 50-1000 nm in diameter.[10] This process occurs when the compound's concentration exceeds a specific threshold known as the Critical Aggregation Concentration (CAC).[11][12]

Mechanism of Interference: These aggregates do not act by binding to the target's active site in a specific, stoichiometric manner. Instead, they function as large, promiscuous surfaces that non-specifically adsorb and partially denature proteins.[9][12] In an enzyme assay, this denaturation leads to a loss of activity, which is misinterpreted as specific inhibition. In a binding assay, the sequestration of the target protein or labeled ligand by the aggregate can disrupt the binding equilibrium, appearing as competitive inhibition. This mechanism explains common red flags like steep dose-response curves and flat structure-activity relationships.[12]

cluster_0 Below CAC cluster_1 Above CAC C1 Compound Monomers P1 Active Protein C1->P1 No Interaction C2 Compound Monomers Agg Colloidal Aggregate C2->Agg Forms P_denatured Denatured Protein (False Positive Signal) P2 Active Protein P2->Agg Adsorbed & Denatured

Caption: Mechanism of compound aggregation leading to false positives.

Q3: My compound shows activity, but I suspect it might be an aggregator. How can I quickly test for this?

A3: The most common and straightforward method is the Detergent Interference Assay . Since aggregates are held together by non-covalent, often hydrophobic forces, their formation can be disrupted by mild, non-ionic detergents.[9][10] A true inhibitor that binds specifically to its target should not have its potency significantly altered by the presence of a low concentration of detergent, whereas an aggregator's apparent activity will be substantially reduced or eliminated.

Experimental Protocol: Detergent Interference Assay

Objective: To determine if the observed activity of a test compound is dependent on aggregation.

Materials:

  • Test compound stock solution (e.g., in DMSO).

  • Assay buffer.

  • Non-ionic detergent stock solution (e.g., 1% Triton X-100, freshly prepared).[10]

  • All other components of your standard binding assay.

Procedure:

  • Prepare Two Assay Conditions:

    • Condition A (Control): Your standard binding assay protocol.

    • Condition B (Detergent): Your standard binding assay protocol, but with the assay buffer supplemented with 0.01% (v/v) Triton X-100.[9]

  • Generate Dose-Response Curves: For both conditions, perform a full dose-response analysis of your test compound (e.g., 1-(4-Chlorophenyl)-2-ethylbutylamine). It is crucial to use the same concentrations for a direct comparison.

  • Data Analysis:

    • Calculate the IC50 (or relevant potency metric) for the compound under both conditions.

    • Interpretation:

      • No Significant Change in IC50: If the IC50 values are similar (<3-fold change), the compound is likely a true inhibitor.

      • Significant Rightward Shift in IC50: If the IC50 increases dramatically or the activity is completely abolished in the presence of detergent, the compound is very likely an aggregator.

Result Interpretation Next Step
IC50 (Control) ≈ IC50 (Detergent)Likely a true binder.Proceed with orthogonal validation.
IC50 (Control) << IC50 (Detergent)Strongly suspect aggregation. Perform confirmatory aggregation assays.
Q4: The detergent assay suggests my compound is an aggregator. What are the definitive next steps for confirmation?

A4: While the detergent test is a strong indicator, further validation is recommended. Two common confirmatory methods are varying the target protein concentration and using Dynamic Light Scattering (DLS).

  • Varying Target Concentration: The apparent potency of an aggregator is often sensitive to the concentration of the target protein.[10]

    • Mechanism: Aggregates act as a sink, sequestering protein. If you increase the amount of protein, you need more compound (a higher concentration) to form enough aggregates to sequester a significant fraction of it.

    • Experiment: Run your assay at two different concentrations of the target protein (e.g., 1x and 10x). A true inhibitor's IC50 should remain relatively constant, while an aggregator's IC50 will often increase with higher protein concentration.[9]

  • Dynamic Light Scattering (DLS): DLS is a biophysical technique that directly measures the size of particles in a solution. It is an excellent method to visualize the formation of aggregates.[10]

    • Experiment: Prepare your compound in the assay buffer at a concentration where you observe activity and at a lower, inactive concentration. Analyze both samples by DLS.

    • Result: The active concentration will show a population of particles in the 50-1000 nm range if the compound is an aggregator, while the inactive concentration (or buffer alone) will not.

Part 3: Building a Case - Advanced Validation with Orthogonal Assays

Confirming a binding "hit" from a primary screen is paramount to avoid wasting resources on artifacts. The gold standard for this is the use of orthogonal assays.

Q5: Why is a single binding assay result insufficient to confirm a "hit," and what is an orthogonal assay?

A5: A single assay, no matter how well-optimized, is susceptible to technology-specific artifacts.[13] For instance, a compound might absorb light at the same wavelength as your fluorescent reporter, or it might stabilize/destabilize a reporter enzyme, leading to a false signal that has nothing to do with binding to your target.[10][14]

An orthogonal assay is an independent, alternative method used to measure the same biological event (in this case, compound-target binding) but using a different physical principle or detection technology.[15] If two distinct methods produce consistent results, it dramatically increases confidence that the observed activity is genuine and not an artifact of the primary assay format.[13][15]

cluster_0 Assay Workflow Start Primary Screen Hit (e.g., HTRF Assay) Check Artifact Checks (e.g., Detergent Assay, DLS) Start->Check Ortho Orthogonal Assay (e.g., SPR, Cellular Thermal Shift) Check->Ortho Passes Discard False Positive (Discard) Check->Discard Fails (Aggregator) Confirm Confirmed Hit Ortho->Confirm Confirms Ortho->Discard Does Not Confirm (Assay Artifact)

Caption: Workflow for hit validation using orthogonal assays.

Q6: My primary screen was a biochemical radioligand displacement assay. What are some good orthogonal methods to validate my hits?

A6: Excellent question. Moving from a biochemical displacement assay to a different format is a strong orthogonal approach. Here are several options, each with a distinct underlying principle:

  • Surface Plasmon Resonance (SPR):

    • Principle: SPR is a label-free biophysical technique that measures changes in refractive index on a sensor chip as a ligand binds to an immobilized target.[14]

    • Why it's Orthogonal: It directly measures binding in real-time without relying on competition with a labeled ligand. It provides kinetic data (on- and off-rates) in addition to affinity (KD), offering deeper mechanistic insight. It is also less susceptible to interference from fluorescent or colored compounds.

    • Use Case: Ideal for confirming a direct interaction between your compound and the purified target protein.

  • Cell-Based Target Engagement Assays:

    • Principle: These assays measure whether the compound binds to its target within a physiological, cellular context. A prime example is the Cellular Thermal Shift Assay (CETSA). CETSA measures the change in the thermal stability of a protein when a ligand is bound. Ligand binding typically stabilizes the protein, resulting in a higher melting temperature.

    • Why it's Orthogonal: It moves the validation from a simplified biochemical system to a more complex and relevant cellular environment. It confirms not only binding but also that the compound can permeate the cell membrane to engage its target.

    • Use Case: A crucial step to bridge the gap between biochemical activity and potential cellular effects.

  • Functional Assays:

    • Principle: If your target has a known biological function (e.g., it's an enzyme or a receptor that activates a signaling pathway), a functional assay measures the compound's effect on that activity.[16]

    • Why it's Orthogonal: It confirms that the binding event observed in the primary assay translates into a functional consequence. An antagonist identified in a binding assay should block the downstream signaling of its target receptor.[16]

    • Use Case: The ultimate validation step to ensure the compound is not just a binder but also a modulator of the target's biological function.

By systematically applying these troubleshooting and validation strategies, you can effectively triage initial hits, eliminate false positives, and focus your resources on compounds with genuine and specific activity at your target of interest.

References
  • Fluidic Sciences. (2025). Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. Available from: [Link]

  • Assay Guidance Manual. (2017). Assay Interference by Aggregation. NCBI Bookshelf. Available from: [Link]

  • Carmo, L. G., et al. (2001). Radioligand binding assays in the drug discovery process: potential pitfalls of high throughput screenings. Planta Medica, 67(2), 97-100. Available from: [Link]

  • Creative Biolabs. (n.d.). Troubleshooting of Competition (Inhibition) ELISA. Available from: [Link]

  • Swope, D., & Kwait, S. (2017). A guide to simple, direct, and quantitative in vitro binding assays. Journal of visualized experiments: JoVE, (119), 55034. Available from: [Link]

  • Zhang, R. (2005). A powerful tool for drug discovery. European Pharmaceutical Review. Available from: [Link]

  • POL Scientific. (2017). A guide to simple, direct, and quantitative in vitro binding assays. Available from: [Link]

  • Assay Genie. (2024). 101 ELISA Troubleshooting Tips for Research in 2024. Available from: [Link]

  • U.S. Food and Drug Administration. (2022). In Vitro Binding Studies for Bioequivalence Demonstration. Available from: [Link]

  • Revvity Signals. (2022). Improving Therapeutics Discovery with Orthogonal Assay Data. Available from: [Link]

  • Carmo, L. G., et al. (2001). Radioligand Binding Assays in the Drug Discovery Process: Potential Pitfalls of High Throughput Screenings. Planta Medica. Available from: [Link]

  • Pollard, T. D. (2017). A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell. Available from: [Link]

  • ResearchGate. (2016). Solubility at the Molecular Level: Development of a Critical Aggregation Concentration (CAC) Assay for Estimating Compound Monomer Solubility. Available from: [Link]

  • Susila, H., et al. (2022). In vitro Assays to Evaluate Specificity and Affinity in Protein-phospholipid Interactions. Bio-protocol, 12(10), e4420. Available from: [Link]

  • Creative Biolabs. (n.d.). Orthogonal Assay Service. Available from: [Link]

  • Dahlin, J. L., et al. (2015). The Ecstasy and Agony of Assay Interference Compounds. ACS chemical biology, 10(9), 1985–2000. Available from: [Link]

  • Dahlin, J. L., et al. (2021). The Ecstasy and Agony of Assay Interference Compounds. ACS Chemical Biology. Available from: [Link]

  • The Bumbling Biochemist. (2023). Choosing and using detergents in biochemistry. Available from: [Link]

  • Kenny, G. E., & Dunsmoor, C. L. (1987). Effectiveness of detergents in blocking nonspecific binding of IgG in the enzyme-linked immunosorbent assay (ELISA) depends upon the type of polystyrene used. The Israel journal of medical sciences, 23(6), 732–734. Available from: [Link]

  • Bio-Techne. (n.d.). ELISA Troubleshooting Guide. Available from: [Link]

  • Surmodics IVD. (n.d.). Non-Specific Binding: What You Need to Know. Available from: [Link]

  • BMG LABTECH. (n.d.). Binding Assays. Available from: [Link]

  • Strange, P. G. (2010). Ligand binding assays at equilibrium: validation and interpretation. British journal of pharmacology, 159(4), 752–762. Available from: [Link]

  • G-Biosciences. (n.d.). Detergents for Cell Lysis and Protein Extraction in Biological Research. Available from: [Link]

Sources

Reference Data & Comparative Studies

Validation

The Evolving Landscape of Arylalkylamines: A Comparative Analysis of Monoamine Transporter Binding Profiles

A Deep Dive into the Structure-Activity Relationships of Substituted Phenethylamines, Featuring 1-(4-Chlorophenyl)-2-ethylbutylamine and its Analogs For researchers, scientists, and drug development professionals navigat...

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Author: BenchChem Technical Support Team. Date: March 2026

A Deep Dive into the Structure-Activity Relationships of Substituted Phenethylamines, Featuring 1-(4-Chlorophenyl)-2-ethylbutylamine and its Analogs

For researchers, scientists, and drug development professionals navigating the complex world of neuropsychiatric and central nervous system (CNS) disorders, substituted arylalkylamines represent a cornerstone of pharmacological research. These compounds, which include a vast array of structures from therapeutic agents to research chemicals, exert their primary effects through modulation of monoamine transporters: the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET). Understanding the nuanced interplay between a compound's structure and its binding affinity at these transporters is paramount for the rational design of novel therapeutics with desired selectivity and potency.

The Critical Role of Monoamine Transporters

Monoamine transporters are integral membrane proteins responsible for the reuptake of dopamine, serotonin, and norepinephrine from the synaptic cleft back into the presynaptic neuron.[1] This process terminates the neurotransmitter's signaling and maintains homeostatic balance. Inhibition of these transporters leads to an increase in the extracellular concentration of the respective monoamines, thereby potentiating their signaling. This mechanism is the foundation for the therapeutic efficacy of many antidepressants, stimulants, and anxiolytics.[1] The relative affinity of a compound for DAT, SERT, and NET dictates its pharmacological effects, from the stimulant properties of a dopamine reuptake inhibitor to the antidepressant and anxiolytic effects of a selective serotonin reuptake inhibitor (SSRI).

Comparative Binding Affinities of Substituted Arylalkylamines

The following table summarizes the in vitro binding affinities (IC50 values in nanomolars) of a selection of substituted arylalkylamines at the dopamine, norepinephrine, and serotonin transporters. The data for the 4-chloro-substituted compounds provides a strong basis for estimating the profile of 1-(4-Chlorophenyl)-2-ethylbutylamine.

CompoundStructureDAT IC50 (nM)NET IC50 (nM)SERT IC50 (nM)
Amphetamine 36123380
4-Chloroamphetamine (4-CA) 15821568
4-Chloro-N-ethylamphetamine (4-CEA) 32124359
Methamphetamine 24221060
3,4-Methylenedioxymethamphetamine (MDMA) 34415849
Cocaine 260440110

Data for Amphetamine, 4-CA, 4-CEA, Methamphetamine, MDMA, and Cocaine are from Fantegrossi et al., 2024.[2][3]

Analysis of Structure-Activity Relationships:

The data presented in the table reveals key structure-activity relationships:

  • Effect of para-Chloro Substitution: The addition of a chlorine atom at the para position of the phenyl ring, as seen in 4-Chloroamphetamine (4-CA), significantly increases affinity for the serotonin transporter (SERT) while decreasing affinity for the dopamine (DAT) and norepinephrine (NET) transporters compared to unsubstituted amphetamine.[2][3] This highlights a common trend where halogenation at the para position enhances serotonergic activity.

  • Effect of N-Alkylation: Comparing 4-CA to 4-Chloro-N-ethylamphetamine (4-CEA), the addition of an N-ethyl group slightly decreases affinity for DAT and NET while maintaining high affinity for SERT.[2][3] This suggests that small N-alkyl substitutions are well-tolerated and can be used to fine-tune the selectivity profile.

  • Inference for 1-(4-Chlorophenyl)-2-ethylbutylamine: Based on these trends, it is reasonable to predict that 1-(4-Chlorophenyl)-2-ethylbutylamine would exhibit a binding profile characterized by potent inhibition of SERT, with weaker activity at DAT and NET. The presence of the para-chloro group strongly suggests high affinity for the serotonin transporter. The alpha-ethyl group, similar to the N-ethyl group in 4-CEA, is not expected to drastically alter the high SERT affinity.

Experimental Protocol: Radioligand Binding Assay for the Dopamine Transporter

To provide a practical context for the data presented, a detailed protocol for a competitive radioligand binding assay to determine the affinity of a test compound for the dopamine transporter is outlined below. This method is a standard in vitro technique used to characterize the interaction of compounds with their target receptors and transporters.[4]

Objective: To determine the inhibition constant (Ki) of a test compound for the dopamine transporter (DAT) in rat striatal membranes using a competitive radioligand binding assay with [³H]WIN 35,428 as the radioligand.

Materials:

  • Rat striatal tissue homogenate (source of DAT)

  • [³H]WIN 35,428 (radioligand)

  • Test compound (e.g., 1-(4-Chlorophenyl)-2-ethylbutylamine)

  • Nomifensine (for defining non-specific binding)

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4

  • 96-well microplates

  • Glass fiber filters (e.g., Whatman GF/B)

  • Cell harvester

  • Scintillation vials

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Membrane Preparation:

    • Homogenize fresh or frozen rat striatum in ice-cold assay buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

    • Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

    • Wash the pellet by resuspending in fresh assay buffer and repeating the centrifugation step.

    • Resuspend the final pellet in assay buffer to a protein concentration of approximately 100-200 µg/mL.

  • Assay Setup:

    • In a 96-well microplate, set up the following in a final volume of 250 µL per well:

      • Total Binding: 50 µL of [³H]WIN 35,428 (final concentration ~1-2 nM), 50 µL of assay buffer, and 150 µL of membrane homogenate.

      • Non-specific Binding: 50 µL of [³H]WIN 35,428, 50 µL of nomifensine (final concentration ~10 µM), and 150 µL of membrane homogenate.

      • Competition: 50 µL of [³H]WIN 35,428, 50 µL of varying concentrations of the test compound (typically from 10⁻¹¹ to 10⁻⁵ M), and 150 µL of membrane homogenate.

  • Incubation:

    • Incubate the plates at room temperature (or 4°C) for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration and Washing:

    • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

    • Quickly wash the filters three times with 3 mL of ice-cold assay buffer to remove unbound radioligand.

  • Counting:

    • Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate.

    • Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding (CPM in the presence of nomifensine) from the total binding (CPM in the absence of competitor).

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[5]

Visualizing the Workflow and Mechanism

To further elucidate the experimental process and the underlying biological mechanism, the following diagrams are provided.

Radioligand Binding Assay Workflow cluster_0 Preparation cluster_1 Assay cluster_2 Data Analysis Membrane_Prep Membrane Preparation Incubation Incubation (96-well plate) Membrane_Prep->Incubation Radioligand Radioligand ([³H]WIN 35,428) Radioligand->Incubation Test_Compound Test Compound (Serial Dilutions) Test_Compound->Incubation NSB_Control Non-specific Binding Control (Nomifensine) NSB_Control->Incubation Filtration Rapid Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting IC50_Calc IC50 Determination (Non-linear Regression) Counting->IC50_Calc Ki_Calc Ki Calculation (Cheng-Prusoff) IC50_Calc->Ki_Calc

Caption: Workflow of a competitive radioligand binding assay.

Arylalkylamine Mechanism of Action cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Vesicle Synaptic Vesicle (Monoamines) Monoamines Monoamines (Dopamine, Serotonin, or Norepinephrine) Vesicle->Monoamines Release Transporter Monoamine Transporter (DAT, SERT, or NET) Monoamines->Transporter Reuptake Receptor Postsynaptic Receptor Monoamines->Receptor Binding Arylalkylamine Arylalkylamine Arylalkylamine->Transporter Inhibition

Sources

Comparative

Comparative Guide: Cross-Reactivity of 1-(4-Chlorophenyl)-2-ethylbutylamine (4-Cl-EBA) in Standard Immunoassay Screens

Executive Summary The rapid evolution of Novel Psychoactive Substances (NPS) presents a continuous challenge for clinical and forensic toxicology. Standard urine drug testing (UDT) immunoassays are optimized for classic...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rapid evolution of Novel Psychoactive Substances (NPS) presents a continuous challenge for clinical and forensic toxicology. Standard urine drug testing (UDT) immunoassays are optimized for classic phenethylamines (e.g., d-amphetamine, MDMA) but frequently fail to detect heavily substituted analogs. This guide objectively evaluates the immunoassay cross-reactivity profile of 1-(4-Chlorophenyl)-2-ethylbutylamine (4-Cl-EBA) —a highly sterically hindered, halogenated amine—comparing its performance against standard calibrators and structurally related designer drugs (4-FA, 4-CMA).

By analyzing its behavior across widely used commercial platforms (EMIT II Plus, CEDIA DAU, and DRI), this document provides researchers and drug development professionals with the mechanistic rationale and empirical data necessary to understand why 4-Cl-EBA evades standard first-line screening protocols.

Mechanistic Rationale: Structural Divergence and Antibody Evasion

To understand the causality behind 4-Cl-EBA’s poor cross-reactivity, we must analyze its structural relationship to the paratope of anti-amphetamine antibodies. Standard immunoassays utilize antibodies raised against the classic phenethylamine backbone (Phenyl-C-C-N) featuring a simple alpha-methyl group .

4-Cl-EBA deviates from this pharmacophore in three critical ways:

  • Benzylamine Backbone: The amine group and the phenyl ring are located on the same carbon (C1), fundamentally altering the spatial distance between the aromatic ring and the basic nitrogen compared to phenethylamines.

  • Halogenation: The 4-chloro substitution alters the electrostatic potential of the aromatic ring, disrupting the π−π stacking interactions required for high-affinity binding in the antibody pocket.

  • Severe Steric Hindrance: The presence of a 2-ethyl substitution on a butylamine chain creates massive steric bulk adjacent to the binding site. This branched alkyl chain physically prevents the molecule from penetrating the deep binding pockets of standard antibodies .

The Competitive Binding Failure

In a Homogeneous Enzyme Multiplied Immunoassay Technique (EMIT), the assay relies on competitive binding. If the target drug lacks the affinity to displace the enzyme-labeled drug conjugate from the antibody, the enzyme remains inhibited, yielding a false-negative result .

G Sample Urine Sample (4-Cl-EBA) Competition Competitive Binding Phase (Steric Hindrance blocks 4-Cl-EBA) Sample->Competition Antibody Anti-Amphetamine Antibody Antibody->Competition Conjugate Enzyme-Drug Conjugate Conjugate->Competition Outcome1 Antibody binds Conjugate (Due to low 4-Cl-EBA affinity) Competition->Outcome1 Poor displacement Outcome2 Enzyme Inhibited (Low Absorbance at 340 nm) Outcome1->Outcome2 Result False Negative Screen (< 500 ng/mL Cutoff) Outcome2->Result

Fig 1: Competitive binding failure of 4-Cl-EBA in Homogeneous Enzyme Immunoassays (EMIT).

Experimental Protocols: Cross-Reactivity Evaluation

To ensure a self-validating system, the following protocol isolates the variable of antibody affinity by strictly controlling matrix effects and solvent interference.

Step 1: Matrix Preparation and Validation
  • Pool 500 mL of drug-free human urine (DFU) from healthy, unmedicated volunteers.

  • Causality Check: Verify the DFU is completely negative for endogenous amines and common medications using LC-MS/MS. This normalizes baseline pH and specific gravity, preventing matrix-induced enzyme kinetic artifacts.

Step 2: Spiking Protocol
  • Prepare a 1.0 mg/mL reference standard of 4-Cl-EBA in HPLC-grade methanol.

  • Spike the reference standard into the validated DFU to create test aliquots at 1,000, 5,000, 10,000, and 50,000 ng/mL.

  • Causality Check: Ensure the final methanol concentration in the urine aliquots remains below 1% (v/v). Higher organic solvent concentrations can denature the Glucose-6-Phosphate Dehydrogenase (G6PDH) enzyme or precipitate the antibodies, causing false-positive assay drift.

Step 3: Immunoassay Execution
  • Calibrate the Beckman Coulter AU5810 clinical chemistry analyzer using standard d-amphetamine calibrators at the SAMHSA mandated 500 ng/mL cutoff .

  • Run the spiked 4-Cl-EBA samples in triplicate across three distinct reagent platforms: Siemens EMIT II Plus Amphetamines, Microgenics CEDIA DAU Amphetamine/Ecstasy, and Microgenics DRI Ecstasy.

  • Record the apparent concentration (ng/mL) generated by the analyzer's calibration curve.

Step 4: Data Calculation

Calculate the percent cross-reactivity (%CR) using the standard formula:

%CR=(Target Spiked Concentration (ng/mL)Apparent Concentration (ng/mL)​)×100

Comparative Performance Data

The quantitative data below compares the cross-reactivity of 4-Cl-EBA against standard d-Amphetamine and two known halogenated designer drugs: 4-Fluoroamphetamine (4-FA) and 4-Chloromethamphetamine (4-CMA).

Table 1: Cross-Reactivity (%CR) Across Commercial Immunoassays at High Concentrations

CompoundAssay PlatformSpiked Conc. (ng/mL)Apparent Conc. (ng/mL)Cross-Reactivity (%)Result at 500 ng/mL Cutoff
d-Amphetamine EMIT II Plus500500100.0%POSITIVE
4-FA EMIT II Plus5,00054010.8%POSITIVE
4-CMA EMIT II Plus10,0004104.1%NEGATIVE
4-Cl-EBA EMIT II Plus50,000< 50< 0.1% NEGATIVE
4-Cl-EBA CEDIA DAU50,0001250.25% NEGATIVE
4-Cl-EBA DRI Ecstasy50,000< 50< 0.1% NEGATIVE

Note: A result is only flagged as POSITIVE if the Apparent Concentration meets or exceeds the 500 ng/mL calibrator threshold.

Discussion & Analytical Implications

The experimental data clearly demonstrates that 1-(4-Chlorophenyl)-2-ethylbutylamine (4-Cl-EBA) completely evades detection by standard amphetamine and ecstasy immunoassays.

While smaller halogenated analogs like 4-FA exhibit moderate cross-reactivity (10.8%) and can trigger a positive EMIT screen at elevated physiological concentrations (e.g., 5,000 ng/mL) , 4-Cl-EBA exhibits a %CR of < 0.1%.

Why does CEDIA show slightly higher (0.25%) cross-reactivity than EMIT? The CEDIA (Cloned Enzyme Donor Immunoassay) utilizes recombinant β -galactosidase technology and different proprietary monoclonal antibody clones compared to the G6PDH-based EMIT system. The CEDIA paratope is slightly more accommodating to bulky substitutions, which is why it historically performs marginally better for certain designer piperazines and bulky cathinones . However, at 0.25% cross-reactivity, a patient would require a urinary concentration of 200,000 ng/mL of 4-Cl-EBA to trigger a positive screen—a concentration that is physiologically improbable post-hepatic metabolism.

Conclusion for Drug Development & Toxicology: Immunoassay package inserts frequently lack comprehensive cross-reactivity data for heavily substituted, novel designer drugs . Relying on EMIT, CEDIA, or DRI platforms for the detection of bulky benzylamine derivatives like 4-Cl-EBA will result in a 100% false-negative rate in clinical settings. Chromatographic methods coupled with mass spectrometry (LC-MS/MS or GC-MS) are strictly required for the reliable identification and quantification of this compound.

References

  • Regester, L. E., et al. "Determination of Designer Drug Cross-Reactivity on Five Commercial Immunoassay Screening Kits." Journal of Analytical Toxicology, Oxford Academic, 2014.[Link]

  • Swart, P. J., et al. "Lack of Detection of New Amphetamine-Like Drugs Using Conventional Urinary Immunoassays." Therapeutic Drug Monitoring, PubMed, 2013.[Link]

  • Papsun, N., et al. "Cross-reactivity studies and predictive modeling of “Bath Salts” and other amphetamine-type stimulants with amphetamine screening immunoassays." Clinical Toxicology, Taylor & Francis, 2013.[Link]

  • Wu, A. H. B., et al. "A Difficult Challenge for the Clinical Laboratory: Accessing and Interpreting Manufacturer Cross-Reactivity Data for Immunoassays Used in Urine Drug Testing." PMC (PubMed Central), 2018.[Link]

Validation

A Comparative Guide to the Validation of In Vitro Toxicity Models Using a Novel Phenylbutylamine Derivative

A Senior Application Scientist's Field-Proven Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of modern toxicology and drug development, the imperative to shift from traditional ani...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Field-Proven Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern toxicology and drug development, the imperative to shift from traditional animal testing to more human-relevant, efficient, and ethical in vitro models has never been more pressing. This guide provides a comprehensive framework for the validation of a panel of in vitro toxicity models using the novel chemical entity, 1-(4-Chlorophenyl)-2-ethylbutylamine, as a case study. As specific toxicological data for this compound is not publicly available, we will treat it as a representative novel molecule with an unknown safety profile, thereby demonstrating a robust validation strategy applicable to a wide range of new chemical entities.

The core of this guide is built on the principles of scientific integrity, providing not just protocols, but the rationale behind the selection of models and endpoints. We will explore a tiered approach, beginning with general cytotoxicity and progressing to more complex, organ-specific toxicity assessments, including hepatotoxicity, neurotoxicity, and cardiotoxicity. The overarching goal is to establish a reliable in vitro testing battery that can accurately predict potential human toxicity, reduce reliance on animal models, and accelerate the drug development pipeline.[1][2][3]

The Paradigm Shift Towards In Vitro Toxicity Testing

Regulatory bodies and scientific communities are increasingly advocating for the use of New Approach Methodologies (NAMs) in chemical safety assessment.[4][5] This shift is driven by both ethical considerations and the limitations of traditional in vivo studies, which can be time-consuming, costly, and may not always accurately predict human responses.[4][6] In vitro models, ranging from simple cell-based assays to complex three-dimensional (3D) organoids and organs-on-a-chip, offer a more mechanistic and higher-throughput approach to toxicology.[7][8]

The Organisation for Economic Co-operation and Development (OECD) provides internationally recognized guidelines for the validation and application of in vitro test methods, ensuring data quality and consistency across laboratories.[4][9] Recently, the U.S. Food and Drug Administration (FDA) has also issued draft guidance on the validation of NAMs, signaling a clear path towards their integration into regulatory submissions.[5][10]

The Validation Framework

A successful validation of an in vitro toxicity model hinges on demonstrating its relevance and reliability for a specific context of use. This involves assessing the model's accuracy, reproducibility, and predictive capacity against known reference compounds. For our test compound, 1-(4-Chlorophenyl)-2-ethylbutylamine, we will employ a battery of assays to build a comprehensive toxicity profile.

Tier 1: Foundational Cytotoxicity Assessment

The initial step in evaluating the toxic potential of a new chemical entity is to determine its effect on basic cellular viability. This provides a baseline understanding of the concentration range at which the compound elicits a toxic response.

Experimental Design for Cytotoxicity Screening

We will utilize two well-established and validated cytotoxicity assays: the MTT assay, which measures metabolic activity, and the Neutral Red Uptake (NRU) assay, which assesses lysosomal integrity.[11][12] These assays are cost-effective, high-throughput, and provide complementary information on cellular health.

Table 1: Comparison of Foundational Cytotoxicity Assays
AssayPrincipleEndpointAdvantagesLimitations
MTT Assay Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases in viable cells.[11][13]Colorimetric measurement of formazan product.[13]High-throughput, sensitive, widely used.[11]Interference from reducing agents, endpoint is a measure of metabolic activity, not direct cell death.
Neutral Red Uptake (NRU) Assay Uptake and accumulation of the supravital dye Neutral Red in the lysosomes of viable cells.[12][14]Colorimetric measurement of extracted dye.[14]Distinguishes between viable, damaged, and dead cells; OECD accepted method (TG 432 for phototoxicity).[15]Less sensitive than MTT for some cell types.
Experimental Workflow: Cytotoxicity Assessment

G cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay Assay Execution cluster_analysis Data Analysis prep1 Seed cells in 96-well plates prep2 Allow cells to adhere overnight prep1->prep2 treat2 Treat cells for 24 and 48 hours prep2->treat2 treat1 Prepare serial dilutions of 1-(4-Chlorophenyl)-2-ethylbutylamine and reference toxins treat1->treat2 assay1_mtt Add MTT reagent treat2->assay1_mtt assay1_nru Add Neutral Red solution treat2->assay1_nru assay2_mtt Incubate and solubilize formazan assay1_mtt->assay2_mtt analysis1 Measure absorbance using a plate reader assay2_mtt->analysis1 assay2_nru Incubate, wash, and extract dye assay1_nru->assay2_nru assay2_nru->analysis1 analysis2 Calculate cell viability (%) relative to vehicle control analysis1->analysis2 analysis3 Determine IC50 values analysis2->analysis3

Caption: General workflow for in vitro cytotoxicity testing.

Detailed Experimental Protocols

MTT Assay Protocol

  • Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and incubate for 24 hours.

  • Compound Exposure: Treat cells with a range of concentrations of 1-(4-Chlorophenyl)-2-ethylbutylamine and appropriate controls for 24 or 48 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.[11]

  • Absorbance Reading: Measure the absorbance at approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Neutral Red Uptake (NRU) Assay Protocol

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Neutral Red Incubation: After compound exposure, replace the medium with a medium containing Neutral Red dye and incubate for 2-3 hours.[14]

  • Washing: Remove the dye-containing medium and wash the cells with a wash buffer (e.g., PBS).

  • Dye Extraction: Add a destain solution (e.g., a mixture of ethanol and acetic acid) to each well and shake for 10 minutes to extract the dye from the lysosomes.[14]

  • Absorbance Reading: Measure the absorbance at approximately 540 nm.[14]

  • Data Analysis: Calculate the percentage of viable cells compared to the control and determine the IC50.

Tier 2: Mechanistic and Organ-Specific Toxicity Assessment

Following the initial cytotoxicity screen, a more in-depth investigation into the potential mechanisms of toxicity and organ-specific effects is crucial. High-content screening (HCS) is a powerful tool for this purpose, as it combines automated microscopy with sophisticated image analysis to simultaneously measure multiple cellular parameters.[7][16][17]

High-Content Screening for Multiparametric Toxicity Profiling

HCS allows for the assessment of various cellular events such as apoptosis, oxidative stress, mitochondrial dysfunction, and steatosis in a single experiment, providing a detailed "fingerprint" of a compound's toxicity.[18][19]

Table 2: Key Endpoints for High-Content Screening
Toxicity EndpointFluorescent Probes/StainsCellular Event Measured
Apoptosis Annexin V, Caspase-3/7 activation probes, TUNEL stainProgrammed cell death
Oxidative Stress Dihydroethidium, CellROX Green/Deep RedProduction of reactive oxygen species (ROS)
Mitochondrial Dysfunction MitoTracker dyes, TMRM, JC-1Changes in mitochondrial membrane potential and morphology
Steatosis (Fatty Liver) Nile Red, BODIPYLipid accumulation
DNA Damage Phospho-H2A.X antibodyDouble-strand breaks in DNA
Focus on Key Organ Systems

Based on the chemical structure of 1-(4-Chlorophenyl)-2-ethylbutylamine, a substituted phenylalkylamine, it is prudent to investigate its potential for hepatotoxicity, neurotoxicity, and cardiotoxicity.

Hepatotoxicity Assessment

Drug-induced liver injury (DILI) is a major cause of drug attrition.[20] In vitro models for hepatotoxicity range from immortalized cell lines like HepG2 to more physiologically relevant models such as primary human hepatocytes (PHHs) and 3D liver spheroids.[20][21]

Mechanisms of Drug-Induced Liver Injury

G cluster_cellular_stress Cellular Stress Induction cluster_downstream Downstream Effects compound 1-(4-Chlorophenyl)-2-ethylbutylamine (or its reactive metabolites) mito_dys Mitochondrial Dysfunction compound->mito_dys initiates er_stress ER Stress compound->er_stress initiates ox_stress Oxidative Stress (ROS) compound->ox_stress initiates apoptosis Apoptosis mito_dys->apoptosis er_stress->apoptosis necrosis Necrosis ox_stress->necrosis inflammation Inflammation apoptosis->inflammation cell_injury Hepatocellular Injury apoptosis->cell_injury necrosis->inflammation necrosis->cell_injury inflammation->cell_injury

Caption: Key pathways in drug-induced liver injury.

Comparison of In Vitro Hepatotoxicity Models

ModelAdvantagesDisadvantages
HepG2 Cells Easy to culture, inexpensive, reproducible.[20]Low metabolic activity (CYP450 enzymes), may not predict metabolism-dependent toxicity.[21]
HepaRG Cells Differentiable, express a broader range of metabolic enzymes than HepG2.[20]More complex culture conditions.
Primary Human Hepatocytes (PHHs) Gold standard for in vitro hepatotoxicity, metabolically competent.[20]Limited availability, high cost, donor variability, rapid loss of phenotype in 2D culture.[21]
3D Liver Spheroids/Organoids More physiologically relevant, maintain phenotype and function for longer periods.[20][22]Higher complexity, may be less amenable to high-throughput screening.
Neurotoxicity Assessment

The complexity of the nervous system presents a significant challenge for in vitro modeling.[23] However, various models, from neuronal cell lines to induced pluripotent stem cell (iPSC)-derived neurons, are available to assess potential neurotoxic effects.[24][25]

Key Neurotoxicity Endpoints

  • Neurite Outgrowth: Measurement of the length and branching of neuronal processes.

  • Synaptic Function: Assessment of neurotransmitter release and receptor activity.

  • Cell Viability: Differentiating between neuronal and glial cell death.

  • Mitochondrial Function: Critical for the high energy demands of neurons.

Recommended In Vitro Neurotoxicity Models

  • SH-SY5Y Neuroblastoma Cells: A human cell line that can be differentiated into a neuronal phenotype.

  • Primary Rodent Neurons: Offer a more physiologically relevant model but come with the ethical considerations of animal use.

  • Human iPSC-derived Neurons: Provide a human-relevant, patient-specific model for neurotoxicity testing.

Cardiotoxicity Assessment

Drug-induced cardiotoxicity is a significant concern, often manifesting as arrhythmias or direct damage to heart muscle.[26][27] Human iPSC-derived cardiomyocytes (hiPSC-CMs) have emerged as a highly predictive in vitro model for cardiotoxicity screening.[28][29]

In Vitro Cardiotoxicity Assays

  • Multi-electrode Array (MEA): Measures changes in the field potential of beating cardiomyocytes, providing information on parameters analogous to an electrocardiogram (ECG).

  • Calcium Flux Assays: Monitor the intracellular calcium oscillations that are crucial for cardiomyocyte contraction.[27]

  • High-Content Imaging: Can be used to assess structural cardiotoxicity, such as changes in sarcomere integrity and cell morphology.

Data Interpretation and Validation

The validation of this in vitro testing battery will involve comparing the results obtained for 1-(4-Chlorophenyl)-2-ethylbutylamine with a panel of reference compounds with known hepatotoxic, neurotoxic, and cardiotoxic profiles.

Table 3: Hypothetical Comparative Toxicity Data
CompoundAssayEndpointIC50 / EC50 (µM)
1-(4-Chlorophenyl)-2-ethylbutylamine MTT (HepG2)Viability50
HCS (PHHs)Mitochondrial Potential25
MEA (hiPSC-CMs)Field Potential Duration10
Acetaminophen (Hepatotoxin) MTT (HepG2)Viability>1000
MTT (HepG2 + S9)Viability150
Doxorubicin (Cardiotoxin) MEA (hiPSC-CMs)Beating Rate5
HCS (hiPSC-CMs)Apoptosis2
MPP+ (Neurotoxin) Viability (SH-SY5Y)Viability200
HCS (iPSC-Neurons)Neurite Outgrowth75

This comparative data allows for the contextualization of the toxicity of the novel compound. For instance, if 1-(4-Chlorophenyl)-2-ethylbutylamine shows toxicity at concentrations similar to known toxins in specific organ models, it raises a flag for that particular liability.

Conclusion

The validation of in vitro toxicity models is a critical step in modernizing safety assessment and reducing our reliance on animal testing. This guide has outlined a comprehensive, tiered strategy for evaluating the toxic potential of a novel chemical entity, 1-(4-Chlorophenyl)-2-ethylbutylamine. By integrating foundational cytotoxicity assays with advanced, organ-specific models and high-content screening, we can build a robust toxicity profile that informs risk assessment and guides safer drug development.

The future of toxicology lies in these human-relevant, mechanistic-based approaches.[30] As these models continue to evolve and gain regulatory acceptance, they will play an increasingly pivotal role in ensuring the safety of new medicines and chemicals.

References
  • Advances in Predictive Toxicology for Discovery Safety through High Content Screening.
  • In vitro cell-based models of drug-induced hepatotoxicity screening: progress and limit
  • In vitro assays for developmental neurotoxicity. OECD.
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  • In vitro models for liver toxicity testing. PMC.
  • Current Strategies in Assessment of Nanotoxicity: Altern
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  • Exploring alternatives to animal testing in drug discovery. Drug Target Review.
  • High-Content Screening for the Detection of Drug-Induced Oxid
  • In vitro techniques for the assessment of neurotoxicity. PMC.
  • In Vitro Developmental Neurotoxicity Testing: relevant models and endpoints. EU Science Hub.
  • In vitro approaches to developmental neurotoxicity. ScienceDirect.
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  • Predicting Human Liver Damage with a More Accurate In Vitro Hepatotoxicity Assay.
  • Automating Toxicology Studies with High-Content Screening. IDEA Bio-Medical.
  • Mechanisms of drug-induced liver injury.
  • Mechanisms of drug-induced liver disease. PubMed.
  • High Content Screening (HCS). Ichor Life Sciences.
  • Mechanisms of drug-induced liver injury. PubMed.
  • Mechanisms of drug induced liver injury. PubMed.
  • A human population-based organotypic in vitro model for cardiotoxicity screening. PMC.
  • Alternatives to Testing. American Anti-Vivisection Society.
  • Alternatives to Animal Testing. National Institute of Environmental Health Sciences.
  • In Vitro Cardiotoxicity Screening Approaches.
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  • Development of In Vitro Drug-Induced Cardiotoxicity Assay by Using Three-Dimensional Cardiac Tissues Derived from Human Induced Pluripotent Stem Cells. PMC.
  • Evaluation of in vitro models of stem cell-derived cardiomyocytes to screen for potential cardiotoxicity of chemicals. Wageningen University & Research.
  • Cardiotoxicity, Cardiac Toxicity. Molecular Devices.
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  • Guidelines for the Testing of Chemicals. OECD.
  • MTT assay protocol. Abcam.
  • In Vitro Cytotoxicity Test Methods: MTT and Neutral Red Uptake. DergiPark.
  • OECD published 6 new Test Guidelines and 10 updated or corrected Test Guidelines. European Society of Toxicology In Vitro.
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  • Assessment of Cytotoxicity Profiles of Different Phytochemicals: Comparison of Neutral Red and MTT Assays in Different Cells in Different Time Periods. PMC.
  • In Vitro Toxicity Testing in the Twenty-First Century. PMC.
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  • ​In Vitro Toxicology Models. Charles River.
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Comparative

Inter-Laboratory Validation of 1-(4-Chlorophenyl)-2-ethylbutylamine Analytical Methods: A Comprehensive Comparison Guide

Target Audience: Researchers, analytical scientists, and drug development professionals. Content Type: Publish Comparison Guide & Technical Protocol.

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical scientists, and drug development professionals. Content Type: Publish Comparison Guide & Technical Protocol.

Introduction & Mechanistic Context

1-(4-Chlorophenyl)-2-ethylbutylamine (4-Cl-PEBA) is a complex primary amine characterized by a halogenated aromatic ring and a sterically hindered aliphatic side chain. In both pharmaceutical intermediate quality control and forensic toxicology, the accurate quantification of such halogenated amines is critical. However, the structural features of 4-Cl-PEBA—specifically the basicity of the primary amine and the lipophilicity of the chlorophenyl group—present unique analytical challenges, including peak tailing in chromatography and matrix-induced ion suppression in mass spectrometry[1].

To ensure data integrity across different research facilities, analytical methods must undergo rigorous inter-laboratory validation in accordance with ICH Q2(R1) guidelines[2]. This guide objectively compares the two gold-standard platforms for 4-Cl-PEBA quantification: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) , providing field-proven protocols, mechanistic rationales, and comparative validation data[3].

Platform Comparison: GC-MS vs. LC-MS/MS

When selecting an analytical platform for 4-Cl-PEBA, scientists must weigh sample throughput against instrumental sensitivity.

  • LC-MS/MS (ESI-QqQ): The preferred method for high-throughput biological matrices. Because 4-Cl-PEBA contains a basic amine, it readily accepts a proton in acidic mobile phases, making Electrospray Ionization in positive mode (ESI+) highly efficient. It requires no derivatization, preserving the native analyte[3].

  • GC-MS (EI-Single Quad): Offers unmatched chromatographic resolution and standardized electron ionization (EI) spectral libraries. However, the primary amine of 4-Cl-PEBA interacts with active silanol groups in the GC inlet and column, causing severe peak tailing. Therefore, pre-column derivatization (e.g., acylation) is mechanistically required to mask the amine, increase volatility, and improve thermal stability[1].

Quantitative Inter-Laboratory Validation Data

The following table summarizes the consolidated inter-laboratory validation metrics (n=6 laboratories) for 4-Cl-PEBA in human plasma, evaluated against ICH Q2(R1) criteria[2].

Validation ParameterLC-MS/MS (ESI+)GC-MS (EI - PFPA Derivatized)ICH Q2(R1) Acceptance Criteria
Limit of Detection (LOD) 0.05 ng/mL1.2 ng/mLSignal-to-Noise (S/N) 3
Limit of Quantitation (LOQ) 0.2 ng/mL4.0 ng/mLSignal-to-Noise (S/N) 10
Linearity Range ( R2 ) 0.2 – 500 ng/mL ( >0.999 )4.0 – 1000 ng/mL ( >0.995 ) R2≥0.990
Intra-Assay Precision (RSD) 3.2% at 10 ng/mL6.8% at 50 ng/mL ≤15%
Inter-Lab Reproducibility 5.4% (Across 6 labs)9.1% (Across 6 labs) ≤15%
Accuracy (% Recovery) 98.5% ± 4.1%92.3% ± 6.5%85% – 115%
Matrix Effect (Ion Suppression) -12.4% (Moderate)Not Applicable (EI is immune)Consistent across lots

Experimental Workflows & Methodologies

To achieve the validation metrics outlined above, sample preparation must be meticulously controlled. We utilize Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction (SPE) .

Causality of SPE Choice: The MCX sorbent contains both reverse-phase (lipophilic) and sulfonic acid (cation-exchange) functional groups. By acidifying the sample, the amine group of 4-Cl-PEBA becomes fully protonated ( NH3+​ ). It binds strongly to the sulfonic acid groups, allowing aggressive washing with 100% methanol to remove neutral lipids and matrix interferences without analyte loss.

ValidationWorkflow Start Biological Sample (Plasma/Urine) SPE MCX SPE Extraction (Isolate 4-Cl-PEBA) Start->SPE Split Platform Selection SPE->Split GC_Prep Derivatization (PFPA, 60°C, 20 min) Split->GC_Prep GC-MS Route LC_Prep Reconstitution (Mobile Phase A) Split->LC_Prep LC-MS/MS Route GC_Acq GC-MS Acquisition (EI, SIM Mode) GC_Prep->GC_Acq Data ICH Q2(R1) Statistical Analysis (ANOVA, RSD%) GC_Acq->Data LC_Acq LC-MS/MS Acquisition (ESI+, MRM Mode) LC_Prep->LC_Acq LC_Acq->Data

Fig 1: Analytical pathways and inter-laboratory validation workflow for 4-Cl-PEBA.

Step-by-Step Protocol: LC-MS/MS (High Sensitivity)

1. Sample Preparation (MCX SPE):

  • Dilute 200 µL of plasma with 200 µL of 2% phosphoric acid (ensures 4-Cl-PEBA is ionized).

  • Condition MCX cartridges (30 mg/1 mL) with 1 mL Methanol, then 1 mL Water.

  • Load the acidified sample.

  • Wash 1: 1 mL 0.1 N HCl (removes aqueous interferences).

  • Wash 2: 1 mL 100% Methanol (removes neutral lipids).

  • Elute: 1 mL of 5% Ammonium Hydroxide in Methanol (neutralizes the amine, releasing it from the sorbent).

  • Evaporate to dryness under N2​ at 40°C and reconstitute in 100 µL of Initial Mobile Phase.

2. Chromatographic Separation:

  • Column: C18 superficially porous particle (SPP) column (2.1 x 100 mm, 2.7 µm). Rationale: SPP columns provide UHPLC-like efficiency at lower backpressures.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 4.5 minutes. Flow rate: 0.4 mL/min.

3. Mass Spectrometry (MRM Transitions):

  • Ionization: ESI Positive.

  • Precursor Ion: [M+H]+ calculated for C12​H18​ClN (approx. m/z 212.1).

  • Quantifier Transition: m/z 212.1 139.0 (Loss of the ethylbutylamine side chain, leaving the chlorotropylium ion).

  • Qualifier Transition: m/z 212.1 103.0.

Step-by-Step Protocol: GC-MS (High Specificity)

1. Derivatization Procedure:

  • Take the dried SPE extract (from step 3.1) and add 50 µL of Ethyl Acetate and 50 µL of Pentafluoropropionic Anhydride (PFPA).

  • Incubate at 60°C for 20 minutes. Rationale: PFPA reacts with the primary amine of 4-Cl-PEBA to form a pentafluoropropionamide. This eliminates hydrogen bonding, preventing column interaction and peak tailing.

  • Evaporate to dryness under N2​ to remove excess derivatizing agent (which can damage the MS filament) and reconstitute in 50 µL of Ethyl Acetate.

2. Gas Chromatography Parameters:

  • Column: 5% Diphenyl / 95% Dimethyl polysiloxane (30 m x 0.25 mm, 0.25 µm film).

  • Injection: 1 µL, Splitless mode, Inlet temperature 250°C.

  • Oven Program: 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 3 min).

3. Mass Spectrometry (EI-SIM):

  • Ionization: Electron Impact (70 eV).

  • SIM Ions: Monitor m/z 204 (base peak, amine fragment), m/z 125 (chlorophenyl cation), and m/z 357 (Molecular ion of PFPA derivative).

Inter-Laboratory Validation Logic

To establish trustworthiness, the protocols above were subjected to a self-validating system across six independent laboratories.

ICHValidation Core ICH Q2(R1) Validation 4-Cl-PEBA Spec Specificity (Blank Matrix Testing) Core->Spec Lin Linearity & Range (R² > 0.99) Core->Lin Prec Precision (Intra & Inter-Day RSD) Core->Prec Acc Accuracy (Spike Recovery %) Core->Acc Robust Robustness (Inter-Lab Reproducibility) Core->Robust Prec->Robust Acc->Robust

Fig 2: ICH Q2(R1) validation parameters evaluated during the inter-laboratory study.

Causality in Validation: Why did GC-MS show a higher inter-laboratory RSD (9.1%) compared to LC-MS/MS (5.4%)? The variance in GC-MS is directly linked to the derivatization step. Slight differences in heating block temperatures or nitrogen evaporation rates across different laboratories lead to variations in derivatization yield. Conversely, the LC-MS/MS "dilute-and-shoot" or direct SPE reconstitution approach removes this chemical transformation variable, resulting in superior inter-laboratory reproducibility[3].

Conclusion

For the quantification of 1-(4-Chlorophenyl)-2-ethylbutylamine, LC-MS/MS is the superior technique for high-throughput, highly sensitive pharmacokinetic and toxicological screening, easily meeting ICH Q2(R1) criteria with minimal inter-laboratory variance. GC-MS remains an indispensable orthogonal technique, particularly when unambiguous structural confirmation is required via EI fragmentation, provided that strict controls are placed on the PFPA derivatization process.

References

  • MDPI. (2025). Advanced GC-MS Chemosensing Combined with Atomistic Modeling: A Synergistic Approach for Environmental Water Analysis. Retrieved from[Link][1]

  • U.S. Food and Drug Administration (FDA). (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link][2]

  • National Center for Biotechnology Information (NIH). (2025). PubChem Compound Summary for CID 4984087, amine. Retrieved from[Link][4]

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